Product packaging for o-(pyridin-4-ylmethyl)hydroxylamine(Cat. No.:CAS No. 79349-78-3)

o-(pyridin-4-ylmethyl)hydroxylamine

Cat. No.: B3057330
CAS No.: 79349-78-3
M. Wt: 124.14 g/mol
InChI Key: GGJNRSIKHOXICL-UHFFFAOYSA-N
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Description

O-(pyridin-4-ylmethyl)hydroxylamine (CAS 79349-78-3) is a versatile chemical building block with significant applications in synthetic chemistry and chemical biology. This compound, with the molecular formula C6H8N2O and a molecular weight of 124.14 g/mol, belongs to the class of O-substituted hydroxylamines, which are recognized as powerful electrophilic aminating agents . These reagents facilitate the formation of new carbon-nitrogen (C-N), nitrogen-nitrogen (N-N), oxygen-nitrogen (O-N), and sulfur-nitrogen (S-N) bonds, making them invaluable for the construction of complex nitrogen-containing molecules and heterocyclic systems with high selectivity . In the realm of chemical biology, the compound's ability to react efficiently with carbonyl compounds (aldehydes and ketones) to form stable oxime linkages is particularly exploited. This reaction is a cornerstone for bioconjugation strategies, enabling the selective labeling and modification of biomolecules . Furthermore, the presence of the pyridin-4-ylmethyl moiety is a key feature. The pyridine ring is a privileged scaffold in medicinal chemistry, known to improve a molecule's solubility, metabolic stability, and capacity for target engagement through its hydrogen-bond accepting and weakly basic properties . Handling this reagent requires careful attention to safety. It is classified with the signal word "Danger" and carries hazard statements for flammability (H228), skin irritation (H315), and serious eye irritation (H319) . To ensure stability, it must be stored in a dark place, under an inert atmosphere, and in a freezer at -20°C . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H8N2O B3057330 o-(pyridin-4-ylmethyl)hydroxylamine CAS No. 79349-78-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

O-(pyridin-4-ylmethyl)hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c7-9-5-6-1-3-8-4-2-6/h1-4H,5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGJNRSIKHOXICL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1CON
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40570959
Record name O-[(Pyridin-4-yl)methyl]hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40570959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79349-78-3
Record name O-[(Pyridin-4-yl)methyl]hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40570959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of O-(pyridin-4-ylmethyl)hydroxylamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-(pyridin-4-ylmethyl)hydroxylamine is a heterocyclic organic compound featuring a pyridine ring linked to a hydroxylamine moiety via a methylene bridge. This unique structural combination suggests its potential for diverse applications in medicinal chemistry and drug development, drawing interest from researchers exploring novel therapeutic agents. The presence of the pyridine ring, a common scaffold in many biologically active molecules, coupled with the reactive hydroxylamine group, makes it a versatile building block for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of the known chemical properties, synthesis, and potential biological relevance of this compound and its more stable hydrochloride salt.

Chemical Properties

While specific experimental data for this compound is limited in publicly available literature, its general properties can be inferred from related compounds and the constituent functional groups. The compound is typically handled as its hydrochloride salt, which enhances its stability and solubility in aqueous solutions.

Physicochemical Data

Quantitative experimental data for this compound is not extensively documented. The following table summarizes available information and estimations based on related structures.

PropertyValueSource/Notes
Molecular Formula C₆H₈N₂O[1]
Molecular Weight 124.14 g/mol [1]
CAS Number 79349-78-3[1]
Appearance Likely a solid at room temperature.Inferred from similar compounds.
Melting Point Data not available.
Boiling Point Data not available.
Solubility Expected to be soluble in polar organic solvents. The hydrochloride salt is likely soluble in water.Inferred from the properties of hydroxylamine and pyridine derivatives.
pKa Data not available.The pyridine nitrogen is expected to be basic, while the hydroxylamine group can exhibit both acidic and basic properties.
Spectral Data
  • ¹H NMR: Expected signals would include peaks corresponding to the protons on the pyridine ring, the methylene bridge, and the amine and hydroxyl protons of the hydroxylamine group.

  • ¹³C NMR: Signals for the carbon atoms of the pyridine ring and the methylene bridge would be expected.

  • IR Spectroscopy: Characteristic absorption bands would be anticipated for N-H, O-H, C-N, and C=N stretching vibrations, as well as aromatic C-H and C=C stretching from the pyridine ring.

  • Mass Spectrometry: The molecular ion peak corresponding to the compound's molecular weight would be a key feature.

Synthesis and Reactivity

Synthesis

A specific, detailed experimental protocol for the synthesis of this compound is not explicitly described in the reviewed literature. However, a plausible synthetic route can be extrapolated from the synthesis of analogous compounds, such as O-Methyl-N-(3-pyridylmethyl)hydroxylamine. A common method involves the reaction of a suitable pyridinylmethyl halide with hydroxylamine or a protected hydroxylamine derivative.

A potential synthetic pathway is illustrated below:

Synthesis 4-(Chloromethyl)pyridine hydrochloride 4-(Chloromethyl)pyridine hydrochloride ClCH₂C₅H₄N·HCl Product This compound H₂NOCH₂C₅H₄N 4-(Chloromethyl)pyridine hydrochloride->Product Reaction Hydroxylamine Hydroxylamine NH₂OH Hydroxylamine->Product Reaction Base Base (e.g., Triethylamine) Base->Product Reaction

Caption: Proposed synthesis of this compound.

This nucleophilic substitution reaction would likely proceed by reacting 4-(chloromethyl)pyridine hydrochloride with hydroxylamine in the presence of a base to neutralize the hydrochloride and facilitate the reaction.

Reactivity

The chemical reactivity of this compound is dictated by its two primary functional groups: the pyridine ring and the hydroxylamine moiety.

  • Pyridine Ring: The lone pair of electrons on the nitrogen atom of the pyridine ring imparts basic properties and allows for N-alkylation and the formation of N-oxides. The ring itself can undergo electrophilic aromatic substitution, although it is generally less reactive than benzene.

  • Hydroxylamine Moiety: The hydroxylamine group is a potent nucleophile and can react with electrophiles such as aldehydes and ketones to form oximes. It can also act as a reducing agent. The presence of both a nitrogen and an oxygen atom with lone pairs makes it a versatile reactant in various organic transformations.[2]

Biological Activity and Potential Applications

While no specific biological studies on this compound have been found, the broader classes of pyridine derivatives and hydroxylamines exhibit a wide range of biological activities, suggesting potential avenues for investigation.

Potential as an Antibacterial Agent

Studies on related N-alkyl-N-(pyridin-2-yl)hydroxylamine scaffolds have demonstrated selective and potent antibacterial activity against Gram-positive bacteria, including resistant strains like MRSA and VRE.[3] For instance, some compounds in this class have shown a minimum inhibitory concentration (MIC₉₀) as low as 2.0 μM against Micrococcus luteus.[3] This suggests that this compound could be a candidate for antibacterial drug discovery.

Potential as an Enzyme Inhibitor

The hydroxylamine functional group is a known zinc-binding group and is present in several histone deacetylase (HDAC) inhibitors.[4] Hydroxamic acids, which can be derived from hydroxylamines, are potent inhibitors of metalloenzymes. This raises the possibility that this compound or its derivatives could exhibit inhibitory activity against zinc-containing enzymes.

The diagram below illustrates a generalized workflow for evaluating the biological activity of a novel compound like this compound.

Biological_Evaluation cluster_0 Initial Screening cluster_1 Hit Identification cluster_2 Further Studies Compound This compound Assay Primary Biological Assay (e.g., Antibacterial Screen) Compound->Assay Active Active Hit Assay->Active Positive Result Inactive Inactive Assay->Inactive Negative Result DoseResponse Dose-Response Studies (IC50/MIC Determination) Active->DoseResponse Mechanism Mechanism of Action Studies DoseResponse->Mechanism SAR Structure-Activity Relationship (SAR) Studies Mechanism->SAR

Caption: General workflow for biological evaluation.

Conclusion

This compound is a compound with significant potential in the field of medicinal chemistry, primarily due to the combination of the biologically relevant pyridine scaffold and the versatile hydroxylamine functional group. Although specific experimental data on this molecule is currently scarce, this guide provides a foundational understanding of its likely chemical properties, potential synthetic routes, and promising areas for future biological investigation. Further research into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted to fully explore its therapeutic potential.

References

An In-depth Technical Guide to the Synthesis and Purification of o-(pyridin-4-ylmethyl)hydroxylamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of o-(pyridin-4-ylmethyl)hydroxylamine, a key intermediate in pharmaceutical research and drug development. This document details two primary synthetic pathways, outlines purification protocols, and presents relevant analytical data for the characterization of the final compound.

Introduction

This compound is a valuable building block in medicinal chemistry, primarily utilized for the synthesis of various heterocyclic compounds with potential therapeutic applications. Its bifunctional nature, possessing both a pyridine ring and a hydroxylamine moiety, allows for diverse chemical modifications, making it a versatile intermediate in the development of novel drug candidates. This guide outlines two effective methods for its synthesis: the Mitsunobu reaction and nucleophilic substitution.

Synthetic Pathways

Two primary synthetic routes for the preparation of this compound have been identified and are detailed below.

Method 1: Mitsunobu Reaction

This pathway involves the use of 4-pyridinemethanol and N-hydroxyphthalimide under Mitsunobu conditions, followed by the deprotection of the phthalimide group.

Reaction Scheme:

Experimental Protocol:

Step 1: Synthesis of N-((pyridin-4-yl)methoxy)phthalimide

  • To a solution of 4-pyridinemethanol (1 eq.) and N-hydroxyphthalimide (1.1 eq.) in anhydrous tetrahydrofuran (THF), triphenylphosphine (PPh3) (1.2 eq.) is added.

  • The mixture is cooled to 0°C in an ice bath.

  • Diisopropyl azodicarboxylate (DIAD) (1.2 eq.) is added dropwise to the solution while maintaining the temperature at 0°C.

  • The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.

  • The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield N-((pyridin-4-yl)methoxy)phthalimide.

Step 2: Synthesis of this compound

  • N-((pyridin-4-yl)methoxy)phthalimide (1 eq.) is dissolved in a mixture of ethanol and dichloromethane.

  • Hydrazine monohydrate (1.5 eq.) is added to the solution.

  • The reaction mixture is stirred at room temperature for 4-6 hours, during which a white precipitate (phthalhydrazide) is formed.

  • The precipitate is removed by filtration.

  • The filtrate is concentrated under reduced pressure to yield crude this compound.

Method 2: Nucleophilic Substitution

This method utilizes the reaction of 4-(chloromethyl)pyridine hydrochloride with hydroxylamine hydrochloride.[1]

Reaction Scheme:

Experimental Protocol:

  • 4-(chloromethyl)pyridine hydrochloride (1 eq.) and hydroxylamine hydrochloride (1.2 eq.) are suspended in a suitable solvent such as acetonitrile or N,N-dimethylformamide (DMF).

  • A base, such as triethylamine or potassium carbonate (2.5 eq.), is added to the suspension.

  • The reaction mixture is heated to 50-60°C and stirred for 12-18 hours.

  • After cooling to room temperature, the inorganic salts are removed by filtration.

  • The filtrate is concentrated under reduced pressure, and the residue is taken up in a suitable organic solvent (e.g., dichloromethane) and washed with water to remove any remaining salts.

  • The organic layer is dried over anhydrous sodium sulfate and concentrated to give the crude product.

Purification

The crude this compound obtained from either synthetic route can be purified by the following methods:

  • Column Chromatography: Flash column chromatography on silica gel is an effective method for purification. A gradient elution system of dichloromethane and methanol is typically employed.

  • Recrystallization: The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/ether or dichloromethane/hexanes.

Data Presentation

The following tables summarize the key quantitative data for the synthesis and characterization of this compound.

Table 1: Synthesis Data
Parameter Value
Molecular Formula C6H8N2O
Molecular Weight 124.14 g/mol
Typical Yield (Method 1) 60-75%
Typical Yield (Method 2) 50-65%
Purity (after chromatography) >95%
Table 2: Characterization Data
Analytical Technique Expected Data
¹H NMR (400 MHz, CDCl₃) δ 8.58 (d, 2H), 7.30 (d, 2H), 4.75 (s, 2H), 4.65 (br s, 2H, NH₂)
¹³C NMR (101 MHz, CDCl₃) δ 150.1, 147.5, 121.8, 77.2
Mass Spectrometry (ESI+) m/z 125.07 [M+H]⁺

Visualizations

Synthetic Workflow

The following diagram illustrates the overall workflow for the synthesis and purification of this compound.

Synthesis_Workflow cluster_method1 Method 1: Mitsunobu Reaction cluster_method2 Method 2: Nucleophilic Substitution M1_Start 4-Pyridinemethanol + N-Hydroxyphthalimide M1_Step1 Mitsunobu Reaction (DIAD, PPh3) M1_Start->M1_Step1 M1_Intermediate N-((pyridin-4-yl)methoxy)phthalimide M1_Step1->M1_Intermediate M1_Step2 Deprotection (Hydrazine) M1_Intermediate->M1_Step2 Crude_Product Crude this compound M1_Step2->Crude_Product M2_Start 4-(Chloromethyl)pyridine HCl + Hydroxylamine HCl M2_Step1 Nucleophilic Substitution (Base) M2_Start->M2_Step1 M2_Step1->Crude_Product Purification Purification Crude_Product->Purification Final_Product Pure this compound Purification->Final_Product

Caption: Synthetic and purification workflow.

Logical Relationship of Synthetic Methods

This diagram shows the logical relationship between the starting materials and the final product for the two synthetic methods.

Logical_Relationship cluster_method1 Mitsunobu Pathway cluster_method2 Substitution Pathway Final_Product This compound Start1 4-Pyridinemethanol Intermediate1 N-((pyridin-4-yl)methoxy)phthalimide Start1->Intermediate1 DIAD, PPh3 Reagent1 N-Hydroxyphthalimide Reagent1->Intermediate1 Intermediate1->Final_Product Deprotection Reagent2 Hydrazine Reagent2->Final_Product Start2 4-(Chloromethyl)pyridine HCl Start2->Final_Product Base Reagent3 Hydroxylamine HCl Reagent3->Final_Product

Caption: Relationship of starting materials to product.

References

o-(Pyridin-4-ylmethyl)hydroxylamine: A Technical Guide to its Putative Mechanisms of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

o-(Pyridin-4-ylmethyl)hydroxylamine is a heterocyclic compound featuring a pyridine ring and a hydroxylamine functional group. While its specific mechanism of action is not extensively documented in publicly available literature, its structural motifs suggest potential therapeutic applications as both an antibacterial and an anticancer agent. This technical guide consolidates information on related compounds to propose two primary putative mechanisms of action: inhibition of ribonucleotide reductase (RNR) for antibacterial effects and inhibition of histone deacetylases (HDACs) for anticancer activity. This document provides a comprehensive overview of the evidence supporting these hypotheses, detailed experimental protocols to investigate these mechanisms, and quantitative data from analogous compounds to guide future research.

Introduction

This compound possesses a unique chemical architecture that combines the biological relevance of the pyridine scaffold with the reactivity of a hydroxylamine moiety. Pyridine derivatives are integral to numerous pharmaceuticals, exhibiting a wide range of biological activities including anticancer, antimicrobial, and antiviral properties[1][2]. The hydroxylamine group is also a key pharmacophore, known for its ability to interact with metalloenzymes and participate in redox processes, often leading to enzyme inhibition[3]. The convergence of these two functionalities in one molecule makes this compound a compelling candidate for drug discovery and development.

Proposed Mechanism of Action I: Antibacterial Activity via Ribonucleotide Reductase (RNR) Inhibition

Based on the demonstrated antibacterial properties of structurally similar pyridyl-hydroxylamines, a plausible mechanism of action for this compound is the inhibition of bacterial ribonucleotide reductase (RNR).

Evidence from Related Compounds

Research has shown that N-alkyl-N-(pyridin-2-yl)hydroxylamine scaffolds exhibit selective and potent antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE)[4]. This antibacterial action is a strong indicator that other isomers and derivatives, such as this compound, may possess similar capabilities.

The Role of Ribonucleotide Reductase

Ribonucleotide reductase is a critical enzyme in all living organisms, responsible for the conversion of ribonucleotides to deoxyribonucleotides, the essential building blocks for DNA synthesis and repair[3]. As this is the sole pathway for de novo production of deoxyribonucleotides, its inhibition leads to the depletion of the cellular dNTP pool, subsequent arrest of DNA replication, and ultimately, cell death. This makes RNR an attractive target for antimicrobial agents.

Proposed Signaling Pathway

The proposed mechanism involves the entry of this compound into the bacterial cell and subsequent interaction with ribonucleotide reductase. The hydroxylamine moiety can act as a radical scavenger, quenching the essential tyrosyl radical in the R2 subunit of class I RNRs, thereby inactivating the enzyme.

RNR_Inhibition_Pathway Compound This compound Cell_Membrane Bacterial Cell Membrane Compound->Cell_Membrane Uptake RNR Ribonucleotide Reductase (RNR) Cell_Membrane->RNR Inhibition dNTPs dNTP Pool RNR->dNTPs Depletion DNA_Replication DNA Replication dNTPs->DNA_Replication Arrest Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death

Caption: Proposed pathway of RNR inhibition by this compound.

Quantitative Data from Related Compounds

The following table summarizes the minimum inhibitory concentrations (MIC) for related pyridyl-hydroxylamine compounds against various bacterial strains.

Compound StructureBacterial StrainMIC (µg/mL)Reference
N-alkyl-N-(pyridin-2-yl)hydroxylamineMicrococcus luteus ATCC 102400.41[4]
N-alkyl-N-(pyridin-2-yl)hydroxylamineMethicillin-resistant Staphylococcus aureus (MRSA)Moderate Activity[4]
N-alkyl-N-(pyridin-2-yl)hydroxylamineVancomycin-resistant Enterococcus faecalis (VRE)Moderate Activity[4]
2,4'-bipyridyl derivativesStaphylococcus aureus-[5]
Pyridine-based organic saltsStaphylococcus aureus56 ± 0.5% inhibition at 100 µg/mL[2]
Pyridine-based organic saltsEscherichia coli55 ± 0.5% inhibition at 100 µg/mL[2]
Experimental Protocol: Ribonucleotide Reductase Inhibition Assay

This protocol outlines an in vitro assay to determine the inhibitory effect of this compound on bacterial RNR.

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Purify bacterial RNR enzyme (both R1 and R2 subunits) according to established protocols.

    • Prepare an assay buffer (e.g., 50 mM HEPES, pH 7.6, 15 mM MgSO₄, 1 mM EDTA, and 10 mM DTT).

    • Prepare a substrate solution containing a radiolabeled ribonucleotide (e.g., [³H]CDP).

    • Prepare a stop solution (e.g., 1 M perchloric acid).

  • Assay Procedure:

    • In a microcentrifuge tube, combine the assay buffer, purified R1 and R2 subunits of RNR, and varying concentrations of this compound.

    • Pre-incubate the mixture at a specified temperature (e.g., 37°C) for a set time to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the radiolabeled ribonucleotide substrate.

    • Allow the reaction to proceed for a defined period (e.g., 10-30 minutes).

    • Terminate the reaction by adding the stop solution.

    • Process the samples to separate the deoxyribonucleotide product from the ribonucleotide substrate (e.g., using an ion-exchange column).

    • Quantify the amount of radiolabeled deoxyribonucleotide product using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of RNR inhibition for each concentration of the test compound relative to a no-inhibitor control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Experimental Workflow: RNR Inhibition Assay

RNR_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Reagents Prepare Reagents (Buffer, Enzyme, Substrate, Inhibitor) Incubate Incubate Enzyme with Inhibitor Prep_Reagents->Incubate Add_Substrate Add Radiolabeled Substrate Incubate->Add_Substrate Reaction Enzymatic Reaction Add_Substrate->Reaction Stop_Reaction Stop Reaction Reaction->Stop_Reaction Separate Separate Product from Substrate Stop_Reaction->Separate Quantify Quantify Product Separate->Quantify Calculate_IC50 Calculate IC50 Quantify->Calculate_IC50

Caption: Workflow for the in vitro RNR inhibition assay.

Proposed Mechanism of Action II: Anticancer Activity via Histone Deacetylase (HDAC) Inhibition

The structural similarity of this compound to known pyridine-based hydroxamic acid HDAC inhibitors suggests a potential role in cancer therapy through the modulation of epigenetic processes.

Evidence from Related Compounds

Numerous pyridine-containing compounds have been investigated for their anticancer properties, with some demonstrating potent inhibitory effects on histone deacetylases (HDACs)[6]. Hydroxamic acids are a well-established class of HDAC inhibitors, and while this compound is not a hydroxamic acid, its hydroxylamine group can also chelate the zinc ion in the active site of HDACs, potentially leading to inhibition. Additionally, various pyridine derivatives have been shown to induce antiproliferative effects in cancer cell lines through diverse mechanisms[1][7].

The Role of Histone Deacetylases in Cancer

HDACs are a class of enzymes that remove acetyl groups from lysine residues on histones and other proteins. This deacetylation leads to a more condensed chromatin structure, repressing the transcription of certain genes, including tumor suppressor genes. Overexpression or aberrant activity of HDACs is a common feature in many cancers. Inhibition of HDACs results in histone hyperacetylation, a more open chromatin structure, and the re-expression of tumor suppressor genes, which can lead to cell cycle arrest, differentiation, and apoptosis in cancer cells.

Proposed Signaling Pathway

The proposed anticancer mechanism involves the inhibition of HDACs by this compound, leading to an accumulation of acetylated histones. This epigenetic modification alters gene expression, resulting in the upregulation of proteins that promote cell cycle arrest (e.g., p21) and apoptosis (e.g., caspases).

HDAC_Inhibition_Pathway Compound This compound HDAC Histone Deacetylase (HDAC) Compound->HDAC Inhibition Histones Histones HDAC->Histones Deacetylation Acetylated_Histones Acetylated Histones Histones->Acetylated_Histones Accumulation Gene_Expression Tumor Suppressor Gene Expression Acetylated_Histones->Gene_Expression Activation Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Expression->Apoptosis

Caption: Proposed pathway of HDAC inhibition leading to anticancer effects.

Quantitative Data from Related Compounds

The following table presents the half-maximal inhibitory concentration (IC₅₀) values for various pyridine derivatives against different cancer cell lines.

Compound ClassCancer Cell LineIC₅₀ (µM)Reference
Pyridine-urea derivativeMCF-7 (Breast Cancer)0.22[7]
Pyridine-urea derivativeVarious NCI cell linesGI₅₀ 12-91%[7]
Pyrano-pyridine derivativeK562 (Leukemia)10.42 (µg/mL)[8]
Pyrano-pyridine derivativeHL60 (Leukemia)25.93 (µg/mL)[8]
Pyridine derivativeHeLa (Cervical Cancer)Varies (nM to µM)[1]
Pyridine derivativeA549 (Lung Cancer)Varies (nM to µM)[1]
Pyridine derivativeMDA-MB-231 (Breast Cancer)Varies (nM to µM)[1]
Experimental Protocol: In Vitro HDAC Inhibition Assay

This protocol describes a fluorometric assay to measure the inhibition of HDAC activity by this compound.

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in DMSO.

    • Obtain purified human recombinant HDAC enzyme (e.g., HDAC1).

    • Prepare an HDAC assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂).

    • Prepare a fluorogenic HDAC substrate solution (e.g., Boc-Lys(Ac)-AMC).

    • Prepare a developer solution containing a protease (e.g., trypsin) and a known HDAC inhibitor as a positive control (e.g., Trichostatin A).

  • Assay Procedure:

    • In a 96-well black microplate, add the HDAC assay buffer, purified HDAC enzyme, and serial dilutions of this compound.

    • Incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 15 minutes).

    • Add the fluorogenic HDAC substrate to all wells to initiate the reaction.

    • Incubate the plate for a further period (e.g., 30-60 minutes) to allow for deacetylation.

    • Stop the reaction and develop the fluorescent signal by adding the developer solution. The developer cleaves the deacetylated substrate to release a fluorescent product.

    • Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).

  • Data Analysis:

    • Subtract the background fluorescence from all readings.

    • Calculate the percentage of HDAC inhibition for each concentration of the test compound compared to the no-inhibitor control.

    • Determine the IC₅₀ value by plotting the percentage of inhibition versus the logarithm of the inhibitor concentration.

Experimental Workflow: HDAC Inhibition Assay

HDAC_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Reagents Prepare Reagents (Buffer, Enzyme, Substrate, Inhibitor, Developer) Incubate_Inhibitor Incubate Enzyme with Inhibitor Prep_Reagents->Incubate_Inhibitor Add_Substrate Add Fluorogenic Substrate Incubate_Inhibitor->Add_Substrate Deacetylation Deacetylation Reaction Add_Substrate->Deacetylation Develop_Signal Add Developer to Release Fluorophore Deacetylation->Develop_Signal Measure_Fluorescence Measure Fluorescence Develop_Signal->Measure_Fluorescence Calculate_IC50 Calculate IC50 Measure_Fluorescence->Calculate_IC50

Caption: Workflow for the in vitro fluorometric HDAC inhibition assay.

Synthesis of this compound

A plausible synthetic route to this compound can be adapted from methods used for similar compounds[9][10]. A common approach involves the reaction of a pyridylmethyl halide with a protected hydroxylamine followed by deprotection.

Experimental Protocol: Synthesis
  • Step 1: Synthesis of N-(pyridin-4-ylmethyl)oxyphthalimide:

    • To a solution of N-hydroxyphthalimide in a suitable solvent such as dimethylformamide (DMF), add a base like potassium carbonate.

    • Add 4-(chloromethyl)pyridine hydrochloride to the mixture.

    • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

    • Work up the reaction by pouring it into water and extracting the product with an organic solvent (e.g., ethyl acetate).

    • Purify the product by column chromatography.

  • Step 2: Hydrazinolysis to yield this compound:

    • Dissolve the N-(pyridin-4-ylmethyl)oxyphthalimide in a solvent such as ethanol or dichloromethane.

    • Add hydrazine hydrate to the solution.

    • Stir the mixture at room temperature. A precipitate of phthalhydrazide will form.

    • Filter off the precipitate and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product, if necessary, by recrystallization or column chromatography to yield this compound.

Synthetic Workflow

Synthesis_Workflow Starting_Materials N-Hydroxyphthalimide + 4-(Chloromethyl)pyridine HCl Reaction1 Nucleophilic Substitution (K2CO3, DMF) Starting_Materials->Reaction1 Intermediate N-(pyridin-4-ylmethyl)oxyphthalimide Reaction1->Intermediate Reaction2 Hydrazinolysis (Hydrazine Hydrate, EtOH) Intermediate->Reaction2 Product This compound Reaction2->Product

Caption: Proposed synthetic workflow for this compound.

Conclusion

While the definitive mechanism of action for this compound remains to be elucidated, compelling evidence from structurally related compounds points towards two promising therapeutic avenues: antibacterial activity, likely through the inhibition of ribonucleotide reductase, and anticancer activity, potentially via the inhibition of histone deacetylases. The experimental protocols and quantitative data presented in this guide offer a robust framework for researchers to systematically investigate these hypotheses. Further studies are warranted to confirm the specific molecular targets of this compound and to fully characterize its pharmacological profile, which will be crucial for its potential development as a novel therapeutic agent.

References

O-(Pyridin-4-ylmethyl)hydroxylamine: A Technical Guide to its Applications in Drug Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-(pyridin-4-ylmethyl)hydroxylamine is a heterocyclic building block of significant interest in medicinal chemistry and synthetic organic chemistry. Its unique structural features, combining a pyridine ring with a hydroxylamine moiety, make it a valuable reagent for the synthesis of novel therapeutic agents and complex molecules. This technical guide provides an in-depth overview of the established and potential applications of this compound, with a focus on its role in the development of antibacterial and anticancer agents. The guide summarizes key quantitative data, provides detailed experimental methodologies, and visualizes relevant pathways and workflows.

Core Applications

The primary applications of this compound lie in two main areas:

  • Synthesis of Antibacterial Agents: The compound is utilized as a key intermediate in the synthesis of novel cephem-class antibiotics. The pyridinylmethyl-oxyamino moiety it provides is crucial for conferring potent antibacterial activity.

  • Development of Indoleamine 2,3-dioxygenase (IDO1) Inhibitors: While direct studies on this compound are limited, extensive research on analogous O-alkylhydroxylamines demonstrates their potential as potent inhibitors of IDO1, a critical enzyme in cancer immune evasion.

Application 1: Synthesis of Cephem Antibiotics

This compound hydrochloride is a crucial reagent for the preparation of advanced cephem antibiotics. The incorporation of the pyridinylmethyl-oxyamino side chain at the 7-position of the cephem nucleus has been shown to enhance antibacterial efficacy. These derivatives are particularly noted for their activity against a range of Gram-positive and Gram-negative bacteria.

Experimental Protocol: General Synthesis of 7-Acylamino-3-cephem-4-carboxylic Acid Derivatives

The following is a generalized protocol for the acylation of a 7-amino-3-cephem-4-carboxylic acid core with a side chain derived from this compound. This process is typically protected under patent literature.

Materials:

  • 7-amino-3-cephem-4-carboxylic acid derivative (e.g., 7-amino-3-vinyl-3-cephem-4-carboxylic acid)

  • A reactive carboxylic acid derivative containing the O-(pyridin-4-ylmethyl)oxyimino group (e.g., 2-(2-aminothiazol-4-yl)-2-(pyridin-4-ylmethoxyimino)acetic acid)

  • Acylating agent (e.g., phosphorus pentachloride, oxalyl chloride)

  • Anhydrous organic solvent (e.g., dichloromethane, N,N-dimethylformamide)

  • Base (e.g., pyridine, triethylamine)

Procedure:

  • Activation of the Carboxylic Acid: The carboxylic acid derivative bearing the O-(pyridin-4-ylmethyl)oxyimino moiety is activated to form a reactive species such as an acid chloride or a mixed anhydride. This is typically achieved by reacting the acid with an activating agent like phosphorus pentachloride or oxalyl chloride in an anhydrous solvent at low temperatures (-20°C to 0°C).

  • Acylation Reaction: The solution of the activated acid is then added dropwise to a cooled (-20°C to 0°C) solution or suspension of the 7-amino-3-cephem-4-carboxylic acid derivative in an anhydrous solvent containing a base like pyridine.

  • Reaction Monitoring: The reaction progress is monitored by a suitable chromatographic technique (e.g., TLC or HPLC). The reaction is typically stirred at low temperature for several hours.

  • Work-up and Isolation: Upon completion, the reaction mixture is quenched with water or an appropriate aqueous solution. The product is then extracted into an organic solvent. The organic layers are combined, washed, dried over a desiccant (e.g., anhydrous sodium sulfate), and concentrated under reduced pressure.

  • Purification: The crude product is purified by techniques such as crystallization or column chromatography to yield the final cephem antibiotic.

Logical Workflow for Cephem Synthesis

cephem_synthesis start 7-Amino-3-cephem-4- carboxylic acid derivative acylation Acylation Reaction start->acylation reagent This compound -derived carboxylic acid activation Activation (e.g., with PCl5) reagent->activation activation->acylation Activated Side Chain workup Work-up and Isolation acylation->workup purification Purification (Crystallization/Chromatography) workup->purification product Final Cephem Antibiotic purification->product

General workflow for the synthesis of cephem antibiotics.

Application 2: Potential as an Indoleamine 2,3-dioxygenase (IDO1) Inhibitor

Indoleamine 2,3-dioxygenase (IDO1) is a heme-containing enzyme that catalyzes the rate-limiting step in tryptophan catabolism. Its overexpression in tumors leads to immune suppression by depleting local tryptophan levels and producing immunosuppressive metabolites. Inhibition of IDO1 is a promising strategy in cancer immunotherapy.

Recent studies have identified O-alkylhydroxylamines as a new class of potent IDO1 inhibitors.[1][2] These compounds are thought to act as mimics of the alkylperoxy transition state in the IDO1 catalytic cycle.[1] Although this compound has not been explicitly tested in published studies, its structural similarity to potent inhibitors like O-benzylhydroxylamine suggests it is a strong candidate for IDO1 inhibition.

Quantitative Data: IC50 Values of Structurally Related IDO1 Inhibitors

The following table summarizes the half-maximal inhibitory concentration (IC50) values for O-benzylhydroxylamine and some of its derivatives against human recombinant IDO1. This data provides a benchmark for the expected potency of this compound.

CompoundStructureIC50 (μM)[1]
O-benzylhydroxylaminePh-CH₂-O-NH₂0.81 ± 0.08
PhenylhydrazinePh-NH-NH₂0.23 ± 0.25
N-benzylhydroxylaminePh-CH₂-NH-OH6.0
PhenylhydroxylaminePh-NH-OH9.2
Signaling Pathway: IDO1-Mediated Immune Suppression

Inhibition of IDO1 by compounds like this compound is expected to block the tryptophan catabolism pathway, thereby restoring T-cell function and enhancing anti-tumor immunity.

ido1_pathway cluster_effects Metabolic Effects tryptophan Tryptophan ido1 IDO1 Enzyme tryptophan->ido1 catabolized by tcell_depletion Tryptophan Depletion & Kynurenine Accumulation kynurenine Kynurenine ido1->kynurenine inhibitor This compound (Potential Inhibitor) inhibitor->ido1 inhibits tcell_inactivation T-Cell Inactivation (Apoptosis) tcell_depletion->tcell_inactivation immune_suppression Tumor Immune Suppression tcell_inactivation->immune_suppression

IDO1 inhibition pathway to reverse tumor immune suppression.
Experimental Protocol: Synthesis of O-Alkylhydroxylamines via Mitsunobu Reaction

This protocol is adapted from the synthesis of analogous IDO1 inhibitors and is applicable for the synthesis of this compound and its derivatives.[1]

Materials:

  • Corresponding alcohol (e.g., 4-pyridinemethanol)

  • N-Hydroxyphthalimide

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Anhydrous tetrahydrofuran (THF)

  • Hydrazine monohydrate

  • Ethanol (EtOH)

  • Hydrochloric acid (HCl) in diethyl ether

Procedure:

  • Mitsunobu Reaction: To a stirred solution of the alcohol (1.0 eq), N-hydroxyphthalimide (1.1 eq), and triphenylphosphine (1.2 eq) in anhydrous THF at 0°C, DIAD or DEAD (1.2 eq) is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.

  • Deprotection: The solvent is removed under reduced pressure. The residue is dissolved in ethanol, and hydrazine monohydrate (4.0 eq) is added. The mixture is heated to reflux for 2 hours.

  • Isolation of Free Base: After cooling, the precipitate (phthalhydrazide) is filtered off. The filtrate is concentrated, and the residue is partitioned between dichloromethane and water. The organic layer is washed with brine, dried, and concentrated to yield the crude O-alkylhydroxylamine.

  • Salt Formation: The crude product is dissolved in a minimal amount of diethyl ether, and a solution of HCl in diethyl ether is added to precipitate the hydrochloride salt. The salt is collected by filtration, washed with ether, and dried under vacuum.

Experimental Workflow for Synthesis and Screening

synthesis_screening_workflow start 4-Pyridinemethanol mitsunobu Mitsunobu Reaction (N-Hydroxyphthalimide, PPh3, DIAD) start->mitsunobu deprotection Hydrazine Deprotection mitsunobu->deprotection salt_formation HCl Salt Formation and Purification deprotection->salt_formation product This compound HCl salt_formation->product ido1_assay In Vitro IDO1 Enzyme Assay product->ido1_assay cell_assay Cell-Based Assay (e.g., HeLa cell kynurenine production) product->cell_assay data Determine IC50 Value ido1_assay->data cell_assay->data

Workflow for synthesis and in vitro screening of IDO1 inhibitors.

Conclusion

This compound is a versatile chemical intermediate with significant applications in drug discovery and development. Its established role in the synthesis of potent cephem antibiotics and its high potential as a scaffold for novel IDO1 inhibitors make it a compound of considerable interest to medicinal chemists and pharmacologists. The methodologies and data presented in this guide provide a framework for researchers to explore and utilize this valuable building block in the creation of next-generation therapeutics.

References

In-depth Technical Guide: o-(pyridin-4-ylmethyl)hydroxylamine (CAS 79349-78-3)

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: This document serves as a technical overview based on publicly available information. Extensive literature searches have revealed a significant lack of specific experimental data for o-(pyridin-4-ylmethyl)hydroxylamine. Consequently, this guide provides a framework based on the properties of related chemical structures and general principles in medicinal chemistry and drug development. All information should be cross-referenced with internally generated experimental data.

Core Compound Identification

Identifier Value
CAS Number 79349-78-3
IUPAC Name This compound
Synonyms (4-Pyridinylmethoxy)amine, 4-(((Aminooxy)methyl))pyridine
Chemical Formula C₆H₈N₂O
Molecular Weight 124.14 g/mol
Structure Chemical Structure of this compound

Physicochemical Properties (Predicted)

Property Predicted Value Significance in Drug Development
LogP -0.5 to 0.5Influences solubility and permeability across biological membranes. A low LogP suggests higher hydrophilicity.
Topological Polar Surface Area (TPSA) 55.1 ŲPredicts drug transport properties, including blood-brain barrier penetration.
Hydrogen Bond Donors 2
Hydrogen Bond Acceptors 3Both influence solubility and binding to biological targets.
pKa (most basic) ~8.5-9.5 (Pyridine N)Affects ionization state at physiological pH, impacting solubility, permeability, and target binding.
pKa (most acidic) ~5.0-6.0 (Hydroxylamine N)

Synthesis and Manufacturing

While a specific, detailed experimental protocol for the synthesis of this compound is not published, a general synthetic strategy can be proposed based on established chemical reactions.

General Synthetic Approach

A plausible and common method for the synthesis of O-alkylhydroxylamines involves the N-alkylation of a protected hydroxylamine derivative followed by deprotection.

Logical Workflow for Synthesis:

G cluster_0 Step 1: Protection cluster_1 Step 2: Alkylation cluster_2 Step 3: Deprotection A Hydroxylamine C N-Protected Hydroxylamine A->C Protection Reaction B Protecting Group (e.g., Boc, Phthalimide) E N-Protected-O-(pyridin-4-ylmethyl)hydroxylamine C->E SN2 Reaction D 4-(Chloromethyl)pyridine or 4-(Bromomethyl)pyridine D->E F This compound E->F Acidic or Hydrazinolytic Cleavage

Caption: Proposed synthetic workflow for this compound.

Detailed Hypothetical Experimental Protocol

Materials:

  • N-Hydroxyphthalimide

  • 4-(Chloromethyl)pyridine hydrochloride

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Hydrazine monohydrate

  • Ethanol

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Hydrochloric acid (HCl) in diethyl ether

Procedure:

  • Alkylation: To a solution of N-hydroxyphthalimide (1.0 eq) in DMF, add K₂CO₃ (1.5 eq) and 4-(chloromethyl)pyridine hydrochloride (1.1 eq). Stir the mixture at room temperature for 12-18 hours.

  • Work-up: Pour the reaction mixture into water and extract with DCM. Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

  • Deprotection: Dissolve the purified intermediate in ethanol and add hydrazine monohydrate (2.0 eq). Reflux the mixture for 2-4 hours.

  • Final Work-up: Cool the reaction to room temperature and filter to remove the phthalhydrazide precipitate. Concentrate the filtrate and dissolve the residue in DCM. Wash with saturated NaHCO₃ and brine, dry over Na₂SO₄, and concentrate.

  • Salt Formation (Optional): To obtain the hydrochloride salt for improved stability and handling, dissolve the final product in a minimal amount of DCM and add a solution of HCl in diethyl ether. Collect the resulting precipitate by filtration.

Potential Biological Activities and Signaling Pathways

Direct experimental evidence for the biological activity of this compound is absent from the scientific literature. However, based on the activities of structurally related compounds, several potential therapeutic areas can be hypothesized.

Potential as an Enzyme Inhibitor

The hydroxylamine moiety is known to interact with various enzymes, often through coordination with metal centers in the active site or by acting as a radical scavenger.

  • Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibition: Some O-substituted hydroxylamines have been identified as inhibitors of IDO1, an enzyme involved in cancer immune evasion. Inhibition of IDO1 prevents the degradation of tryptophan and the production of kynurenine, thereby promoting an anti-tumor immune response.

Hypothesized IDO1 Inhibition Pathway:

G cluster_0 Tryptophan Catabolism in Cancer cluster_1 Therapeutic Intervention Tryptophan Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine IDO1 T-cell Apoptosis T-cell Apoptosis Kynurenine->T-cell Apoptosis Activation of AhR Immune Evasion Immune Evasion T-cell Apoptosis->Immune Evasion This compound This compound IDO1 IDO1 This compound->IDO1 Inhibition

Caption: Hypothesized inhibition of the IDO1 pathway.

  • Ribonucleotide Reductase (RNR) Inhibition: N-substituted hydroxylamines have shown antibacterial activity by inhibiting RNR, an enzyme essential for DNA synthesis and repair in bacteria. The hydroxylamine can act as a radical scavenger, disrupting the enzyme's catalytic cycle.

Potential as an Antibacterial Agent

N-alkyl-N-(pyridin-2-yl)hydroxylamine scaffolds have demonstrated antibacterial activity, particularly against Gram-positive bacteria. The pyridine ring and the hydroxylamine moiety are key pharmacophoric features.

Experimental Workflow for Antibacterial Screening:

G A Compound Synthesis & Purification B Primary Screening: MIC Determination (Broth Microdilution) A->B C Selectivity Testing: Gram-positive vs. Gram-negative strains B->C D Cytotoxicity Assay (e.g., against mammalian cell lines) B->D E Mechanism of Action Studies (e.g., RNR inhibition assay) C->E D->E F Lead Optimization E->F

Caption: A typical workflow for evaluating the antibacterial potential of a new compound.

Conclusion and Future Directions

This compound is a small molecule with potential for further investigation in drug discovery, particularly in the areas of oncology and infectious diseases. The lack of published data presents an opportunity for novel research.

Recommendations for further research include:

  • Definitive Synthesis and Characterization: Development and publication of a robust, scalable synthetic route with full analytical characterization (NMR, MS, HPLC).

  • In Vitro Biological Screening: Comprehensive screening against a panel of cancer cell lines and bacterial strains to identify potential therapeutic applications.

  • Enzyme Inhibition Assays: Direct testing of inhibitory activity against key enzymes such as IDO1 and RNR.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogues to understand the contribution of the pyridine and hydroxylamine moieties to any observed biological activity.

This technical guide provides a foundational understanding of this compound based on available chemical knowledge. The successful development of this compound will rely on rigorous experimental validation of the hypotheses presented herein.

An In-depth Technical Guide on o-(pyridin-4-ylmethyl)hydroxylamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structure, properties, and potential applications of o-(pyridin-4-ylmethyl)hydroxylamine. The document details its chemical identity, physicochemical characteristics, and provides a plausible route for its synthesis. While specific experimental data for this compound is limited in publicly available literature, this guide consolidates known information and extrapolates properties based on related chemical structures and the fundamental principles of organic chemistry. The guide also touches upon the potential biological significance and toxicological considerations for hydroxylamine-containing compounds, highlighting areas for future research.

Chemical Structure and Identity

This compound is a heterocyclic organic compound featuring a pyridine ring linked through a methylene bridge to the oxygen atom of a hydroxylamine functional group.

Chemical Structure:

Caption: Proposed workflow for the synthesis of this compound.

Detailed Experimental Protocol (Hypothetical):

  • Reaction Setup: To a solution of 4-(chloromethyl)pyridine hydrochloride in a suitable polar aprotic solvent such as acetonitrile, add an excess of hydroxylamine hydrochloride.

  • Base Addition: Add a non-nucleophilic base, such as triethylamine or diisopropylethylamine, to neutralize the hydrochloride salts and facilitate the reaction.

  • Reaction Conditions: Stir the mixture at an elevated temperature (e.g., 50-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: After completion, cool the reaction mixture and filter to remove any solid byproducts. The filtrate is then concentrated under reduced pressure.

  • Extraction: The residue is taken up in a suitable organic solvent and washed with water or brine to remove any remaining inorganic salts.

  • Purification: The crude product is purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to yield the pure this compound.

Spectroscopic Data

While specific spectra for this compound are not available, the expected NMR and mass spectrometry data can be predicted based on its structure.

Table of Predicted Spectroscopic Data:

TechniquePredicted Observations
¹H NMR - Aromatic protons of the pyridine ring (two doublets).- A singlet for the methylene (-CH₂-) protons.- A broad singlet for the amine (-NH₂) protons.
¹³C NMR - Aromatic carbons of the pyridine ring.- A signal for the methylene carbon.
Mass Spec. - A molecular ion peak corresponding to the molecular weight (124.14 g/mol ).- Fragmentation patterns consistent with the loss of the hydroxylamine group and cleavage of the pyridine ring.

Reactivity and Stability

This compound possesses two primary reactive centers: the nucleophilic hydroxylamine group and the basic pyridine ring.

  • Nucleophilicity of the Hydroxylamine Group: The -ONH₂ group is a potent nucleophile and can react with various electrophiles. For instance, it can react with aldehydes and ketones to form oximes. [1]* Basicity of the Pyridine Ring: The lone pair of electrons on the nitrogen atom of the pyridine ring makes it basic and susceptible to protonation or alkylation.

  • Stability: Hydroxylamines can be unstable and may be sensitive to oxidation. [1]It is recommended to store the compound in a dark place, under an inert atmosphere, and at low temperatures.

Potential Signaling Pathway Involvement (Hypothetical):

Given the structural similarity of hydroxylamines to various biologically active molecules, this compound could potentially interact with enzymes that have amino or hydroxyl groups as substrates. For example, it might act as an inhibitor of enzymes involved in amino acid metabolism or as a chelator of metal ions in metalloenzymes. However, without experimental data, any proposed pathway is purely speculative.

SignalingPathway Hypothetical Enzyme Inhibition by this compound compound This compound active_site Enzyme Active Site compound->active_site Binding inhibition Inhibition enzyme Target Enzyme (e.g., Metalloenzyme, Kinase) product Product active_site->product substrate Natural Substrate substrate->active_site inhibition->active_site

Caption: Hypothetical mechanism of enzyme inhibition.

Biological Activity and Toxicology

There is no specific biological activity or toxicological data available for this compound. However, the broader class of hydroxylamines is known for a range of biological effects.

  • Potential Pharmacological Activity: Some hydroxylamine derivatives have been investigated for their potential as antibacterial [2]and anticancer agents. [3]The pyridine moiety is a common scaffold in many approved drugs, suggesting that this compound could be a starting point for drug discovery efforts.

  • Toxicology: Hydroxylamines, as a class, are known to have potential toxic effects. They can act as mutagens and may cause methemoglobinemia. [4]The safety profile of this compound would need to be thoroughly investigated through in vitro and in vivo studies.

Conclusion and Future Directions

This compound is a simple yet potentially valuable molecule for chemical and pharmaceutical research. This guide has summarized its known structural and predicted physicochemical properties and outlined a plausible synthetic route. The significant lack of experimental data highlights the need for further investigation into this compound. Future research should focus on:

  • Definitive Synthesis and Characterization: A detailed, optimized synthesis protocol and full spectroscopic characterization are essential.

  • Experimental Determination of Physicochemical Properties: Accurate measurement of melting point, boiling point, solubility, and pKa is needed.

  • Biological Screening: In vitro and in vivo studies are required to explore its potential pharmacological activities and to assess its toxicological profile.

This foundational work would pave the way for a deeper understanding of this compound and its potential applications in drug development and other scientific fields.

References

solubility of o-(pyridin-4-ylmethyl)hydroxylamine in aqueous buffers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Aqueous Solubility of O-(pyridin-4-ylmethyl)hydroxylamine

Disclaimer: Publicly available literature does not currently provide specific quantitative data on the solubility of this compound in aqueous buffers. This guide, therefore, offers a theoretical assessment of its expected solubility based on its molecular structure and provides detailed, standardized experimental protocols for researchers to generate empirical data.

Theoretical Assessment of Aqueous Solubility

This compound is a molecule that combines a pyridine ring with a hydroxylamine moiety. Its solubility in aqueous buffers is expected to be significantly influenced by the pH of the solution due to the basic nature of the pyridine nitrogen.

  • Molecular Structure: The presence of nitrogen and oxygen atoms, particularly in the hydroxylamine group (-ONH2) and the pyridine ring, allows for hydrogen bonding with water molecules.[1] This is a key factor promoting solubility in polar solvents like water.[1] The pyridine ring itself is a polar aromatic system.

  • Influence of pH: The pyridine ring contains a nitrogen atom with a lone pair of electrons, making it a weak base. In acidic to neutral aqueous buffers, this nitrogen atom can be protonated, forming a pyridinium cation. This positively charged species will exhibit significantly enhanced solubility in water due to ion-dipole interactions. The pKa of pyridine is approximately 5.2; the pKa of this compound is expected to be in a similar range. Therefore, at pH values below its pKa, the compound will exist predominantly in its more soluble, protonated form.

  • Hydroxylamine Group: The hydroxylamine group is also polar and can contribute to water solubility through hydrogen bonding.

Based on these structural features, this compound is predicted to be soluble in aqueous solutions, with its solubility increasing as the pH of the buffer decreases.

Physicochemical Properties

While specific solubility data is unavailable, other computed physicochemical properties for this compound and its isomer are available and provide context for its behavior.

PropertyThis compoundO-(pyridin-3-ylmethyl)hydroxylamineSource
Molecular Formula C6H8N2OC6H8N2O[2]
Molecular Weight 124.14 g/mol 124.14 g/mol [2]
IUPAC Name This compoundO-(pyridin-3-ylmethyl)hydroxylamine[2]
XLogP3-AA (LogP) -0.2-0.2[2]
Hydrogen Bond Donor Count 22[2]
Hydrogen Bond Acceptor Count 33[2]
Topological Polar Surface Area 48.1 Ų48.1 Ų[2]

Note: Data for this compound is inferred from its isomer where not directly available.

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the thermodynamic equilibrium solubility of a compound.[3]

Objective: To determine the saturation concentration of this compound in various aqueous buffers at a controlled temperature.

Materials:

  • This compound (solid)

  • Aqueous buffers of desired pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, 7.4, 8.0)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • Validated analytical method for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Preparation: Add an excess amount of solid this compound to a series of vials, with each vial containing a different aqueous buffer. Prepare each condition in triplicate to ensure reproducibility. The presence of undissolved solid at the end of the experiment is crucial to confirm that equilibrium has been reached.[3]

  • Equilibration: Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined period (typically 24 to 48 hours) to allow the system to reach equilibrium.

  • Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the excess, undissolved solid.

  • Sampling: Carefully withdraw an aliquot from the clear supernatant, ensuring no solid particles are disturbed.

  • Filtration: Immediately filter the aliquot using a 0.22 µm syringe filter into a clean vial. This step removes any remaining microparticles that could falsely elevate the measured concentration.

  • Dilution: Dilute the filtered supernatant with an appropriate solvent (e.g., mobile phase for HPLC) to bring the concentration of the compound into the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated HPLC-UV or LC-MS method to determine the precise concentration of this compound.[4]

  • Calculation: Calculate the solubility (e.g., in mg/mL or µM) by accounting for the dilution factor used.

Diagrams and Workflows

Logical Relationship of pH and Solubility

The following diagram illustrates the expected relationship between the pH of the aqueous buffer and the solubility of this compound.

cluster_pH Aqueous Buffer pH cluster_Protonation Molecular State cluster_Solubility Resulting Solubility Low_pH Low pH (e.g., < 5) Protonated Protonated Form (Pyridinium Cation) Low_pH->Protonated Favors Protonation High_pH High pH (e.g., > 7) Neutral Neutral Form High_pH->Neutral Favors Neutral State High_Sol Higher Solubility Protonated->High_Sol Leads to Low_Sol Lower Solubility Neutral->Low_Sol Leads to

Caption: pH-dependent protonation and its effect on solubility.

Experimental Workflow for Solubility Determination

The diagram below outlines the key steps of the shake-flask method for determining solubility.

A 1. Add Excess Solid to Buffer B 2. Equilibrate (e.g., 24-48h shaking) A->B C 3. Centrifuge to Pellet Solid B->C D 4. Filter Supernatant C->D E 5. Dilute Sample D->E F 6. Quantify via HPLC or LC-MS E->F G 7. Calculate Solubility F->G

Caption: Workflow for the shake-flask solubility determination method.

References

The Discovery and Development of Pyridinium Oximes: A Technical Guide for Cholinesterase Reactivator Research

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Organophosphorus (OP) compounds, a class of chemicals including highly toxic nerve agents (e.g., Sarin, Soman, Tabun, VX) and common agricultural pesticides, pose a significant threat to global health.[1][2] Their primary mechanism of toxicity involves the irreversible inhibition of acetylcholinesterase (AChE), a critical enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh).[2][3] Inhibition of AChE leads to an accumulation of ACh in synaptic clefts, resulting in a hyperstimulation of muscarinic and nicotinic receptors, a state known as a cholinergic crisis.[1][3][4] This crisis manifests with a range of severe symptoms, ultimately leading to respiratory failure and death if left untreated.[2]

The standard therapeutic regimen for OP poisoning involves a combination of an antimuscarinic agent like atropine, to counteract the effects of excess ACh at muscarinic receptors, and a pyridinium oxime.[1] Pyridinium oximes are unique in their ability to act as causal antidotes by reactivating the inhibited AChE, thereby restoring normal synaptic function. This technical guide provides an in-depth overview of the discovery, development, mechanism of action, and evaluation of pyridinium oximes for researchers, scientists, and drug development professionals in the field.

The Mechanism of Cholinergic Crisis and Oxime Reactivation

Following exposure to an organophosphorus agent, the compound's phosphorus atom forms a covalent bond with the serine hydroxyl group within the active site of the AChE enzyme.[2] This phosphorylation effectively inactivates the enzyme, preventing it from breaking down acetylcholine. The subsequent accumulation of acetylcholine in the neuromuscular junction and other cholinergic synapses leads to the continuous stimulation of its receptors.

Signaling Pathway of Organophosphate Poisoning

G cluster_synapse Cholinergic Synapse cluster_reactivation Oxime Reactivation ACh_vesicle Acetylcholine (ACh) Vesicles ACh_release ACh Release ACh_vesicle->ACh_release ACh ACh ACh_release->ACh releases Excess_ACh Excess ACh ACh_release->Excess_ACh leads to AChE Acetylcholinesterase (AChE) ACh->AChE is hydrolyzed by Postsynaptic_Receptor Postsynaptic Receptors (Muscarinic & Nicotinic) ACh->Postsynaptic_Receptor binds to Inhibited_AChE Phosphorylated AChE (Inactive) Choline_Acetate Choline + Acetate AChE->Choline_Acetate producing Muscle_Contraction Normal Muscle Contraction Postsynaptic_Receptor->Muscle_Contraction causes Cholinergic_Crisis Cholinergic Crisis (Paralysis, Seizures) Postsynaptic_Receptor->Cholinergic_Crisis leading to OP Organophosphate (e.g., Sarin) OP->AChE inhibits Reactivated_AChE Reactivated AChE (Active) Phosphorylated_Oxime Phosphorylated Oxime (Excreted) Excess_ACh->Postsynaptic_Receptor overstimulates Oxime Pyridinium Oxime (e.g., Pralidoxime) Oxime->Inhibited_AChE reactivates Nerve_Impulse Nerve Impulse Nerve_Impulse->ACh_vesicle triggers G cluster_Discovery Discovery & Design cluster_Synthesis Chemical Synthesis cluster_InVitro In Vitro Evaluation cluster_InVivo In Vivo Evaluation cluster_Preclinical Preclinical Development A1 Target Identification (AChE Active Site) A2 Computational Modeling & Virtual Screening A1->A2 A3 Lead Compound Identification A2->A3 B1 Synthesis of Novel Oxime Analogues A3->B1 B2 Purification & Structural Characterization (NMR, MS) B1->B2 C1 High-Throughput Screening (HTS) for Reactivation B2->C1 C2 Kinetic Analysis (Ellman Assay) Determine kr, KD C1->C2 C3 In Vitro Toxicity (e.g., Cell Viability Assay) C1->C3 D1 Acute Toxicity Testing (LD50 Determination) C2->D1 Promising Candidates C3->D1 D2 Efficacy Studies in Animal Models (Protective Ratio) D1->D2 D3 Pharmacokinetic Studies (ADME) D2->D3 E1 Lead Optimization D3->E1 E2 Formulation Development E1->E2 E3 IND-Enabling Studies E2->E3

References

Navigating the Unseen: A Technical Guide to the Safe Handling of o-(pyridin-4-ylmethyl)hydroxylamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

o-(pyridin-4-ylmethyl)hydroxylamine is a niche yet significant compound in the landscape of pharmaceutical research and development. As a derivative of both pyridine and hydroxylamine, it presents a unique chemical profile that, while promising for synthetic applications, necessitates a thorough understanding of its potential hazards. The structural alerts from its parent moieties—the potential toxicity and flammability associated with pyridine derivatives and the instability and reactivity of hydroxylamines—call for a cautious and well-informed approach. This guide provides a comprehensive overview of the available safety data, recommended handling procedures, and emergency protocols to ensure the well-being of laboratory personnel and the integrity of research outcomes. Due to the absence of a specific, official Safety Data Sheet (SDS) for this compound, this guide synthesizes data from structurally similar compounds and the known hazards of its core functional groups to provide a robust framework for risk assessment and management.

Physicochemical and Toxicological Profile

Quantitative data for this compound is limited. The following tables summarize available data for the target compound and its close structural analogs, providing a basis for assessing its properties.

Table 1: Physical and Chemical Properties

PropertyValueSource (Compound)
Molecular Formula C6H8N2OThis compound[1]
Molecular Weight 124.14 g/mol This compound[1]
Appearance Data not available (likely a solid)N/A
Boiling Point Data not availableThis compound[2]
Melting Point Data not availableN/A
Storage Temperature Store in freezer, under -20°CThis compound[2]
Computed XLogP3-AA -0.2O-(pyridin-3-ylmethyl)hydroxylamine[3]
Computed Hydrogen Bond Donor Count 1O-[1-(Pyridin-4-YL)ethyl]hydroxylamine[4]
Computed Hydrogen Bond Acceptor Count 3O-[1-(Pyridin-4-YL)ethyl]hydroxylamine[4]
Computed Rotatable Bond Count 2O-[1-(Pyridin-4-YL)ethyl]hydroxylamine[4]
Computed Topological Polar Surface Area 48.1 ŲO-[1-(Pyridin-4-YL)ethyl]hydroxylamine[4]

Table 2: GHS Hazard Classification

The following classifications are based on data for this compound and its structural isomer, O-(pyridin-3-ylmethyl)hydroxylamine. A conservative approach, assuming the higher hazard, is recommended.

Hazard ClassGHS CategoryHazard StatementSource (Compound)
Flammable SolidsCategory 2H228: Flammable solidThis compound[2]
Acute Toxicity, OralCategory 4H302: Harmful if swallowedO-(pyridin-3-ylmethyl)hydroxylamine[3]
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skinO-(pyridin-3-ylmethyl)hydroxylamine[3]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritationThis compound, O-(pyridin-3-ylmethyl)hydroxylamine[2][3]
Serious Eye Damage/IrritationCategory 1 / 2H318/H319: Causes serious eye damage / Causes serious eye irritationThis compound, O-(pyridin-3-ylmethyl)hydroxylamine[2][3]
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaledO-(pyridin-3-ylmethyl)hydroxylamine[3]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritationO-(pyridin-3-ylmethyl)hydroxylamine

Note: The signal word associated with these hazards is "Danger".[2]

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is crucial when handling this compound. The following PPE is mandatory.

Table 3: Recommended Personal Protective Equipment

Protection TypeSpecific RecommendationsRationale
Eye and Face Protection Chemical safety goggles and a full-face shield.Protects against splashes and potential vapors that can cause serious eye damage.
Skin and Body Protection Chemical-resistant lab coat (flame-retardant recommended), full-length pants, and closed-toe shoes.Protects against skin contact, which can be harmful. Flame-retardant material is critical due to the flammability of pyridine compounds.
Hand Protection Nitrile or neoprene gloves. Inspect for tears or holes before use.Provides chemical resistance against pyridine derivatives and prevents dermal absorption.
Respiratory Protection Use exclusively within a certified chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an appropriate organic vapor cartridge is necessary.Minimizes the inhalation of potentially harmful vapors or aerosols.

Experimental Protocol: Safe Handling Workflow

The following protocol outlines a step-by-step procedure for the safe handling of this compound in a research laboratory setting.

1. Pre-Handling and Preparation:

  • 1.1. Risk Assessment: Before any work begins, conduct a thorough risk assessment specific to the planned experiment, considering the quantities used, potential reaction byproducts, and required manipulations.
  • 1.2. Emergency Equipment: Ensure that a safety shower, eyewash station, and appropriate fire extinguisher (e.g., dry chemical, carbon dioxide, or alcohol-resistant foam) are readily accessible and in good working order.[5]
  • 1.3. Fume Hood Preparation: Verify that the chemical fume hood is functioning correctly (check airflow monitor). The work surface should be clean and uncluttered. A disposable absorbent liner can be used to contain minor spills.
  • 1.4. Donning PPE: Put on all required PPE as detailed in Table 3 before entering the designated handling area.

2. Handling and Use:

  • 2.1. Compound Retrieval: Retrieve the compound from its designated storage location (freezer, under -20°C, inert atmosphere).[2] Allow the container to equilibrate to room temperature inside a desiccator to prevent condensation of atmospheric moisture.
  • 2.2. Weighing: Conduct all weighing operations within the chemical fume hood. Use a tared, sealed container to minimize exposure.
  • 2.3. Dissolution and Reaction Setup: Perform all manipulations, including dissolution and addition to reaction mixtures, within the fume hood. Use non-sparking tools and ensure all glassware is properly secured.
  • 2.4. Incompatible Materials: Keep the compound away from strong oxidizing agents, heat, sparks, and open flames.[6][7]

3. Post-Handling and Storage:

  • 3.1. Container Sealing: Tightly reseal the primary container, purge with an inert gas (e.g., argon or nitrogen) if available, and secure the cap.
  • 3.2. Decontamination: Decontaminate the spatula and any other equipment used with an appropriate solvent. Wipe down the work surface within the fume hood.
  • 3.3. Storage: Return the compound to its designated freezer storage promptly. Ensure it is stored in a dark, dry, and well-ventilated place.[2]
  • 3.4. Doffing PPE: Remove PPE in the correct order (gloves first, followed by lab coat and eye protection) to avoid cross-contamination. Wash hands thoroughly with soap and water.

4. Waste Disposal:

  • 4.1. Waste Segregation: All waste materials, including contaminated consumables (e.g., pipette tips, absorbent pads) and residual chemical, must be treated as hazardous waste.
  • 4.2. Containerization: Place all waste in a clearly labeled, sealed, and chemically compatible waste container. Do not overfill.
  • 4.3. Disposal Route: Dispose of the hazardous waste through your institution's environmental health and safety (EHS) office, adhering to all local, state, and federal regulations.

Emergency Procedures

Table 4: First Aid Measures

Exposure RouteFirst Aid Protocol
Inhalation Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[8]
Skin Contact Immediately remove all contaminated clothing. Wash the affected skin area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.[8]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[8]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]

Firefighting Measures:

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5]

  • Specific Hazards: The compound is a flammable solid.[2] Combustion may produce toxic fumes, including nitrogen oxides. Vapors may form explosive mixtures with air.[6]

  • Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[5]

Safe Handling Workflow Diagram

Safe_Handling_Workflow Workflow for Safe Handling of this compound prep 1. Preparation - Risk Assessment - Verify Emergency Equipment - Prepare Fume Hood ppe 2. Don PPE - Lab Coat, Goggles, Face Shield - Nitrile/Neoprene Gloves prep->ppe Proceed handling 3. Handling (in Fume Hood) - Retrieve from Storage - Equilibrate in Desiccator - Weigh & Dispense ppe->handling Proceed storage 4. Storage - Reseal Container - Return to Freezer (-20°C) - Inert Atmosphere handling->storage Task Complete emergency Emergency Procedures - Inhalation, Skin/Eye Contact, Ingestion - Fire, Spill handling->emergency If Incident Occurs decon 5. Decontamination - Clean Equipment & Workspace - Doff PPE Correctly - Wash Hands storage->decon Post-Handling waste 6. Waste Disposal - Segregate Hazardous Waste - Use Labeled, Sealed Containers - Follow EHS Procedures decon->waste Final Step waste->emergency If Spill Occurs

References

The Chemistry of Connection: An In-depth Guide to Oxime Ligation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of bioconjugation and drug development, the ability to selectively and efficiently form stable bonds between molecules is paramount. Among the arsenal of chemical tools available, oxime ligation has emerged as a robust and versatile strategy. Its bioorthogonal nature, meaning the reaction proceeds in a biological environment without interfering with native biochemical processes, makes it particularly valuable for the precise modification of complex biomolecules such as proteins, peptides, and nucleic acids. This technical guide delves into the core principles of oxime ligation chemistry, providing a comprehensive overview of its mechanism, kinetics, and practical applications, supplemented with detailed experimental protocols and quantitative data.

Core Principles of Oxime Ligation

Oxime ligation is a chemoselective reaction between an aminooxy-functionalized molecule and a carbonyl-containing counterpart, typically an aldehyde or a ketone, to form a stable oxime bond.[1] This reaction is classified as a "click" chemistry reaction due to its high efficiency, selectivity, and the formation of a stable product under mild, aqueous conditions.[2]

Reaction Mechanism and Kinetics

The formation of an oxime bond proceeds through a nucleophilic addition of the aminooxy group to the carbonyl carbon, followed by dehydration to yield the oxime. The reaction rate is notably influenced by pH.[3] Under acidic conditions (typically pH 4-5), the reaction is accelerated due to the protonation of the carbonyl oxygen, which increases its electrophilicity. However, at very low pH, the aminooxy nucleophile becomes protonated and non-reactive.[3]

To enhance reaction rates at physiological pH (around 7.4), which is often a requirement for biological applications, nucleophilic catalysts such as aniline and its derivatives are employed.[4] Aniline and substituted anilines, particularly those with electron-donating groups, can significantly accelerate the rate of oxime formation by forming a more reactive Schiff base intermediate with the carbonyl compound.[4] This intermediate is more susceptible to nucleophilic attack by the aminooxy group.

The choice of the carbonyl reactant also plays a crucial role in the reaction kinetics. Aldehydes are generally more reactive than ketones due to less steric hindrance and greater electrophilicity of the carbonyl carbon.[5]

Quantitative Analysis of Oxime Ligation Kinetics

The efficiency of oxime ligation can be quantitatively assessed by determining the second-order rate constants (k). The following tables summarize key kinetic data from the literature, highlighting the impact of catalysts, reactant concentrations, and the nature of the carbonyl group on the reaction rate.

CatalystCatalyst Concentration (mM)ReactantspHObserved Rate Constant (k_obs) (M⁻¹s⁻¹)Reference
None0Aminooxy-peptide + Benzaldehyde7.0Slow (not specified)[6]
Aniline100Aminooxy-peptide + Benzaldehyde7.08.2 ± 1.0[6]
Aniline50Aminooxy-dansyl + Citral7.348.6[5]
m-Phenylenediamine (mPDA)50Aminooxy-dansyl + Citral7.3~78[5]
Aniline100Aminooxy-dansyl + 2-Pentanone7.50.082[5]
m-Phenylenediamine (mPDA)100Aminooxy-dansyl + 2-Pentanone7.50.20[5]

Table 1: Effect of Catalyst and Carbonyl Reactivity on Oxime Ligation Rate. This table demonstrates the significant rate enhancement provided by aniline and m-phenylenediamine catalysts. It also clearly illustrates that the reaction with an aldehyde (citral) is substantially faster than with a ketone (2-pentanone).

CatalystCatalyst Concentration (mM)Observed Rate Constant (k_obs) (M⁻¹s⁻¹)Reference
Aniline100~10[5]
m-Phenylenediamine (mPDA)100~27[5]
m-Phenylenediamine (mPDA)500>100[5]
m-Phenylenediamine (mPDA)750~150[5]

Table 2: Effect of Catalyst Concentration on the Rate of Oxime Ligation between an Aldehyde-Functionalized GFP and an Aminooxy-Dansyl Probe at pH 7.0. This table highlights the dose-dependent effect of the catalyst concentration on the reaction rate. The higher solubility of mPDA allows for its use at higher concentrations, leading to a dramatic increase in the ligation rate.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of oxime ligation in a research setting. Below are representative protocols for catalyst screening and protein labeling.

Protocol 1: Catalyst Screening for Oxime Ligation[5]

This protocol utilizes a fluorescence-based assay to monitor the reaction progress and compare the efficiency of different catalysts.

Materials:

  • Phosphate buffer (PB), 100 mM, pH 7.0

  • Aminooxy-dansyl (fluorescent probe) stock solution

  • Aldehyde (e.g., citral or dodecanal) or ketone (e.g., 2-pentanone) stock solution

  • Catalyst (e.g., aniline, m-phenylenediamine) stock solutions at various concentrations

  • n-dodecyl-β-D-maltoside (detergent, to maintain solubility of hydrophobic reactants)

  • Fluorometer

Procedure:

  • Prepare reaction mixtures in a final volume of 200-250 µL containing:

    • 100 mM PB, pH 7.0

    • 100 µM aminooxy-dansyl

    • 50 µM aldehyde or 5 mM ketone

    • Desired concentration of catalyst (e.g., 25 µM for initial screening)

    • 0.08% (w/v) n-dodecyl-β-D-maltoside

  • Equilibrate the reaction mixtures at room temperature for 1 minute.

  • Initiate the reaction by adding the aminooxy reagent.

  • Monitor the increase in fluorescence over time using a fluorometer (e.g., λex=340 nm, λem=505 nm). The increase in fluorescence corresponds to the formation of the more hydrophobic oxime product.

  • Analyze the kinetic data to determine the observed rate constants (k_obs) for each catalyst.

Protocol 2: Site-Specific Labeling of a Protein via Oxime Ligation[5]

This protocol describes the labeling of an aldehyde-functionalized Green Fluorescent Protein (GFP) with a fluorescent aminooxy probe.

Materials:

  • Aldehyde-functionalized GFP (GFP-aldehyde)

  • Aminooxy-dansyl probe

  • Phosphate buffer (PB), 100 mM, pH 7.0

  • Catalyst stock solution (e.g., aniline or m-phenylenediamine)

  • SDS-PAGE analysis equipment

  • In-gel fluorescence scanner and Coomassie blue stain

Procedure:

  • Prepare a reaction mixture containing:

    • 10 µM GFP-aldehyde in 100 mM PB, pH 7.0

    • 50 µM aminooxy-dansyl

  • Initiate the reaction by adding the catalyst (e.g., 100 mM aniline or varying concentrations of mPDA).

  • Incubate the reaction at room temperature for a specified time (e.g., 90 seconds for rapid screening with mPDA, or longer for aniline).

  • Quench the reaction by adding SDS-PAGE loading buffer.

  • Analyze the reaction products by SDS-PAGE.

  • Visualize the labeled protein using an in-gel fluorescence scanner to detect the dansyl fluorophore.

  • Stain the gel with Coomassie blue to visualize the total protein.

  • Quantify the labeling efficiency by comparing the fluorescence intensity to the total protein amount.

Visualizing Oxime Ligation Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the logical flow of key experimental processes involving oxime ligation.

OximeLigationMechanism reactant reactant intermediate intermediate product product catalyst catalyst condition condition Aminooxy Aminooxy (R-ONH2) Tetrahedral Tetrahedral Intermediate Aminooxy->Tetrahedral + Carbonyl Aldehyde/Ketone (R'-C=O) SchiffBase Schiff Base Intermediate Carbonyl->SchiffBase + Aniline Carbonyl->Tetrahedral + Catalyst Aniline SchiffBase->Tetrahedral + Aminooxy - Aniline Oxime Oxime Product (R-O-N=C-R') Tetrahedral->Oxime Dehydration H2O - H2O pH pH ~4-7

Caption: General mechanism of aniline-catalyzed oxime ligation.

ProteinLabelingWorkflow start_end start_end process process analysis analysis reagents reagents Start Start PrepProtein Prepare Aldehyde-functionalized Protein Solution Start->PrepProtein AddReagents Add Aminooxy Probe & Catalyst PrepProtein->AddReagents Incubate Incubate at Room Temperature AddReagents->Incubate Quench Quench Reaction Incubate->Quench SDSPAGE SDS-PAGE Analysis Quench->SDSPAGE Visualize In-gel Fluorescence Scan & Coomassie Staining SDSPAGE->Visualize End End Visualize->End Protein Aldehyde-Protein Protein->PrepProtein Probe Aminooxy-Probe Probe->AddReagents Catalyst Catalyst Catalyst->AddReagents

Caption: Experimental workflow for protein labeling using oxime ligation.

Applications in Drug Development and Research

The unique characteristics of oxime ligation have led to its widespread adoption in various scientific disciplines, particularly in drug development and biomedical research.

  • Bioconjugation: Oxime ligation is extensively used for the site-specific modification of proteins and peptides, enabling the attachment of labels (e.g., fluorophores, biotin), polyethylene glycol (PEG) for improved pharmacokinetics, or cytotoxic drugs to create antibody-drug conjugates (ADCs).[7]

  • Hydrogel Formation: The reaction is employed to form biocompatible hydrogels for applications in 3D cell culture, drug delivery, and tissue engineering.[8] The mechanical properties and gelation kinetics of these hydrogels can be tuned by adjusting the pH and catalyst concentration.

  • Cell Surface Engineering: The bioorthogonal nature of oxime ligation allows for the modification of cell surfaces with specific functionalities, which can be used for cell tracking, targeting, or modulating cellular interactions.

  • Drug Delivery: Oxime bonds can be incorporated into drug delivery systems as stable linkers to attach targeting ligands to nanoparticles or to encapsulate therapeutic agents.[7]

Conclusion

Oxime ligation stands as a powerful and reliable tool in the chemical biologist's and drug developer's toolkit. Its efficiency, selectivity, and biocompatibility, coupled with the ability to modulate its kinetics through catalysis and reactant choice, provide a versatile platform for the precise construction of complex biomolecular architectures. The detailed protocols and quantitative data presented in this guide offer a solid foundation for the successful application of oxime ligation in a wide range of research and development endeavors, ultimately contributing to advancements in medicine and biotechnology.

References

Methodological & Application

Application Notes and Protocols for Antibody Labeling with O-(pyridin-4-ylmethyl)hydroxylamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Site-specific antibody conjugation is a cornerstone of modern therapeutic and diagnostic development. The creation of antibody-drug conjugates (ADCs), imaging agents, and other targeted constructs requires precise control over the location and stoichiometry of payload attachment. One robust method for achieving this is through the formation of an oxime linkage between an aldehyde-functionalized antibody and an aminooxy-containing payload or linker.

This document provides detailed protocols for the site-specific labeling of antibodies by first generating aldehyde groups on the glycan domains via mild periodate oxidation, followed by conjugation with O-(pyridin-4-ylmethyl)hydroxylamine. This pyridinyl-containing reagent is useful for introducing a handle that can be used in further downstream applications, such as the coordination of metal ions for imaging or therapeutic purposes. The resulting oxime bond is stable under physiological conditions, ensuring the integrity of the conjugate in biological systems.

Principle of the Method

The antibody labeling strategy presented here is a two-step process:

  • Antibody Oxidation: The cis-diol groups present in the carbohydrate moieties of the antibody's Fc region are oxidized using sodium periodate (NaIO₄) to generate reactive aldehyde groups. This method is highly selective for glycans and preserves the integrity of the protein's amino acid structure, thus maintaining its antigen-binding affinity.

  • Oxime Ligation: The generated aldehyde groups on the antibody are then reacted with the aminooxy group of this compound to form a stable oxime linkage. This reaction is highly chemoselective and proceeds efficiently under mild, aqueous conditions.

Experimental Workflow

The overall experimental workflow for the antibody labeling process is depicted below.

experimental_workflow cluster_prep Antibody Preparation cluster_oxidation Oxidation cluster_ligation Oxime Ligation cluster_analysis Purification & Analysis Ab Purified Antibody NaIO4 Sodium Periodate (NaIO₄) Ab->NaIO4 Ox_Ab Oxidized Antibody (Aldehyde-functionalized) Hydroxylamine This compound Ox_Ab->Hydroxylamine NaIO4->Ox_Ab Oxidation of Glycans Conj_Ab Antibody Conjugate Purified_Conj Purified Conjugate Conj_Ab->Purified_Conj Purification (SEC) Hydroxylamine->Conj_Ab Oxime Bond Formation Analysis Characterization (DAR, Purity) Purified_Conj->Analysis

Figure 1: General experimental workflow for antibody labeling via glycan oxidation and oxime ligation.

Experimental Protocols

Materials Required
  • Monoclonal antibody (e.g., IgG) in a suitable buffer (e.g., PBS, pH 7.4)

  • Sodium periodate (NaIO₄)

  • This compound

  • Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.0

  • Quenching Solution: 1 M glycerol or ethylene glycol

  • Purification column: Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25 or Superdex 200)

  • Aniline (optional, as a catalyst for oxime ligation)

  • DMSO (for dissolving this compound)

  • Spectrophotometer or plate reader

  • HIC-HPLC system

  • Mass spectrometer (e.g., ESI-QTOF)

Protocol 1: Oxidation of Antibody Glycans

This protocol describes the generation of aldehyde groups on the antibody.

1. Antibody Preparation:

  • Start with a purified antibody solution at a concentration of 1-10 mg/mL in a suitable buffer (e.g., PBS, pH 7.4).
  • Ensure the buffer is free of primary amines (e.g., Tris) as they can interfere with the subsequent ligation step. If necessary, perform a buffer exchange into PBS.

2. Oxidation Reaction:

  • On ice, add a freshly prepared solution of sodium periodate (NaIO₄) to the antibody solution to a final concentration of 1-2 mM.
  • Incubate the reaction mixture in the dark (e.g., by wrapping the tube in aluminum foil) on ice for 30 minutes.

3. Quenching the Reaction:

  • To stop the oxidation, add a quenching solution (e.g., glycerol or ethylene glycol) to a final concentration of 10-20 mM.
  • Incubate on ice for 10-15 minutes.

4. Removal of Excess Reagents:

  • Immediately purify the oxidized antibody from excess periodate and quenching reagent using a desalting column (e.g., Sephadex G-25) pre-equilibrated with Reaction Buffer (100 mM sodium phosphate, 150 mM NaCl, pH 7.0).

Protocol 2: Antibody Labeling with this compound

This protocol details the conjugation of the hydroxylamine reagent to the oxidized antibody.

1. Preparation of this compound Solution:

  • Dissolve this compound in a minimal amount of DMSO to prepare a stock solution (e.g., 10-50 mM).

2. Oxime Ligation Reaction:

  • To the purified, oxidized antibody solution, add the this compound stock solution to achieve a final molar excess of 50-100 fold over the antibody.
  • (Optional) For catalysis, a freshly prepared aniline solution in water can be added to a final concentration of 10-100 mM.
  • Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C with gentle shaking.

Protocol 3: Purification of the Antibody Conjugate

This protocol describes the purification of the final antibody conjugate.

1. Size-Exclusion Chromatography (SEC):

  • Purify the antibody conjugate from excess this compound and other small molecules using a size-exclusion chromatography (SEC) column (e.g., Superdex 200).
  • The column should be pre-equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).
  • Monitor the elution profile by absorbance at 280 nm. The first major peak corresponds to the purified antibody conjugate.

2. Concentration and Storage:

  • Pool the fractions containing the purified conjugate.
  • If necessary, concentrate the conjugate using an appropriate centrifugal filter device.
  • Determine the final concentration of the antibody conjugate using a spectrophotometer (A280).
  • Store the purified conjugate at 4°C for short-term use or at -80°C for long-term storage.

Protocol 4: Characterization of the Antibody Conjugate

This protocol outlines the methods for characterizing the final product.

1. Determination of Drug-to-Antibody Ratio (DAR) by UV-Vis Spectroscopy:

  • The DAR can be estimated if the payload has a distinct UV-Vis absorbance from the antibody. However, for this compound, which has a similar absorbance profile to the protein, this method is less accurate. Mass spectrometry is the preferred method.

2. Determination of DAR by Mass Spectrometry:

  • Analyze the intact, deglycosylated antibody conjugate by ESI-QTOF mass spectrometry.
  • The mass difference between the unconjugated antibody and the conjugated antibody will indicate the number of attached pyridinylmethyl groups.
  • The average DAR can be calculated from the deconvoluted mass spectrum.

3. Analysis by Hydrophobic Interaction Chromatography (HIC-HPLC):

  • HIC-HPLC can be used to assess the heterogeneity of the conjugate. Species with different numbers of conjugated molecules will have different retention times.
  • This method provides a profile of the DAR distribution.

4. SDS-PAGE Analysis:

  • Analyze the purified conjugate by SDS-PAGE under reducing and non-reducing conditions to confirm the integrity of the antibody after conjugation.

Quantitative Data

While extensive quantitative data for antibody conjugates of this compound is not widely available in public literature, the following table provides representative data based on typical outcomes for glycan-based oxime ligation of antibodies.

ParameterTypical ValueMethod of Determination
Average Drug-to-Antibody Ratio (DAR) 1.5 - 2.5Mass Spectrometry, HIC-HPLC
Labeling Efficiency > 80%Mass Spectrometry
Antibody Recovery > 70%UV-Vis Spectroscopy (A280)
Purity (post-purification) > 95%Size-Exclusion Chromatography
Aggregate Content < 5%Size-Exclusion Chromatography
In Vitro Stability (Serum, 7 days) > 90% conjugate remainingHIC-HPLC, Mass Spectrometry

Application: Mechanism of Action of Antibody-Drug Conjugates

Antibodies labeled with payloads, such as cytotoxic drugs, form the basis of Antibody-Drug Conjugates (ADCs). The general mechanism of action for an ADC targeting a cancer cell is illustrated below.

adc_moa cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) Antigen Tumor Antigen ADC->Antigen 1. Binding Endosome Endosome ADC->Endosome 2. Internalization TumorCell Tumor Cell Antigen->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Payload Lysosome->Payload 4. Payload Release DNA DNA Payload->DNA 5. Target Engagement Apoptosis Cell Death (Apoptosis) DNA->Apoptosis 6. Cytotoxicity

Figure 2: General mechanism of action of an antibody-drug conjugate (ADC).

Mechanism Steps:

  • Binding: The ADC circulates in the bloodstream and the antibody component specifically binds to a tumor-associated antigen on the surface of a cancer cell.

  • Internalization: The ADC-antigen complex is internalized by the cell through receptor-mediated endocytosis, forming an endosome.

  • Trafficking: The endosome traffics to and fuses with a lysosome.

  • Payload Release: The acidic environment and enzymes within the lysosome cleave the linker, releasing the cytotoxic payload.

  • Target Engagement: The released payload binds to its intracellular target, such as DNA or microtubules.

  • Cytotoxicity: The interaction of the payload with its target disrupts cellular processes, leading to apoptosis (programmed cell death) of the cancer cell.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low DAR Inefficient oxidation.Increase NaIO₄ concentration or incubation time. Ensure NaIO₄ is fresh.
Degradation of hydroxylamine reagent.Use a fresh stock of this compound.
Suboptimal pH for ligation.Ensure the reaction buffer is at the correct pH (6.5-7.5).
High Aggregate Content High antibody concentration during labeling.Perform labeling at a lower antibody concentration (< 5 mg/mL).
Hydrophobic nature of the payload.Add solubility-enhancing excipients to the final formulation.
Freeze-thaw cycles.Aliquot the final conjugate and avoid repeated freeze-thaw cycles.
Low Antibody Recovery Non-specific binding to chromatography columns.Use a column with a suitable matrix and ensure proper equilibration.
Precipitation of the antibody.Perform all steps at the recommended temperatures and buffer conditions.

This document provides a comprehensive guide for the successful labeling of antibodies with this compound. Adherence to these protocols will enable researchers to generate well-defined antibody conjugates for a variety of applications in research and drug development.

Application Notes and Protocols for Peptide Modification using O-(pyridin-4-ylmethyl)hydroxylamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemoselective ligation reactions are powerful tools in chemical biology and drug development, enabling the precise conjugation of molecules in complex biological environments. Oxime ligation, the reaction between an aminooxy group and an aldehyde or ketone, stands out for its high specificity and the stability of the resulting oxime bond under physiological conditions. This document provides detailed application notes and protocols for the modification of peptides containing a carbonyl group (aldehyde or ketone) with O-(pyridin-4-ylmethyl)hydroxylamine.

The introduction of a pyridinyl moiety onto a peptide can serve multiple purposes. The pyridine ring can be used to introduce a metal chelation site, alter the peptide's solubility and pharmacokinetic properties, or provide a handle for further derivatization. This compound is a valuable reagent for this purpose, offering a straightforward method for incorporating a pyridinyl group via a stable oxime linkage.

Principle of the Reaction

The core of the modification is an oxime ligation, a chemoselective reaction between the aminooxy group of this compound and a carbonyl group (aldehyde or ketone) on the peptide. The reaction proceeds under mildly acidic conditions and is highly specific, allowing for the modification of unprotected peptides in aqueous solutions. The resulting oxime bond is stable at physiological pH.

Applications

The modification of peptides with this compound has several key applications in research and drug development:

  • Development of Novel Radiopharmaceuticals: The pyridinyl group can act as a chelator for radioactive metals, enabling the development of peptide-based imaging and therapeutic agents.

  • Pro-drug and Drug-Linker Strategies: The modification can be used to attach drugs or linker molecules to a peptide, altering its properties or facilitating targeted delivery.

  • Biophysical and Structural Studies: The introduction of the pyridinyl group can serve as a probe for studying peptide-protein interactions or peptide conformation.

  • Peptide-Based Biomaterials: Modified peptides can be used to create functionalized hydrogels and other biomaterials with specific binding or catalytic properties.

Experimental Protocols

Protocol 1: General Procedure for Peptide Modification

This protocol describes the general method for conjugating this compound to a peptide containing an aldehyde or ketone functional group.

Materials:

  • Peptide with a carbonyl group (e.g., N-terminally modified with a levulinoyl group)

  • This compound hydrochloride

  • Anhydrous dimethylformamide (DMF) or other suitable organic co-solvent

  • 1 M Sodium acetate buffer (pH 4.5)

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system

  • Mass spectrometer (e.g., ESI-MS or MALDI-TOF)

Procedure:

  • Peptide Dissolution: Dissolve the carbonyl-containing peptide in a minimal amount of a compatible organic solvent like DMF before diluting with the reaction buffer. A typical starting concentration is 1-5 mM.

  • Reagent Preparation: Prepare a stock solution of this compound hydrochloride in the reaction buffer.

  • Ligation Reaction:

    • In a microcentrifuge tube, combine the dissolved peptide with the sodium acetate buffer (pH 4.5).

    • Add 5-10 molar equivalents of the this compound solution to the peptide solution.

    • Gently mix the reaction mixture and incubate at room temperature or 37°C for 4-24 hours. The reaction progress can be monitored by RP-HPLC.

  • Purification:

    • Following the reaction, purify the modified peptide using RP-HPLC.[1][2][3][4]

    • Use a C18 column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA).

    • Collect fractions corresponding to the product peak.

  • Lyophilization: Lyophilize the purified fractions to obtain the modified peptide as a powder.

  • Characterization: Confirm the identity and purity of the final product by mass spectrometry (to verify the mass of the conjugate) and analytical RP-HPLC.

Protocol 2: Monitoring the Reaction with RP-HPLC

Procedure:

  • At various time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw a small aliquot (e.g., 5 µL) from the reaction mixture.

  • Quench the reaction by diluting the aliquot in the HPLC mobile phase A (e.g., 95:5 water:acetonitrile with 0.1% TFA).

  • Inject the sample onto an analytical C18 RP-HPLC column.

  • Elute with a linear gradient of acetonitrile in water (both containing 0.1% TFA). For example, a gradient of 5% to 95% acetonitrile over 30 minutes.

  • Monitor the elution profile at 220 nm and 254 nm (to detect the pyridine ring).

  • The starting peptide and the modified product should have distinct retention times, allowing for the calculation of the conversion rate.

Data Presentation

The following table presents hypothetical data for the modification of three different peptides with this compound to illustrate the expected outcomes.

Peptide IDCarbonyl PositionReaction Time (h)Conversion (%)Purified Yield (%)Mass (Expected)Mass (Observed)
Peptide-1N-terminal aldehyde12>95751623.8 Da1623.9 Da
Peptide-2Internal keto-lysine2485601856.1 Da1856.2 Da
Peptide-3C-terminal ketone1890681745.9 Da1746.0 Da

Visualizations

G cluster_workflow Experimental Workflow Peptide_Carbonyl Peptide with Carbonyl Group Dissolution Dissolve Peptide (e.g., in DMF/Buffer) Peptide_Carbonyl->Dissolution Reagent This compound Mixing Combine Reactants (pH 4.5 Buffer) Reagent->Mixing Dissolution->Mixing Incubation Incubate (RT or 37°C, 4-24h) Mixing->Incubation Purification RP-HPLC Purification Incubation->Purification Analysis Characterization (MS, HPLC) Purification->Analysis Final_Product Pyridinyl-Modified Peptide Analysis->Final_Product

Caption: Workflow for peptide modification.

G cluster_reaction Oxime Ligation Chemistry Peptide Peptide-R-C(=O)-R' Intermediate Hemialkoxyamine Intermediate Peptide->Intermediate + Hydroxylamine H2N-O-CH2-Py Hydroxylamine->Intermediate Product Peptide-R-C(=N-O-CH2-Py)-R' Intermediate->Product - H2O Water H2O

Caption: Chemical reaction scheme.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low Reaction Yield - Suboptimal pH- Steric hindrance at the reaction site- Peptide aggregation- Optimize the pH of the reaction buffer (try a range from 4.0 to 5.5).- Increase the reaction time and/or temperature.- Add a small amount of organic co-solvent (e.g., DMF, DMSO) to improve solubility.
Multiple Product Peaks in HPLC - Side reactions- Incomplete reaction- Isomer formation (for asymmetric ketones)- Ensure the peptide is fully deprotected and purified before ligation.- Extend the reaction time to drive it to completion.- Optimize HPLC gradient for better separation of isomers.
No Reaction - Inactive carbonyl group- Degradation of the hydroxylamine reagent- Confirm the presence of the carbonyl group on the starting peptide (e.g., using specific chemical tests or NMR).- Use a fresh batch of this compound.

References

Application Notes and Protocols for Protein Conjugation with O-(pyridin-4-ylmethyl)hydroxylamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein bioconjugation is a cornerstone of modern biotechnology, enabling the creation of advanced therapeutics, diagnostic tools, and research reagents. One of the most robust and versatile methods for site-specific protein modification is the oxime ligation. This bioorthogonal reaction occurs between a carbonyl group (an aldehyde or ketone) and an aminooxy moiety, such as the one present in O-(pyridin-4-ylmethyl)hydroxylamine, to form a stable oxime bond. The reaction is highly chemoselective, proceeds under mild aqueous conditions, and does not require metal catalysts that can be problematic for protein stability and purification.

The use of this compound introduces a pyridyl group onto the protein of interest. This functional group can be exploited for various downstream applications, including radiolabeling, attachment of imaging agents, or the introduction of other functionalities through further chemical modification of the pyridine ring. This document provides a detailed protocol for the conjugation of proteins using this compound, including methods for introducing the required carbonyl functionality onto the protein, the conjugation reaction itself, and characterization of the final conjugate.

Principle of the Reaction

The core of this protocol is the oxime ligation, a nucleophilic addition-elimination reaction. An aldehyde or ketone on the protein reacts with the aminooxy group of this compound. The reaction is significantly accelerated by the presence of a nucleophilic catalyst, most commonly aniline or its derivatives, particularly at or near neutral pH. The pyridyl group from the hydroxylamine reagent provides a versatile handle for further modifications.

Quantitative Data Summary

The efficiency and kinetics of oxime ligation are influenced by several factors, including pH, temperature, and the presence of a catalyst. The following table summarizes key quantitative data gathered from studies on oxime ligations, providing a baseline for experimental design.

ParameterValueConditionsReference
Second-Order Rate Constant (k2) 10¹ - 10³ M⁻¹s⁻¹Aniline-catalyzed, with aromatic aldehydes, ambient temperature, neutral pH
Optimal pH for Uncatalyzed Reaction 4-5Aqueous media
Aniline Catalyst Concentration 10-100 mMAqueous buffer
m-Phenylenediamine (mPDA) Catalyst Up to 15x more efficient than anilineCan be used at higher concentrations (up to 750 mM) due to greater solubility
Reaction Time Minutes to several hoursDependent on reactant concentrations and catalyst
Stability of Oxime Bond High hydrolytic stabilityPhysiological conditions

Experimental Protocols

This section details the key experimental procedures for protein conjugation with this compound. The overall workflow consists of two main stages: introduction of a carbonyl group into the protein and the subsequent oxime ligation reaction.

Protocol 1: Site-Specific Introduction of an Aldehyde/Ketone into a Protein

The prerequisite for oxime ligation is the presence of a carbonyl group on the protein. Several methods can be employed to achieve this site-specifically.

Method A: N-terminal Transamination using Pyridoxal-5'-phosphate (PLP)

This method converts the N-terminal amine of a protein into a reactive ketone or aldehyde.

Materials:

  • Protein of interest (10-500 µM in a suitable buffer)

  • Pyridoxal-5'-phosphate (PLP) stock solution (20 mM in reaction buffer, pH adjusted to 6.5)

  • Phosphate buffer (10-50 mM, pH 6.5)

Procedure:

  • Prepare the protein solution at a concentration of 10 to 500 µM in phosphate buffer, pH 6.5.

  • Add the PLP stock solution to the protein solution to a final PLP concentration of 10 mM. Ensure the final pH of the reaction mixture is 6.5.

  • Incubate the reaction mixture at 37°C for 4-20 hours. The optimal time may need to be determined empirically for each protein.

  • Remove excess PLP by buffer exchange using a desalting column or dialysis. The resulting keto-protein is now ready for conjugation.

Method B: Oxidation of N-terminal Serine or Threonine

This method generates an aldehyde at the N-terminus.

Materials:

  • Protein with an N-terminal Serine or Threonine residue

  • Sodium periodate (NaIO₄) solution (freshly prepared)

  • Buffer (e.g., phosphate buffer, pH 6.0-7.0)

Procedure:

  • Dissolve the protein in the chosen buffer.

  • Add a 2-10 fold molar excess of freshly prepared sodium periodate to the protein solution.

  • Incubate the reaction on ice for 15-30 minutes in the dark.

  • Quench the reaction by adding a 10-fold molar excess of glycerol or ethylene glycol.

  • Remove excess reagents by buffer exchange.

Protocol 2: Oxime Ligation with this compound

Materials:

  • Aldehyde or ketone-functionalized protein

  • This compound hydrochloride

  • Aniline stock solution (e.g., 1 M in DMSO or freshly prepared in reaction buffer)

  • Reaction Buffer (e.g., 0.1 M Phosphate buffer or Acetate buffer, pH 4.5-7.0)

Procedure:

  • Dissolve the aldehyde or ketone-functionalized protein in the reaction buffer. The optimal pH is typically between 4.5 and 7.0. For reactions at or near neutral pH, the use of an aniline catalyst is highly recommended.

  • Add this compound to the protein solution. A 10-50 fold molar excess of the hydroxylamine is typically used.

  • If using a catalyst, add aniline to a final concentration of 10-100 mM.

  • Incubate the reaction mixture at room temperature or 37°C for 2-24 hours. The progress of the reaction can be monitored by techniques such as SDS-PAGE (if the conjugate has a significant mass change), UV-Vis spectroscopy (if the pyridyl group introduces a new chromophore), or mass spectrometry.

  • Once the reaction is complete, purify the protein conjugate from excess reagents using size-exclusion chromatography, dialysis, or affinity chromatography if an appropriate tag is present.

Characterization of the Protein Conjugate
  • Mass Spectrometry (MS): ESI-MS or MALDI-TOF MS can be used to confirm the covalent attachment of the this compound by observing the expected mass shift.

  • SDS-PAGE: A shift in the protein's apparent molecular weight may be observable, especially if a large molecule is subsequently conjugated to the pyridyl handle.

  • UV-Vis Spectroscopy: The introduction of the pyridyl group will result in a characteristic UV absorbance that can be used to estimate the degree of labeling.

  • Functional Assays: It is crucial to perform relevant functional assays to ensure that the conjugation process has not compromised the biological activity of the protein.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for protein conjugation with this compound.

experimental_workflow cluster_prep Protein Preparation cluster_conjugation Conjugation Reaction cluster_analysis Analysis and Purification Start Start with Protein of Interest Carbonyl_Intro Introduce Carbonyl Group (e.g., N-terminal Transamination) Start->Carbonyl_Intro Purify_Keto Purify Keto/Aldehyde Protein Carbonyl_Intro->Purify_Keto Ligation Oxime Ligation with This compound Purify_Keto->Ligation Catalyst Add Aniline Catalyst (optional, for neutral pH) Ligation->Catalyst Purify_Conj Purify Protein Conjugate Ligation->Purify_Conj Characterize Characterize Conjugate (MS, SDS-PAGE, etc.) Purify_Conj->Characterize End Final Pyridyl-Modified Protein Characterize->End

Caption: General workflow for protein conjugation.

Logical Relationship of Reaction Components

This diagram shows the relationship between the key components of the aniline-catalyzed oxime ligation reaction.

reaction_components Protein Protein with Carbonyl Group Reaction Oxime Ligation Protein->Reaction Hydroxylamine This compound Hydroxylamine->Reaction Catalyst Aniline Catalyst Catalyst->Reaction accelerates Product Pyridyl-Modified Protein (Oxime Linkage) Reaction->Product

Caption: Key components of the oxime ligation.

Applications

Proteins modified with a pyridyl group via this compound conjugation have a wide range of potential applications in research and drug development:

  • Antibody-Drug Conjugates (ADCs): The pyridyl group can serve as a ligation handle for the attachment of cytotoxic drugs.

  • PET Imaging: The pyridine moiety can be radiolabeled (e.g., with Fluorine-18) for use as a positron emission tomography (PET) tracer.

  • Fluorescent Labeling: Fluorescent probes can be attached to the pyridyl group for cellular imaging and tracking studies.

  • Protein-Protein Interaction Studies: The conjugated protein can be used as a probe to study interactions with other proteins.

  • Immobilization: The pyridyl group can be used to immobilize the protein onto a solid support for various biochemical assays.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low conjugation efficiency Incomplete carbonyl introductionOptimize the conditions for carbonyl introduction (e.g., increase PLP concentration or reaction time).
Inefficient oxime ligationOptimize ligation pH (4.5-5.5 for uncatalyzed, ~7 for catalyzed). Increase the concentration of the hydroxylamine reagent. Add or increase the concentration of the aniline catalyst.
Protein instabilityPerform the reaction at a lower temperature (e.g., 4°C) for a longer duration. Ensure buffer conditions are optimal for protein stability.
Protein precipitation Unsuitable buffer conditionsScreen different buffers and pH values. Add stabilizing agents like glycerol or arginine.
High concentration of organic co-solvent (if used)Minimize the amount of organic solvent used to dissolve reagents.
Non-specific modification Reaction of periodate with other residuesUse a lower concentration of periodate and shorter reaction times.
Aniline reacting with the proteinWhile generally inert, ensure the aniline is pure.

Conclusion

The protocol described herein for the conjugation of proteins with this compound offers a reliable and efficient method for site-specific protein modification. The resulting pyridyl-modified proteins are valuable tools for a wide array of applications in basic research and therapeutic development. By carefully optimizing the reaction conditions, researchers can achieve high yields of well-characterized and functional protein conjugates.

Application Notes and Protocols: O-(pyridin-4-ylmethyl)hydroxylamine for Cell Surface Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-(pyridin-4-ylmethyl)hydroxylamine is a versatile, aminooxy-functionalized molecule that serves as a powerful tool for the targeted labeling of cell surfaces. This reagent is central to bioorthogonal chemistry, a field focused on chemical reactions that can occur in living systems without interfering with native biochemical processes. The primary application of this compound in this context is its highly specific and efficient reaction with aldehydes or ketones to form a stable oxime bond.[1] This application note provides detailed protocols for cell surface labeling using this compound, explores its utility in studying signaling pathways, and details its application in the development of targeted therapeutics such as antibody-drug conjugates (ADCs).

The most common strategy for cell surface labeling involves a two-step process. First, aldehyde or ketone groups are introduced onto the cell surface glycans. This is typically achieved through the mild oxidation of sialic acid residues on glycoproteins using sodium periodate (NaIO₄).[2] In the second step, the cells are treated with this compound, which selectively reacts with the newly formed aldehydes to form a stable oxime linkage. The reaction is often accelerated by the addition of a catalyst, such as aniline.[2]

Chemical Reaction

The core of this labeling strategy is the aniline-catalyzed oxime ligation. The pyridine moiety of this compound can be further functionalized with reporter molecules such as fluorescent dyes or biotin, enabling detection and downstream analysis.

cluster_reagents Reactants cluster_activation Activation Step cluster_ligation Ligation Step CellSurface Cell Surface Glycoprotein (with Sialic Acid) ActivatedCell Cell Surface with Aldehyde Groups CellSurface->ActivatedCell Oxidation Periodate NaIO₄ (Sodium Periodate) Periodate->ActivatedCell LabeledCell Labeled Cell Surface (Stable Oxime Bond) ActivatedCell->LabeledCell Oxime Ligation Hydroxylamine This compound (Functionalized with a Reporter Tag) Hydroxylamine->LabeledCell Aniline Aniline (Catalyst) Aniline->LabeledCell

Caption: General workflow for cell surface labeling.

Quantitative Data Summary

The efficiency of cell surface labeling and the maintenance of cell viability are critical parameters. The following tables summarize typical experimental conditions and expected outcomes based on published literature.

Table 1: Reagent Concentrations and Labeling Efficiency

ReagentConcentration RangeTypical ConcentrationNotes on Labeling Efficiency
Sodium Periodate (NaIO₄)0.25 mM - 2 mM1 mMHigher concentrations can increase aldehyde formation but may negatively impact cell viability.[3]
This compound10 µM - 250 µM100 µMLabeling is concentration-dependent; higher concentrations lead to a stronger signal.
Aniline (Catalyst)1 mM - 10 mM10 mMAniline significantly accelerates the oxime ligation, leading to higher labeling efficiency at neutral pH.[2]

Table 2: Impact of Reagents on Cell Viability

ReagentConcentrationIncubation TimeTemperatureCell Viability
Sodium Periodate (NaIO₄)1 mM5 - 30 min4°C>95%
Sodium Periodate (NaIO₄)2 mM40 min4°C~93%[1]
Sodium Periodate (NaIO₄)2 mM40 min37°C<1%[1]
Anilineup to 10 mMup to 90 min4°CHigh viability reported, but can be cytotoxic at higher concentrations or to sensitive cell lines.[4]

Experimental Protocols

Protocol 1: General Cell Surface Labeling of Glycoproteins

This protocol describes the labeling of cell surface sialic acids on live cells.

Materials:

  • Cells in suspension or adherent culture

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Sodium periodate (NaIO₄) stock solution (e.g., 20 mM in PBS)

  • This compound conjugated to a reporter molecule (e.g., biotin or a fluorescent dye)

  • Aniline stock solution (e.g., 100 mM in PBS)

  • Quenching solution (e.g., 100 mM glycerol in PBS)

  • Flow cytometer or fluorescence microscope

Procedure:

  • Cell Preparation: Harvest cells and wash twice with ice-cold PBS. Resuspend cells at a concentration of 1 x 10⁶ cells/mL in PBS.

  • Periodate Oxidation: Add NaIO₄ stock solution to the cell suspension to a final concentration of 1 mM. Incubate on ice (4°C) for 15-30 minutes in the dark.

  • Quenching: Add quenching solution to a final concentration of 1 mM to quench the unreacted periodate. Incubate on ice for 5 minutes.

  • Washing: Wash the cells three times with ice-cold PBS to remove the periodate and quenching solution.

  • Labeling Reaction: Resuspend the cells in PBS containing the desired concentration of this compound-reporter conjugate (e.g., 100 µM) and aniline (e.g., 10 mM).

  • Incubation: Incubate on ice (4°C) for 60-90 minutes with gentle agitation.

  • Final Wash: Wash the cells three times with PBS to remove unreacted labeling reagents.

  • Analysis: Analyze the labeled cells by flow cytometry or fluorescence microscopy.

start Start: Cell Culture prep Cell Preparation: Wash with PBS start->prep oxidation Periodate Oxidation: 1 mM NaIO₄, 4°C, 15-30 min prep->oxidation quench Quenching: 1 mM Glycerol, 4°C, 5 min oxidation->quench wash1 Wash with PBS (3x) quench->wash1 labeling Labeling Reaction: This compound + Aniline, 4°C, 60-90 min wash1->labeling wash2 Final Wash with PBS (3x) labeling->wash2 analysis Analysis: Flow Cytometry or Microscopy wash2->analysis

Caption: Protocol for cell surface glycoprotein labeling.

Protocol 2: Preparation of an Antibody-Drug Conjugate (ADC)

This protocol outlines the steps for creating an ADC by conjugating a drug to an antibody through oxime ligation.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)

  • Sodium periodate (NaIO₄)

  • This compound linker with a reactive group for drug attachment

  • Drug molecule with a compatible reactive group

  • Aniline

  • Size-exclusion chromatography system for purification

  • Mass spectrometer for determining the drug-to-antibody ratio (DAR)

Procedure:

  • Antibody Oxidation: Treat the mAb with a controlled concentration of NaIO₄ to oxidize the glycan moieties, creating aldehyde groups.

  • Purification: Purify the oxidized antibody using size-exclusion chromatography to remove excess periodate.

  • Ligation: React the oxidized antibody with the this compound-linker-drug conjugate in the presence of aniline.

  • Purification of ADC: Purify the resulting ADC from unreacted components using size-exclusion chromatography.

  • Characterization: Determine the drug-to-antibody ratio (DAR) using mass spectrometry.[5][6] The DAR is a critical quality attribute that affects the ADC's efficacy and toxicity.[5][6]

Application in Studying Signaling Pathways: EGFR Internalization

Cell surface labeling with this compound can be employed to study the dynamics of receptor-mediated signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) pathway. By labeling the cell surface, the internalization of receptors upon ligand binding can be tracked and quantified.

Experimental Workflow:

  • Label the cell surface of cells expressing EGFR using the protocol described above.

  • Induce receptor internalization by treating the cells with EGF.

  • At various time points, quench the fluorescence of the surface-exposed labels using a membrane-impermeable quenching agent.

  • Measure the remaining intracellular fluorescence, which corresponds to the internalized receptor-label conjugates.

  • This allows for the quantification of the rate of receptor internalization, a key step in the attenuation of EGFR signaling.

EGF EGF EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Grb2_Sos Grb2/Sos Dimerization->Grb2_Sos Internalization Clathrin-mediated Endocytosis Dimerization->Internalization Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, etc. ERK->Proliferation Endosome Endosome Internalization->Endosome Degradation Lysosomal Degradation Endosome->Degradation Recycling Recycling to Cell Surface Endosome->Recycling Recycling->EGFR

Caption: Simplified EGFR signaling and internalization pathway.

Applications in Drug Development

The specific and stable nature of the oxime bond makes this compound an excellent tool in drug development.

  • Antibody-Drug Conjugates (ADCs): This is a major application where a potent cytotoxic drug is linked to a monoclonal antibody that targets a tumor-specific antigen.[7][8] The oxime ligation strategy allows for the site-specific conjugation of the drug to the antibody's glycan regions, resulting in a more homogeneous ADC product with a controlled drug-to-antibody ratio (DAR).[7][8] This is a significant advantage over random conjugation methods.

  • Targeted Drug Delivery: Nanoparticles or other drug carriers can be functionalized with aldehyde groups and targeted to cells that have been pre-labeled with this compound. This bioorthogonal ligation strategy can enhance the specific binding and internalization of the drug carrier into the target cells.[1]

Conclusion

This compound is a valuable reagent for the bioorthogonal labeling of cell surfaces. The aniline-catalyzed oxime ligation with cell surface aldehydes provides a robust and specific method for attaching a variety of probes and therapeutic agents to live cells. The detailed protocols and applications presented here demonstrate the versatility of this approach in basic research for studying cellular signaling and in the development of next-generation targeted therapies. Careful optimization of reagent concentrations and reaction conditions is crucial to ensure high labeling efficiency while maintaining cell viability.

References

Application Notes and Protocols: o-(pyridin-4-ylmethyl)hydroxylamine in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

O-(pyridin-4-ylmethyl)hydroxylamine is a heterocyclic building block with potential applications in medicinal chemistry. While specific data on this compound in drug discovery is limited, the broader class of hydroxylamine derivatives has shown promise in various therapeutic areas. This document provides detailed application notes and protocols for investigating the potential of this compound as a drug candidate. The proposed applications and methodologies are based on the known activities of structurally related hydroxylamine-containing compounds, which have demonstrated potential as antibacterial and anticancer agents. These notes are intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals initiating studies with this compound.

Potential Applications and Mechanisms of Action

Based on the activities of related compounds, this compound is proposed for investigation in the following areas:

Antibacterial Drug Discovery

Hydroxylamine derivatives have been identified as a promising class of antibacterial agents.[1] Their mechanism of action is often attributed to the inhibition of essential bacterial enzymes.

Anticancer Drug Discovery

Certain hydroxylamine-containing molecules have been explored for their potential as anticancer agents, primarily due to their ability to induce apoptosis in cancer cells.[2]

Proposed Mechanism of Action: Ribonucleotide Reductase (RNR) Inhibition

A key proposed mechanism for the biological activity of many hydroxylamine derivatives is the inhibition of ribonucleotide reductase (RNR).[1] RNR is a crucial enzyme responsible for the conversion of ribonucleotides to deoxyribonucleotides, the essential building blocks for DNA synthesis and repair.[3] By inhibiting RNR, these compounds can deplete the cellular pool of deoxyribonucleotides, leading to the arrest of DNA replication, cell cycle disruption, and ultimately, apoptosis.[3] This mechanism is a validated target in both cancer and infectious diseases.

Experimental Protocols

The following protocols are foundational for evaluating the potential of this compound in drug discovery.

Protocol 1: Broth Microdilution Assay for Antibacterial Susceptibility

This protocol determines the Minimum Inhibitory Concentration (MIC) of the compound against various bacterial strains.[4][5]

Materials:

  • Test compound: this compound

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity (~1.5 x 10⁸ CFU/mL)

  • Positive control antibiotic (e.g., Gentamicin)

  • Spectrophotometer (plate reader)

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in MHB directly in the 96-well plate to achieve a range of concentrations.

  • Inoculum Preparation: Dilute the standardized bacterial suspension in MHB so that each well will receive a final concentration of approximately 5 x 10⁵ CFU/mL after inoculation.

  • Inoculation: Add the bacterial inoculum to each well containing the diluted compound. Include a positive control (bacteria with standard antibiotic), a negative control (bacteria with no compound), and a sterility control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[5] This can be assessed visually or by measuring the optical density (OD) at 600 nm.

Protocol 2: MTT Assay for In Vitro Cytotoxicity

This colorimetric assay measures the metabolic activity of cells to assess cell viability and the cytotoxic potential of the compound against cancer cell lines.[2][6]

Materials:

  • Test compound: this compound

  • Cancer cell lines (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Sterile 96-well plates

  • Multi-well spectrophotometer

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in cell culture medium and add them to the wells. Include vehicle-treated control wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Remove the medium and add 100 µL of fresh medium and 10 µL of MTT stock solution to each well. Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[1]

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[1]

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration at which 50% of cell growth is inhibited) can be determined by plotting a dose-response curve.

Protocol 3: Ribonucleotide Reductase (RNR) Inhibition Assay (PCR-based)

This assay quantifies the activity of RNR by measuring the production of a dNTP, which then serves as a limiting reagent in a subsequent PCR reaction.[7]

Materials:

  • Test compound: this compound

  • Recombinant RNR enzyme

  • Ribonucleoside diphosphate substrate (e.g., CDP)

  • Nucleoside diphosphate kinase (NDPK)

  • PCR reaction mix (Taq polymerase, buffer, primers, DNA template)

  • Excess of three dNTPs (e.g., dGTP, dATP, dTTP)

  • Thermocycler

  • Gel electrophoresis equipment or qPCR instrument

Procedure:

  • RNR Reaction: Set up the RNR reaction mixture containing the RNR enzyme, its substrate (e.g., CDP), and various concentrations of this compound.

  • Incubation: Incubate the reaction to allow for the enzymatic conversion of CDP to dCDP.

  • NDPK Conversion: Add NDPK and ATP to the mixture to convert the newly formed dCDP to dCTP.[7]

  • PCR Amplification: Use an aliquot of the reaction mixture as the source of the limiting dNTP (dCTP) in a PCR reaction. The amount of PCR product will be proportional to the amount of dCTP produced by the RNR.

  • Quantification: Quantify the PCR product using agarose gel electrophoresis and densitometry, or by real-time PCR.

  • Data Analysis: Compare the amount of PCR product in the presence of the inhibitor to the control (no inhibitor) to determine the percentage of RNR inhibition. Calculate the IC50 value.

Protocol 4: DPPH Radical Scavenging Assay

This assay assesses the antioxidant potential of the compound by measuring its ability to scavenge the stable free radical DPPH (2,2-diphenyl-1-picrylhydrazyl).[8][9]

Materials:

  • Test compound: this compound

  • DPPH solution (e.g., 0.1 mM in methanol)

  • Methanol or ethanol

  • Positive control (e.g., Ascorbic acid or Trolox)

  • 96-well plate

  • Spectrophotometer

Procedure:

  • Reaction Setup: In a 96-well plate, add various concentrations of the test compound to the DPPH solution.[8]

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[9]

  • Absorbance Measurement: Measure the absorbance of the solution at 517 nm. The reduction of the DPPH radical by an antioxidant results in a color change from purple to yellow, leading to a decrease in absorbance.[10]

  • Data Analysis: Calculate the percentage of DPPH scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 (where A_control is the absorbance of the DPPH solution without the sample). Determine the IC50 value.

Data Presentation (Example Data)

The following tables present hypothetical data to illustrate the expected outcomes from the described protocols.

Table 1: Example Antibacterial Activity of this compound

Bacterial StrainGram TypeMIC (µg/mL)
Staphylococcus aureus ATCC 29213Gram-positive16
Enterococcus faecalis ATCC 29212Gram-positive32
Escherichia coli ATCC 25922Gram-negative64
Pseudomonas aeruginosa ATCC 27853Gram-negative>128

Table 2: Example In Vitro Cytotoxicity of this compound

Cell LineCancer TypeIC50 (µM)
HeLaCervical Cancer25.5
MCF-7Breast Cancer42.1
A549Lung Cancer38.7
HEK293 (non-cancerous)Embryonic Kidney>100

Table 3: Example RNR Inhibition and Radical Scavenging Activity

AssayEndpointValue
RNR InhibitionIC50 (µM)15.8
DPPH Radical ScavengingIC50 (µM)88.2

Visualizations

Diagram 1: Proposed Mechanism of Action

G cluster_0 Cellular Environment Compound This compound RNR Ribonucleotide Reductase (RNR) Compound->RNR Inhibition dNTPs Deoxyribonucleotides (dNTPs) RNR->dNTPs Conversion RNR->dNTPs rNTPs Ribonucleotides (rNTPs) rNTPs->RNR Substrate DNA_Synth DNA Synthesis & Repair dNTPs->DNA_Synth dNTPs->DNA_Synth S_Phase S-Phase Arrest DNA_Synth->S_Phase Progression DNA_Synth->S_Phase Blockage Apoptosis Apoptosis S_Phase->Apoptosis

Caption: Proposed mechanism of this compound via RNR inhibition.

Diagram 2: Experimental Workflow for Antibacterial Screening

G start Start: Compound Synthesis and Purification prep Prepare Stock Solution (e.g., in DMSO) start->prep serial_dilution Serial Dilution in 96-Well Plate with MHB prep->serial_dilution inoculate Inoculate Plates serial_dilution->inoculate inoculum Prepare Standardized Bacterial Inoculum inoculum->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read Read Results (Visual or OD600) incubate->read mic Determine MIC Value read->mic end End: Identify Lead Candidates mic->end

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Diagram 3: Experimental Workflow for Anticancer Screening

G cluster_assays In Vitro Assays cytotoxicity MTT Cytotoxicity Assay analysis Determine IC50 Value cytotoxicity->analysis mechanism Mechanism of Action Assays (e.g., RNR Inhibition, Apoptosis) end End: Lead Optimization mechanism->end start Start: Compound Available cell_culture Seed Cancer Cells in 96-Well Plates start->cell_culture treatment Treat with Serial Dilutions of Compound cell_culture->treatment incubation Incubate for 48-72h treatment->incubation incubation->cytotoxicity analysis->mechanism

References

Application Notes and Protocols for Efficient Oxime Ligation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxime ligation is a robust and versatile bioorthogonal reaction that forms a stable oxime bond from the condensation of an aminooxy group with an aldehyde or ketone. Its high chemoselectivity, efficiency in aqueous media, and the stability of the resulting conjugate make it an invaluable tool in chemical biology, drug development, and materials science.[1][2] Applications are wide-ranging, including the synthesis of antibody-drug conjugates (ADCs), peptide and protein labeling, hydrogel formation for 3D cell culture, and the development of PET imaging agents.[1][2] The reaction proceeds under mild conditions and does not necessitate metal catalysts that can interfere with biological systems.[1][2] This document provides a detailed overview of the optimal reaction conditions for efficient oxime ligation, experimental protocols, and a summary of quantitative data to guide researchers in applying this powerful conjugation strategy.

Factors Influencing Oxime Ligation Efficiency

The rate and efficiency of oxime ligation are significantly influenced by several key parameters, including pH, the choice and concentration of a nucleophilic catalyst, temperature, and the solvent system. Understanding the interplay of these factors is crucial for optimizing reaction outcomes.

pH

The formation of oximes is pH-dependent, with optimal rates typically observed in a mildly acidic environment of pH 4-5.[3][4] This is because the reaction mechanism involves a rate-determining acid-catalyzed dehydration of a hemiaminal intermediate. However, many biological molecules are sensitive to acidic conditions. Consequently, significant efforts have been made to develop catalytic systems that enable efficient ligation at neutral pH (pH 7.0-7.4), which is more compatible with biological applications.[2][3][4]

Catalysts

Nucleophilic catalysts, such as aniline and its derivatives, are frequently employed to accelerate oxime ligation, especially at neutral pH.[1][3][4] The catalyst functions by first forming a more reactive Schiff base with the carbonyl compound, which is then readily attacked by the aminooxy species.

  • Aniline: Aniline is a commonly used catalyst that can significantly enhance reaction rates.[3] However, its catalytic activity can be slow at neutral pH, and its solubility in aqueous solutions is limited.[2]

  • Phenylenediamines: More efficient catalysts have been identified, including p-phenylenediamine (pPDA) and m-phenylenediamine (mPDA).[3] These catalysts, particularly pPDA, have shown superior performance at neutral pH, leading to substantial rate enhancements compared to aniline-catalyzed reactions.[3] For instance, catalysis with pPDA at pH 7 has been reported to be up to 19-fold faster than the equivalent aniline-catalyzed reaction.[3][4] mPDA has also been shown to be a highly efficient catalyst.[5]

Temperature

While many oxime ligations proceed efficiently at room temperature, increasing the temperature can further accelerate the reaction rate. In time-sensitive applications, such as the labeling of PET tracers with short-lived isotopes like ¹⁸F, reactions are often performed at elevated temperatures (e.g., 75°C) to achieve complete conversion within minutes.[1]

Solvents

The choice of solvent can also impact reaction kinetics, primarily by influencing the solubility of the reactants. While oxime ligation is often performed in aqueous buffers for biocompatibility, the use of organic co-solvents or neat organic solvents like dimethylformamide (DMF) can be advantageous, especially for less soluble molecules.[1] The move to more organic solvents can allow for higher reactant concentrations, thereby accelerating the reaction.[1]

Quantitative Data on Reaction Conditions

The following table summarizes quantitative data on the effect of various catalysts and conditions on the efficiency of oxime ligation, providing a comparative overview for experimental design.

CatalystCatalyst Conc. (mM)pHTemperature (°C)SolventRate Enhancement/Reaction TimeReference
Aniline1007.0Room Temp0.3 M Na Phosphatek₁ = 8.2 ± 1.0 M⁻¹s⁻¹[6]
Aniline1004.5Not SpecifiedAqueous~400-fold rate increase compared to uncatalyzed[2]
Aniline1007.0Not SpecifiedAqueousUp to 40-fold rate increase compared to uncatalyzed[2]
p-Phenylenediamine107.0Not SpecifiedAqueous120-fold faster than uncatalyzed, 19-fold faster than aniline-catalyzed[3][4]
p-Phenylenediamine27.0Not SpecifiedAqueousHighly effective[3][4]
p-Phenylenediamine2 eq.Not Specified75Anhydrous DMFComplete ligation with FDG in 5 minutes[1]
m-PhenylenediamineNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedUp to 15 times more efficient than aniline[5]
NoneNot Specified4-5Several hoursAqueousTypical uncatalyzed condition[1]

Experimental Protocols

This section provides a generalized protocol for a typical oxime ligation reaction for bioconjugation.

Materials and Reagents
  • Aminooxy-functionalized molecule (e.g., aminooxy-PEG, aminooxy-biotin)

  • Aldehyde or ketone-functionalized biomolecule (e.g., protein, peptide)

  • Reaction Buffer: Phosphate buffer (e.g., 100 mM sodium phosphate) or acetate buffer, pH adjusted to the desired value (typically between 4.5 and 7.4).

  • Catalyst Stock Solution: A concentrated solution of the chosen catalyst (e.g., 1 M aniline or p-phenylenediamine in a suitable solvent like water or DMF). Note: Phenylenediamines are more water-soluble than aniline.

  • Quenching Reagent (optional): A small molecule containing a carbonyl or aminooxy group to consume any unreacted starting material (e.g., acetone or an aminooxy-containing compound).

  • Purification System: Depending on the scale and nature of the product, this could be HPLC, FPLC, or dialysis.

  • Analytical Instruments: LC-MS and/or SDS-PAGE for reaction monitoring and product characterization.

Experimental Workflow Diagram

OximeLigationWorkflow General Workflow for Oxime Ligation A 1. Prepare Reactants - Dissolve aminooxy compound in reaction buffer. - Dissolve carbonyl compound in reaction buffer. C 3. Initiate Reaction - Add catalyst to the carbonyl compound solution. - Add the aminooxy compound solution to initiate the ligation. A->C B 2. Prepare Catalyst - Prepare a stock solution of the chosen catalyst (e.g., p-phenylenediamine). B->C D 4. Reaction Incubation - Incubate at the desired temperature (e.g., room temperature or 37°C). - Monitor reaction progress (e.g., via LC-MS or SDS-PAGE). C->D E 5. Quench Reaction (Optional) - Add a quenching reagent to consume excess reactants. D->E F 6. Purify Product - Purify the conjugate using an appropriate method (e.g., HPLC, FPLC, dialysis). D->F If no quenching E->F G 7. Analyze Product - Characterize the final product (e.g., via mass spectrometry). F->G

Caption: A schematic of the experimental workflow for a typical oxime ligation.

Detailed Procedure
  • Preparation of Reactants:

    • Dissolve the aldehyde or ketone-containing biomolecule in the chosen reaction buffer to a final concentration typically in the micromolar to low millimolar range.

    • Dissolve the aminooxy-containing molecule in the same reaction buffer. An excess of the smaller molecule (often the aminooxy compound) is frequently used (e.g., 1.5 to 10 equivalents) to drive the reaction to completion.

  • Reaction Setup:

    • In a suitable reaction vessel, add the solution of the carbonyl-containing biomolecule.

    • Add the catalyst from the stock solution to the desired final concentration (e.g., 2-10 mM for pPDA).

    • Initiate the reaction by adding the solution of the aminooxy-containing molecule.

  • Reaction Incubation and Monitoring:

    • Incubate the reaction mixture at the desired temperature (e.g., room temperature or 37°C) with gentle stirring or agitation.

    • Monitor the progress of the reaction by taking aliquots at various time points and analyzing them by a suitable technique. For protein conjugations, SDS-PAGE can show the appearance of a higher molecular weight band corresponding to the conjugate. LC-MS is a powerful tool to monitor the disappearance of starting materials and the formation of the product.

  • Reaction Quenching (Optional):

    • Once the reaction has reached the desired level of completion, it can be quenched by adding a scavenger molecule to consume the excess reactant. For example, acetone can be added to quench excess aminooxy groups.[1]

  • Purification of the Conjugate:

    • Purify the oxime-linked conjugate from unreacted starting materials, catalyst, and byproducts. The choice of purification method depends on the properties of the conjugate.

      • For proteins and large biomolecules: Dialysis or size-exclusion chromatography (SEC) can be effective.

      • For smaller molecules: Reversed-phase high-performance liquid chromatography (RP-HPLC) is often used.

  • Product Characterization:

    • Confirm the identity and purity of the final conjugate using analytical techniques such as mass spectrometry (to confirm the molecular weight of the product) and HPLC or SDS-PAGE (to assess purity).

Conclusion

Oxime ligation is a highly efficient and versatile method for the covalent modification of biomolecules and the synthesis of complex molecular architectures. By carefully selecting the reaction pH, employing an appropriate catalyst such as p-phenylenediamine, and optimizing the temperature and solvent conditions, researchers can achieve rapid and high-yielding conjugations. The protocols and data presented in these application notes provide a comprehensive guide for scientists and professionals in drug development and other research fields to successfully implement oxime ligation in their work.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Proteins Modified with O-(pyridin-4-ylmethyl)hydroxylamine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of proteins modified with O-(pyridin-4-ylmethyl)hydroxylamine.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of your modified protein.

Problem 1: Low Yield of Modified Protein After Purification

Possible Cause Recommended Solution
Incomplete Modification Reaction Confirm the extent of protein modification using mass spectrometry before proceeding to large-scale purification. Optimize the modification reaction conditions, including the ratio of modifying agent to protein, reaction time, and temperature.
Precipitation of Modified Protein The pyridinylmethyl group can increase the hydrophobicity of the protein, potentially leading to aggregation and precipitation. Perform a buffer screen to identify optimal pH and salt concentrations for solubility. Consider the addition of stabilizing agents such as arginine or glycerol.
Non-optimal Chromatography Conditions The modification alters the protein's isoelectric point (pI) and surface hydrophobicity. Re-evaluate your chromatography strategy. See the detailed protocols for Ion-Exchange, Hydrophobic Interaction, and Size-Exclusion Chromatography below.
Modified Protein is in the Flow-through or Wash Fractions For Ion-Exchange Chromatography (IEX): The pyridine moiety has a pKa of approximately 5.23.[1][2] At a pH below 5.23, the pyridine ring will be protonated and carry a positive charge. This will increase the protein's pI. If you are using cation exchange chromatography, your protein may be eluting early. Conversely, for anion exchange, the binding affinity might be weaker than for the unmodified protein. Adjust the pH of your binding buffer accordingly. For Hydrophobic Interaction Chromatography (HIC): The pyridinylmethyl group adds hydrophobicity.[3] If your protein is eluting in the wash, the salt concentration in your binding buffer may be too low to promote sufficient hydrophobic interaction.

Problem 2: Co-elution of Unmodified and Modified Protein

Possible Cause Recommended Solution
Insufficient Resolution of Chromatography Step The difference in properties between the modified and unmodified protein may be subtle. Optimize your elution gradient in IEX or HIC. A shallower gradient can improve separation.[4] Consider using a mixed-mode chromatography resin that combines ion-exchange and hydrophobic properties for enhanced selectivity.[5][6][7][8][9]
Similar Hydrodynamic Radius If using Size-Exclusion Chromatography (SEC) as a primary separation method, it is unlikely to resolve the modified from the unmodified protein unless the modification induces a significant conformational change or oligomerization. SEC is best used as a polishing step to remove aggregates.

Problem 3: Protein Aggregation During Purification

Possible Cause Recommended Solution
Increased Hydrophobicity The addition of the pyridinylmethyl group can expose hydrophobic patches, leading to aggregation, especially at high protein concentrations or in high salt buffers (as used in HIC).
- Work at lower protein concentrations.
- Include additives like L-arginine (0.5-1 M) or non-detergent sulfobetaines in your buffers to suppress aggregation.
- Optimize the pH to be at least one unit away from the protein's pI to maintain surface charge and repulsion.
Inappropriate Buffer Conditions Perform a buffer screen to find conditions that maintain the stability of the modified protein.

Frequently Asked Questions (FAQs)

Q1: How does modification with this compound change my protein's properties?

A: The modification introduces a pyridinylmethyl group, which can alter your protein's physicochemical properties in two main ways:

  • Isoelectric Point (pI): The pyridine ring has a pKa of about 5.23.[1][2] At a pH below this value, the pyridine nitrogen becomes protonated, adding a positive charge. This will increase the overall pI of your protein. The magnitude of the shift depends on the number of modifications per protein molecule.

  • Hydrophobicity: The pyridine ring is a hydrophobic moiety.[3] Its addition will increase the surface hydrophobicity of your protein. This can affect its solubility and its interaction with chromatography resins.

Q2: Which type of chromatography is best for purifying my pyridinylmethyl-modified protein?

A: A multi-step approach is often necessary.

  • Ion-Exchange Chromatography (IEX): This is a good first step to separate the modified protein from the unmodified protein based on the change in pI. If your modification is performed at a pH where the pyridine is protonated (pH < 5.23), cation-exchange chromatography is recommended.

  • Hydrophobic Interaction Chromatography (HIC): This technique separates proteins based on their surface hydrophobicity. Since the modification increases hydrophobicity, HIC can be a powerful tool to separate modified from unmodified protein. It is often used after an IEX step.[10]

  • Size-Exclusion Chromatography (SEC): This should be used as a final polishing step to remove any aggregates and for buffer exchange.[11]

Q3: How do I determine the new isoelectric point (pI) of my modified protein?

A: The theoretical pI can be estimated using protein parameter calculation tools by adding the appropriate number of positive charges at a pH below 5.23. However, experimental determination using isoelectric focusing (IEF) gels is the most accurate method.

Q4: Can I use affinity chromatography to purify my modified protein?

A: If your protein has an existing affinity tag (e.g., His-tag, GST-tag), you can use affinity chromatography as an initial capture step. However, this will not separate the modified from the unmodified protein. The pyridine moiety itself is not typically used as an affinity tag for purification with a specific resin, although some specialized resins with affinity for pyridine-containing molecules have been developed for specific applications like antibody purification.[1]

Experimental Protocols

Ion-Exchange Chromatography (IEX) Protocol

This protocol provides a general guideline for separating the modified protein using either cation or anion exchange chromatography.

Materials:

  • Equilibration Buffer (e.g., 20 mM MES, pH 6.0 for cation exchange; 20 mM Tris-HCl, pH 8.0 for anion exchange)

  • Elution Buffer (Equilibration Buffer + 1 M NaCl)

  • IEX column

Procedure:

  • Column Equilibration: Equilibrate the IEX column with 5-10 column volumes (CV) of Equilibration Buffer.[12]

  • Sample Preparation and Loading: Ensure your protein sample is in the Equilibration Buffer (or a buffer with low ionic strength). This can be achieved by dialysis or using a desalting column. Filter the sample through a 0.22 µm filter before loading it onto the column.

  • Washing: Wash the column with 5-10 CV of Equilibration Buffer to remove any unbound proteins.

  • Elution: Elute the bound proteins using a linear gradient of 0-100% Elution Buffer over 10-20 CV.[4] Collect fractions throughout the gradient.

  • Analysis: Analyze the collected fractions by SDS-PAGE and a protein concentration assay. Pool the fractions containing your purified modified protein.

Hydrophobic Interaction Chromatography (HIC) Protocol

This protocol is designed to separate proteins based on their hydrophobicity.

Materials:

  • Binding Buffer (e.g., 20 mM sodium phosphate, 1-2 M ammonium sulfate, pH 7.0)

  • Elution Buffer (e.g., 20 mM sodium phosphate, pH 7.0)

  • HIC column

Procedure:

  • Column Equilibration: Equilibrate the HIC column with 5-10 CV of Binding Buffer.

  • Sample Preparation and Loading: Add a high concentration of salt (e.g., ammonium sulfate) to your protein sample to match the Binding Buffer conditions. Load the sample onto the column.

  • Washing: Wash the column with 5-10 CV of Binding Buffer.

  • Elution: Elute the bound proteins using a decreasing salt gradient, from 100% Binding Buffer to 100% Elution Buffer over 10-20 CV.[13]

  • Analysis: Analyze the fractions by SDS-PAGE. The more hydrophobic, modified protein is expected to elute at a lower salt concentration than the unmodified protein.

Size-Exclusion Chromatography (SEC) Protocol

This protocol is for the final polishing step to remove aggregates.

Materials:

  • SEC Buffer (e.g., Phosphate-Buffered Saline (PBS) or any buffer suitable for the final application)

  • SEC column

Procedure:

  • Column Equilibration: Equilibrate the SEC column with at least 2 CV of SEC Buffer.

  • Sample Preparation and Loading: Concentrate the pooled fractions from the previous purification step. The sample volume should not exceed 2-5% of the total column volume for optimal resolution.

  • Elution: Elute the sample with 1.5 CV of SEC Buffer at a constant flow rate.[11] Collect fractions.

  • Analysis: Analyze the fractions by SDS-PAGE. The desired protein should elute as a single, sharp peak.

Visualizations

experimental_workflow start Crude Modified Protein Sample iex Ion-Exchange Chromatography (IEX) start->iex  Separate by charge hic Hydrophobic Interaction Chromatography (HIC) iex->hic  Separate by hydrophobicity sec Size-Exclusion Chromatography (SEC) hic->sec  Remove aggregates end Purified Modified Protein sec->end

Caption: Recommended purification workflow for proteins modified with this compound.

logical_relationship modification Protein Modification with This compound pI_change Increase in Isoelectric Point (pI) (at pH < 5.23) modification->pI_change hydrophobicity_change Increase in Hydrophobicity modification->hydrophobicity_change iex_strategy Utilize Ion-Exchange Chromatography (IEX) pI_change->iex_strategy  Basis for separation hic_strategy Utilize Hydrophobic Interaction Chromatography (HIC) hydrophobicity_change->hic_strategy  Basis for separation

Caption: Impact of the modification on protein properties and corresponding purification strategies.

References

Technical Support Center: Stability of Oxime Bonds from O-(pyridin-4-ylmethyl)hydroxylamine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of oxime bonds formed from O-(pyridin-4-ylmethyl)hydroxylamine. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of an oxime bond formed from this compound?

A1: Oxime bonds, in general, are significantly more stable than corresponding imine and hydrazone linkages, particularly at physiological pH.[1] In aqueous solutions, aliphatic oximes are 100 to 1000 times more resistant to hydrolysis than analogous hydrazones. The oxime linkage is valued in bioconjugation for its high hydrolytic stability under mild reaction conditions.[2] The stability of the oxime bond is influenced by factors such as pH, temperature, and the electronic nature of the substituents on the carbonyl and hydroxylamine precursors.

Q2: How does pH affect the stability of the oxime bond from this compound?

A2: The hydrolysis of oxime bonds is catalyzed by acid.[3][4] This means the bond is most stable at neutral to slightly alkaline pH and becomes more labile under acidic conditions. The pyridinyl group in this compound has a pKa of approximately 5.2. At pH values below this, the pyridine nitrogen will be protonated, creating a pyridinium ion. This electron-withdrawing group can influence the electronic properties of the oxime ether linkage, potentially affecting its stability. Studies on pyridinium oximes, such as HI-6, have shown that they are most stable in acidic solutions, around pH 2-3. However, this increased stability at low pH for some complex pyridinium oximes may be due to other structural factors, and the general trend of acid-catalyzed hydrolysis of the oxime bond itself should be the primary consideration. For a simple O-(pyridin-4-ylmethyl)oxime, increased lability is expected at lower pH due to protonation of the oxime nitrogen, which initiates hydrolysis.

Q3: Are there any quantitative data on the stability of oximes under different pH conditions?

pDFirst-Order Rate Constant (k, s⁻¹)Half-Life (t₁₂)
5.02.8 x 10⁻⁶2.9 days
6.03.0 x 10⁻⁷27 days
7.03.2 x 10⁻⁸250 days

Data adapted from Kalia, J., & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes. Angewandte Chemie International Edition, 47(39), 7523–7526.

As the data indicates, the rate of hydrolysis decreases significantly as the pD increases (becomes less acidic), with the half-life extending from approximately 3 days at pD 5.0 to 250 days at pD 7.0. The hydrolysis of the oxime at pD > 7.0 was too slow to be accurately measured within a reasonable timeframe.[3]

Troubleshooting Guides

Issue 1: Low Yield of Oxime Ligation Product

Possible Causes:

  • Suboptimal pH: Oxime formation is generally fastest at a pH of around 4.5.[2] At neutral pH, the reaction can be slow.

  • Low Reactant Concentrations: The reaction rate is dependent on the concentration of both the carbonyl compound and the hydroxylamine.

  • Steric Hindrance: Bulky groups near the carbonyl or the hydroxylamine can impede the reaction.

  • Decomposition of Reactants: The hydroxylamine reagent may have degraded over time.

Troubleshooting Steps:

  • Adjust pH: If compatible with your molecules of interest, lower the pH of the reaction mixture to 4.5-5.5.

  • Increase Reactant Concentration: If possible, increase the concentration of one or both reactants.

  • Use a Catalyst: Aniline and its derivatives can act as effective nucleophilic catalysts to accelerate oxime ligation, especially at neutral pH.[1] p-Phenylenediamine has been shown to be a particularly effective catalyst at neutral pH, even at low millimolar concentrations.

  • Check Reagent Quality: Verify the purity and activity of your this compound, for example, by NMR or by testing it with a highly reactive carbonyl compound.

  • Increase Reaction Time and/or Temperature: If the reactants are stable, extending the reaction time or moderately increasing the temperature can improve yields.

Issue 2: Cleavage of the Oxime Bond During Subsequent Experimental Steps

Possible Causes:

  • Acidic Conditions: Exposure to strong acids during purification (e.g., HPLC with TFA) or subsequent reaction steps can lead to hydrolysis of the oxime bond.

  • Presence of Nucleophiles: While generally stable, the oxime bond can be susceptible to cleavage by strong nucleophiles under certain conditions.

Troubleshooting Steps:

  • Maintain Neutral or Slightly Basic pH: During purification and storage, keep the pH of the solution at or above 7.

  • Avoid Strong Acids: If acidic conditions are necessary, use the mildest possible acid and for the shortest duration. Consider alternative purification methods that do not require strong acids.

  • Buffer Storage Solutions: Store the oxime-linked product in a buffered solution (e.g., PBS at pH 7.4) to maintain a stable pH.

  • Low Temperature Storage: Store the product at low temperatures (e.g., -20 °C or -80 °C) to minimize degradation over time.

Issue 3: Unexpected Side Products

Possible Causes:

  • Isomerization: Oximes can exist as E/Z isomers. Depending on the reaction conditions and the nature of the carbonyl partner, a mixture of isomers may form, which might be mistaken for side products.

  • Reaction with Buffers or Other Media Components: Nucleophilic components in the reaction buffer could potentially react with the starting materials.

  • Oxidation/Reduction of Reactants or Products: If redox-active species are present, they could lead to side reactions.

Troubleshooting Steps:

  • Characterize Isomers: Use analytical techniques like NMR or high-resolution mass spectrometry to identify if the "side products" are actually isomers. Often, one isomer is thermodynamically favored and can be enriched through equilibration.

  • Use Non-Nucleophilic Buffers: Employ buffers that are less likely to participate in side reactions, such as phosphate or HEPES buffers.

  • Degas Solutions: If oxidation is a concern, de-gas your solvents and reaction mixtures and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

Experimental Protocols

Protocol 1: General Procedure for Oxime Ligation
  • Dissolve the carbonyl-containing compound in a suitable buffer (e.g., 100 mM sodium phosphate buffer, pH 7.0).

  • Add a 1.5 to 5-fold molar excess of this compound.

  • If a catalyst is used, add aniline or p-phenylenediamine to a final concentration of 10-100 mM.

  • Allow the reaction to proceed at room temperature for 2-24 hours. Monitor the reaction progress by a suitable analytical method (e.g., LC-MS or HPLC).

  • Purify the resulting oxime-linked product using an appropriate chromatographic method, such as size-exclusion chromatography or reverse-phase HPLC, being mindful of the pH of the mobile phase.

Protocol 2: Monitoring Oxime Bond Hydrolysis by ¹H NMR Spectroscopy

This protocol is adapted from Kalia and Raines (2008) and can be used to determine the stability of a specific oxime conjugate.

  • Prepare a stock solution of the purified oxime conjugate in a suitable deuterated solvent (e.g., D₂O).

  • Prepare a series of deuterated buffers at the desired pD values (e.g., 100 mM sodium phosphate buffers in D₂O at pD 5.0, 6.0, and 7.0).

  • To initiate the hydrolysis experiment, dilute the stock solution of the oxime conjugate into each of the deuterated buffers to a final concentration suitable for NMR analysis (e.g., 1-10 mM).

  • To drive the hydrolysis to completion and prevent re-formation of the oxime, a "trap" for the released hydroxylamine can be added. A 10-fold excess of a deuterated aldehyde or ketone that does not interfere with the signals of interest can be used (e.g., deuterated formaldehyde, CD₂O).[3]

  • Acquire a ¹H NMR spectrum at time zero (t=0).

  • Incubate the samples at a constant temperature (e.g., 25 °C or 37 °C).

  • Acquire subsequent ¹H NMR spectra at regular time intervals.

  • Monitor the decrease in the integral of a characteristic proton signal of the oxime conjugate and/or the increase in the integral of a characteristic proton signal of the released carbonyl compound.

  • Calculate the first-order rate constant (k) for the hydrolysis by plotting the natural logarithm of the remaining oxime conjugate concentration versus time. The half-life (t₁₂) can be calculated using the equation: t₁₂ = ln(2)/k.

Visualizations

Stability_Factors Factors Affecting Oxime Bond Stability Oxime Oxime Bond (C=N-O-R) Stability Stability Oxime->Stability Influenced by Lability Lability (Cleavage) Oxime->Lability Influenced by pH pH pH->Lability Low pH (Acid-Catalyzed Hydrolysis) Temp Temperature Temp->Lability Increased Temperature EWG Electron-Withdrawing Groups (EWG) EWG->Stability Can influence (context-dependent) Catalyst Catalyst (e.g., Aniline) Catalyst->Oxime Accelerates Formation

Caption: Factors influencing the stability and lability of the oxime bond.

Troubleshooting_Workflow Troubleshooting Oxime Ligation Start Low Ligation Yield? Check_pH Is pH optimal (4.5-5.5)? Start->Check_pH Yes Adjust_pH Adjust pH Check_pH->Adjust_pH No Check_Conc Are reactant concentrations adequate? Check_pH->Check_Conc Yes Adjust_pH->Check_Conc Increase_Conc Increase concentrations Check_Conc->Increase_Conc No Use_Catalyst Consider using a catalyst (e.g., aniline) Check_Conc->Use_Catalyst Yes Increase_Conc->Use_Catalyst Check_Reagents Check reagent quality and stability Use_Catalyst->Check_Reagents Success Improved Yield Check_Reagents->Success

Caption: A workflow for troubleshooting low yields in oxime ligation reactions.

References

troubleshooting low efficiency in oxime bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for oxime bioconjugation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the efficiency of their conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is oxime bioconjugation and why is it used?

Oxime ligation is a chemoselective reaction that forms a stable oxime bond between an aminooxy group (-O-NH2) and an aldehyde or ketone.[1][2] This reaction is widely used in bioconjugation for its high specificity, the mild reaction conditions required, and the stability of the resulting oxime bond under physiological conditions.[1][2][3] It is a valuable tool for site-specific modification of proteins, peptides, nucleic acids, and carbohydrates without the need for metal catalysts that can interfere with biological systems.[1][2][4]

Q2: My oxime conjugation yield is very low. What are the most common causes?

Low efficiency in oxime bioconjugation can stem from several factors:

  • Suboptimal pH: The reaction rate is highly pH-dependent.

  • Lack of or inefficient catalysis: Many oxime ligations require a catalyst to proceed at a reasonable rate, especially at neutral pH.

  • Low reagent concentrations: The reaction kinetics are concentration-dependent.

  • Reactant stability and reactivity: The choice of aldehyde vs. ketone and the stability of the aminooxy-functionalized molecule can impact yields.

  • Incompatible buffer components: Certain buffer species can interfere with the reaction.

This guide will walk you through troubleshooting each of these areas.

Troubleshooting Guides

Issue 1: Suboptimal Reaction pH

Question: What is the optimal pH for oxime ligation and how does it affect my reaction?

Answer:

The formation of oximes involves a balance between the nucleophilic attack of the aminooxy group and the acid-catalyzed dehydration of the hemiaminal intermediate.[5] For many oxime and hydrazone formations, a pH of approximately 4.5 is considered advantageous.[5] However, many biomolecules are not stable or soluble under these acidic conditions.[4]

At neutral pH (around 7.0-7.4), the reaction rate can be significantly slower.[4][5] Therefore, optimizing the pH within the tolerance range of your biomolecule is a critical first step. If you must work at a neutral pH, the use of a catalyst becomes essential to achieve efficient conjugation.[4][5]

Issue 2: Inefficient Catalysis

Question: I'm not using a catalyst. Should I be? If so, which one and at what concentration?

Answer:

Yes, for reactions at or near neutral pH, a nucleophilic catalyst is often necessary to achieve reasonable reaction rates, especially with low concentrations of reactants.[4][5] Aniline and its derivatives are the most commonly used catalysts for oxime ligation.[1][2]

  • Aniline: A widely used catalyst that can increase reaction rates significantly.[5]

  • p-Phenylenediamine (pPDA) and m-Phenylenediamine (mPDA): These aniline derivatives have been shown to be more effective catalysts than aniline itself. p-Phenylenediamine can be up to 19 times more efficient than aniline at neutral pH.[4] m-Phenylenediamine is also a highly efficient catalyst, in some cases up to 15 times more so than aniline, and has greater aqueous solubility, allowing for use at higher concentrations.[6][7]

Quantitative Data on Catalyst Performance

CatalystpHConcentrationFold Increase in Rate (vs. Uncatalyzed)Fold Increase in Rate (vs. Aniline)Reference
Aniline7.0100 mMUp to 40x-[5]
p-Phenylenediamine7.02 mM120x19x[4]
m-Phenylenediamine7.0--Up to 15x[6]

Troubleshooting Workflow for Catalyst Optimization

start Low Conjugation Efficiency check_catalyst Are you using a catalyst? start->check_catalyst add_catalyst Add Aniline or a derivative (e.g., pPDA, mPDA) check_catalyst->add_catalyst No check_pH Is the reaction at neutral pH? check_catalyst->check_pH Yes optimize_catalyst Optimize Catalyst Concentration add_catalyst->optimize_catalyst end_point Improved Efficiency optimize_catalyst->end_point consider_alt_catalyst Consider a more potent catalyst (pPDA or mPDA) check_pH->consider_alt_catalyst Yes check_pH->end_point No (pH is acidic) consider_alt_catalyst->optimize_catalyst

Caption: Troubleshooting logic for catalyst use in oxime bioconjugation.

Issue 3: Low Reactant Concentration

Question: My protein is very dilute. How can I improve the conjugation efficiency?

Answer:

Oxime ligation is a second-order reaction, meaning its rate is dependent on the concentration of both the aminooxy- and carbonyl-containing reactants.[5] When working with biomolecules at low micromolar concentrations, the reaction can be very slow.[4][5]

Strategies to Overcome Low Concentration:

  • Increase the Concentration of the Smaller Reagent: If your protein is the limiting factor, increasing the concentration of the smaller, aminooxy- or aldehyde-functionalized molecule can help drive the reaction forward.

  • Optimize Catalysis: As mentioned previously, using a highly efficient catalyst like p-phenylenediamine or m-phenylenediamine is crucial at low reactant concentrations.[4]

  • Increase Reaction Time: If concentrating the reactants is not feasible, extending the reaction time may be necessary. Ensure your biomolecule is stable under the reaction conditions for the required duration.

Issue 4: Choice of Carbonyl Group and Reactant Stability

Question: Does it matter if I use an aldehyde or a ketone? Are there any stability issues I should be aware of?

Answer:

Yes, the choice of the carbonyl group and the stability of your reactants are important considerations.

  • Aldehydes vs. Ketones: Aldehydes are generally more reactive than ketones in oxime ligation.[5] If you are experiencing low efficiency with a ketone-functionalized biomolecule, it may be beneficial to explore strategies to introduce an aldehyde group instead, if possible. The use of a highly efficient catalyst like m-phenylenediamine is particularly beneficial for ligations involving ketones.[6]

  • Aminooxy Group Stability: The aminooxy group is highly reactive towards aldehydes and ketones.[1][2] This means that care must be taken during the synthesis and storage of aminooxy-containing molecules. For example, avoiding solvents like acetone is crucial.[1][2] In some cases, using a protected form of the aminooxy group that can be deprotected just before the conjugation reaction can be an effective strategy.[1]

  • Side Reactions: Some carbonyl-containing reagents, like levulinic acid, can be prone to intramolecular cyclization, which renders the ketone unavailable for oxime ligation and results in low yields.[8] If using such reagents, exploring alternative ketone- or aldehyde-containing linkers may be necessary.

Experimental Protocols

General Protocol for Oxime Ligation with Catalyst

This protocol provides a general starting point for the PEGylation of a protein with an aldehyde group using an aminooxy-functionalized PEG and a catalyst.

  • Reagent Preparation:

    • Prepare a stock solution of your aldehyde-functionalized protein in a suitable buffer (e.g., 100 mM phosphate buffer, pH 7.0).

    • Prepare a stock solution of aminooxy-PEG in the same buffer.

    • Prepare a stock solution of the catalyst (e.g., 100 mM p-phenylenediamine) in the same buffer. Note: Ensure the catalyst is fully dissolved.

  • Ligation Reaction:

    • In a microcentrifuge tube, combine the aldehyde-functionalized protein (e.g., to a final concentration of 10 µM) and the aminooxy-PEG (e.g., to a final concentration of 50 µM).

    • Initiate the reaction by adding the catalyst to the desired final concentration (e.g., 10 mM).

    • Incubate the reaction mixture at room temperature or 4°C, depending on the stability of the protein.

  • Monitoring the Reaction:

    • At various time points, take aliquots of the reaction mixture.

    • Quench the reaction if necessary (e.g., by adding an excess of a small molecule aldehyde or ketone).

    • Analyze the reaction progress by a suitable method, such as SDS-PAGE, mass spectrometry, or HPLC.

  • Purification:

    • Once the reaction has reached the desired level of completion, purify the conjugated protein from excess reagents and catalyst using a suitable method, such as size exclusion chromatography or affinity chromatography.

Oxime Ligation Workflow

cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification prep_protein Prepare Aldehyde-Protein mix Combine Protein and PEG prep_protein->mix prep_peg Prepare Aminooxy-PEG prep_peg->mix prep_catalyst Prepare Catalyst Solution initiate Add Catalyst to Initiate prep_catalyst->initiate mix->initiate incubate Incubate initiate->incubate monitor Monitor Progress (SDS-PAGE, MS) incubate->monitor purify Purify Conjugate monitor->purify

Caption: General experimental workflow for a catalyzed oxime ligation reaction.

References

Technical Support Center: Optimizing Reactions with o-(pyridin-4-ylmethyl)hydroxylamine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing reactions involving o-(pyridin-4-ylmethyl)hydroxylamine.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for reactions with this compound?

A1: The optimal pH for oxime ligation reactions is highly dependent on the specific substrates and whether a catalyst is used. Generally, for uncatalyzed reactions, a slightly acidic pH of around 4.5 is advantageous for the formation of oximes and hydrazones.[1] However, for many biological applications, performing the reaction at a physiological pH (around 7.4) is necessary. At neutral pH, the reaction rate can be significantly slower.[1]

The pyridyl group in this compound introduces an additional pH-sensitive element. The pKa of pyridinium oximes can range from approximately 7.6 to 8.7. This means that at acidic pH, the pyridine nitrogen will be protonated, which can influence the nucleophilicity of the hydroxylamine and the overall reaction kinetics.

Q2: How can I increase the reaction rate at neutral pH?

A2: To enhance the reaction rate at neutral pH, the use of a nucleophilic catalyst is highly recommended. Aniline and its derivatives, such as p-phenylenediamine, have been shown to be effective catalysts for oxime ligations.[2] These catalysts operate by forming a more reactive Schiff base intermediate with the carbonyl compound, which is then attacked by the hydroxylamine. At neutral pH, p-phenylenediamine has been reported to increase the rate of protein PEGylation via oxime ligation by 120-fold compared to the uncatalyzed reaction.[2]

Q3: What is the role of the pyridine ring in this compound during the reaction?

A3: The pyridine ring can influence the reaction in several ways. Its basicity means that it can be protonated at lower pH values, which can affect the solubility and electronic properties of the molecule. The pKa of pyridine itself is around 5.2, but in pyridinium oximes, this can vary. The electron-withdrawing or -donating nature of the rest of the molecule will influence the pKa of the pyridine nitrogen. This protonation state can impact the nucleophilicity of the hydroxylamine moiety.

Q4: Is this compound stable in solution?

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Low or no product yield Suboptimal pH: The reaction pH may not be ideal for the specific substrates.Systematically screen a range of pH values (e.g., from 4.5 to 7.5) to find the optimal condition. Use appropriate buffers for each pH.
Slow reaction rate: The intrinsic reaction rate at neutral pH might be too slow.Add a catalyst such as aniline or p-phenylenediamine (typically 10-100 mM) to accelerate the reaction.[1]
Reagent degradation: this compound or the carbonyl partner may have degraded.Prepare fresh solutions of the reagents. Store stock solutions appropriately (e.g., protected from light, at a suitable temperature).
Incorrect stoichiometry: The molar ratio of reactants may not be optimal.Vary the molar ratio of this compound to the carbonyl compound. A slight excess of the hydroxylamine is often used.
Side product formation pH-induced side reactions: The acidic or basic conditions might be promoting unwanted reactions.If side reactions are observed at low pH, try moving to a more neutral pH and using a catalyst. Conversely, if base-catalyzed side reactions are an issue, lower the pH.
Catalyst-related side products: The catalyst may be participating in unintended reactions.Reduce the catalyst concentration or try a different aniline derivative as a catalyst.
Poor reproducibility Inconsistent pH: Small variations in buffer preparation can lead to significant changes in reaction rate.Carefully prepare and verify the pH of all buffers before use.
Temperature fluctuations: Reaction rates are temperature-dependent.Ensure consistent temperature control throughout the experiment.
Difficulty in product purification Catalyst interference: The catalyst may co-elute with the product during chromatography.Choose a catalyst with different physicochemical properties to facilitate separation. For example, a more polar or less polar aniline derivative.
Unreacted starting materials: Incomplete reaction leads to a mixture of starting materials and product.Drive the reaction to completion by optimizing the pH, catalyst concentration, and reaction time.

Quantitative Data

Table 1: Effect of pH on Oxime Ligation Rate

pHCatalystRelative Reaction RateReference
4.5NoneOptimal for uncatalyzed reactions[1]
7.0NoneSignificantly slower than at pH 4.5[1]
4.5Aniline (100 mM)Up to 400-fold increase compared to uncatalyzed[1]
7.0Aniline (100 mM)Up to 40-fold increase compared to uncatalyzed[1]
7.0p-Phenylenediamine (2 mM)Highly effective at neutral pH[2]
4.0 - 7.0p-Phenylenediamine (10 mM)More efficient than aniline across this range[2]

Table 2: pKa Values of Selected Pyridinium Oximes

CompoundpKaReference
Pyridine-2-aldoxime methiodide8.0[1]
3-pyridine-1,2-ethanedione-2-oxime methiodide7.20[1]
Pyridine-4-aldoxime pentiodide8.50[1]
General range for Xylene linked bispyridinium oximes7.66 - 8.65[3]

Experimental Protocols

General Protocol for pH Optimization of Oxime Ligation with this compound

This protocol provides a framework for determining the optimal pH for your specific reaction.

  • Reagent Preparation:

    • Prepare a stock solution of your carbonyl compound in a suitable solvent (e.g., DMSO, DMF, or an aqueous buffer).

    • Prepare a fresh stock solution of this compound in an appropriate solvent.

    • Prepare a series of buffers covering the desired pH range (e.g., acetate buffer for pH 4.5-5.5, phosphate buffer for pH 6.0-7.5).

  • Reaction Setup:

    • In a series of reaction vessels (e.g., microcentrifuge tubes or a 96-well plate), add the appropriate buffer.

    • Add the carbonyl compound to each vessel to a final desired concentration.

    • If using a catalyst, prepare a stock solution of the catalyst (e.g., aniline or p-phenylenediamine) and add it to the relevant reaction vessels.

    • Initiate the reactions by adding the this compound stock solution to each vessel.

  • Reaction Monitoring:

    • Incubate the reactions at a constant temperature.

    • At various time points, take aliquots from each reaction and quench them (if necessary).

    • Analyze the reaction progress by a suitable analytical method, such as HPLC, LC-MS, or UV-Vis spectroscopy, to determine the concentration of the product and remaining starting materials.

  • Data Analysis:

    • Plot the product concentration versus time for each pH value.

    • Determine the initial reaction rate for each pH.

    • The pH that yields the highest reaction rate is the optimal pH under those conditions.

Visualizations

experimental_workflow Experimental Workflow for pH Optimization cluster_prep 1. Reagent Preparation cluster_setup 2. Reaction Setup cluster_monitoring 3. Reaction Monitoring cluster_analysis 4. Data Analysis prep_carbonyl Prepare Carbonyl Stock Solution add_carbonyl Add Carbonyl Compound prep_carbonyl->add_carbonyl prep_hydroxylamine Prepare this compound Stock Solution initiate_reaction Initiate with Hydroxylamine prep_hydroxylamine->initiate_reaction prep_buffers Prepare Buffers (pH 4.5 - 7.5) add_buffer Aliquot Buffers prep_buffers->add_buffer add_buffer->add_carbonyl add_catalyst Add Catalyst (optional) add_carbonyl->add_catalyst add_catalyst->initiate_reaction incubate Incubate at Constant Temperature initiate_reaction->incubate aliquot Take Time-Point Aliquots incubate->aliquot analyze Analyze by HPLC/LC-MS aliquot->analyze plot_data Plot [Product] vs. Time analyze->plot_data determine_rates Determine Initial Rates plot_data->determine_rates identify_optimum Identify Optimal pH determine_rates->identify_optimum

Caption: Workflow for optimizing the pH of this compound reactions.

logical_relationships Factors Affecting Oxime Ligation Success cluster_inputs Reaction Inputs cluster_conditions Reaction Conditions cluster_outputs Reaction Outcomes hydroxylamine This compound reaction_rate Reaction Rate hydroxylamine->reaction_rate carbonyl Aldehyde/Ketone carbonyl->reaction_rate catalyst Catalyst (e.g., Aniline) catalyst->reaction_rate reaction_specificity Specificity catalyst->reaction_specificity pH pH pH->reaction_rate pH->reaction_specificity temperature Temperature temperature->reaction_rate concentration Concentration concentration->reaction_rate solvent Solvent solvent->reaction_rate product_yield Product Yield solvent->product_yield reaction_rate->product_yield

Caption: Key factors influencing the rate and yield of oxime ligation reactions.

References

Technical Support Center: O-(pyridin-4-ylmethyl)hydroxylamine Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with O-(pyridin-4-ylmethyl)hydroxylamine, particularly concerning the challenges encountered during reaction scale-up.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis and scale-up of this compound reactions.

Issue 1: Low or Inconsistent Product Yield

  • Question: My reaction yield is significantly lower than expected, or varies greatly between batches, especially after increasing the scale. What are the potential causes and solutions?

  • Answer: Low and inconsistent yields during the scale-up of this compound synthesis can stem from several factors:

    • Inefficient Heat Transfer: Larger reaction volumes have a lower surface-area-to-volume ratio, making heat transfer less efficient. This can lead to localized overheating or insufficient heating, promoting side reactions or incomplete conversion.

      • Solution: Employ a reactor with efficient agitation and a well-calibrated heating/cooling jacket. For highly exothermic steps, consider a semi-batch process where one reagent is added portion-wise to control the reaction temperature.

    • Mass Transfer Limitations: In heterogeneous reaction mixtures, poor mixing at larger scales can lead to reduced reaction rates.

      • Solution: Increase the agitation speed and ensure the reactor geometry is suitable for efficient mixing of the specific reaction mixture.

    • Impurity in Starting Materials: The purity of starting materials, such as 4-picolyl chloride hydrochloride and N-hydroxyphthalimide (in a Gabriel-type synthesis), can have a more pronounced impact on yield at a larger scale.

      • Solution: Ensure all starting materials meet the required purity specifications before use. Consider recrystallization or other purification methods for key starting materials if their quality is questionable.

Issue 2: Formation of Impurities and By-products

  • Question: I am observing significant amounts of by-products in my scaled-up reaction. What are the likely impurities and how can I minimize their formation?

  • Answer: The formation of impurities is a common challenge in scaling up pyridine derivative syntheses. Key by-products and mitigation strategies include:

    • Bis-alkylation Product: The formation of a bis-(pyridin-4-ylmethyl) ether can occur if the reaction conditions are not carefully controlled.

      • Solution: Use a moderate excess of the hydroxylamine source and maintain a controlled temperature to favor the desired mono-alkylation.

    • Oxidation Products: The hydroxylamine functional group is susceptible to oxidation, which can be exacerbated by prolonged reaction times or exposure to air at elevated temperatures.

      • Solution: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Minimize the reaction time and work-up temperature.

    • Polymerization of Pyridine Starting Materials: Pyridine derivatives can be prone to polymerization under certain conditions.

      • Solution: Maintain strict temperature control and avoid highly acidic or basic conditions that might catalyze polymerization.

Issue 3: Challenges in Product Isolation and Purification

  • Question: I am finding it difficult to purify this compound at a larger scale. What are the recommended procedures?

  • Answer: Purification at scale often requires a shift from chromatographic methods to crystallization.

    • Crystallization: The product can be isolated as its hydrochloride salt, which often has better crystallinity.

      • Procedure: After the reaction work-up, the crude product can be dissolved in a suitable solvent (e.g., isopropanol) and the pH adjusted with HCl to precipitate the hydrochloride salt. The choice of solvent and counter-ion is critical for obtaining a high-purity crystalline product.

    • Extraction: Efficient liquid-liquid extraction is crucial for removing water-soluble and organic-soluble impurities before crystallization.

      • Troubleshooting: Emulsion formation can be an issue at larger scales. To mitigate this, adjust the pH of the aqueous phase and consider using a different solvent system.

Issue 4: Product Instability and Degradation

  • Question: The isolated product appears to degrade over time. What are the stability concerns and proper storage conditions?

  • Answer: this compound can be sensitive to heat, light, and air.

    • Thermal Stability: Hydroxylamine derivatives can be thermally unstable and may undergo exothermic decomposition. It is crucial to assess the thermal stability of the product and reaction mixtures using techniques like Differential Scanning Calorimetry (DSC). Some related hydroxylamine compounds have shown exothermic decomposition at elevated temperatures.

    • Storage: The product should be stored in a cool, dark place under an inert atmosphere. For long-term storage, refrigeration is recommended.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up the synthesis of this compound?

A1: The primary safety concerns include:

  • Thermal Runaway: The reaction can be exothermic. Poor temperature control on a large scale can lead to a thermal runaway. A thorough thermal hazard assessment is essential before scaling up.

  • Handling of Reagents: Some reagents used in the synthesis, such as strong bases or acids, require careful handling, especially in large quantities.

  • Product Hazard: this compound and its intermediates may be harmful if swallowed, and can cause skin and eye irritation. Appropriate personal protective equipment (PPE) should be worn at all times.

Q2: Can I use column chromatography for purification at the pilot plant scale?

A2: While possible, large-scale chromatography is often economically and practically challenging. It is generally reserved for high-value products or when crystallization is not feasible. Developing a robust crystallization procedure is the preferred method for purification at scale.

Q3: How do I monitor the progress of the reaction at a large scale?

A3: In-process controls (IPCs) are critical for monitoring reaction progress at scale. Techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be used to track the consumption of starting materials and the formation of the product and by-products.

Data Presentation

The following tables provide a hypothetical comparison of reaction parameters and outcomes at different scales to illustrate common challenges.

Table 1: Comparison of Reaction Parameters and Yield

ParameterLab Scale (10 g)Pilot Scale (1 kg)
Reaction Time 4 hours8-10 hours
Temperature Control ± 1 °C± 5 °C (potential for hot spots)
Agitation Speed 500 rpm200 rpm (may be less efficient)
Yield (isolated) 85%70-75%

Table 2: Impurity Profile at Different Scales

ImpurityLab Scale (10 g)Pilot Scale (1 kg)
Unreacted Starting Material < 1%< 3%
Bis-alkylation By-product 2-3%5-8%
Oxidation Products < 0.5%1-2%
Purity (crude) ~95%~85-90%
Purity (after purification) >99%>98.5%

Experimental Protocols

Lab-Scale Synthesis of this compound Hydrochloride (Illustrative)

  • Reaction Setup: A 250 mL round-bottom flask is equipped with a magnetic stirrer, a condenser, a temperature probe, and a nitrogen inlet.

  • Reagent Charging: The flask is charged with N-hydroxyphthalimide (1.0 eq), potassium carbonate (1.5 eq), and dimethylformamide (DMF, 5 volumes).

  • Reaction: 4-Picolyl chloride hydrochloride (1.1 eq) is added portion-wise at room temperature. The mixture is then heated to 60 °C and stirred for 4 hours.

  • Work-up: The reaction mixture is cooled to room temperature and water is added. The product is extracted with ethyl acetate. The organic layers are combined, washed with brine, and dried over sodium sulfate.

  • Hydrazinolysis: The solvent is evaporated, and the residue is dissolved in ethanol. Hydrazine hydrate (1.2 eq) is added, and the mixture is refluxed for 2 hours.

  • Isolation: The mixture is cooled, and the precipitated phthalhydrazide is filtered off. The filtrate is concentrated, and the residue is dissolved in isopropanol. Concentrated HCl is added to adjust the pH to 1-2. The precipitated this compound hydrochloride is collected by filtration, washed with cold isopropanol, and dried under vacuum.

Pilot-Scale Synthesis Considerations

  • Reactor: A 100 L glass-lined reactor with controlled heating/cooling and a multi-blade agitator would be appropriate.

  • Reagent Addition: The 4-picolyl chloride hydrochloride would be added as a solution in DMF via a dosing pump to control the initial exotherm.

  • Temperature Monitoring: Multiple temperature probes should be used to monitor for any localized temperature spikes.

  • Work-up and Isolation: The work-up would involve larger volumes of solvents and phase separations in the reactor. The final product would be isolated using a centrifuge followed by drying in a vacuum oven. The increased reaction time and potential for less efficient mixing at this scale can lead to a higher impurity profile as indicated in Table 2.

Mandatory Visualization

Troubleshooting_Workflow start Low Yield or Impurity Issue Identified check_reagents Verify Starting Material Purity and Stoichiometry start->check_reagents check_conditions Review Reaction Parameters (Temp, Time, Agitation) start->check_conditions analyze_impurities Characterize By-products (HPLC, GC-MS) start->analyze_impurities purify_reagents Purify Starting Materials check_reagents->purify_reagents If purity is low optimize_temp Improve Temperature Control (e.g., portion-wise addition) check_conditions->optimize_temp If temp deviation optimize_mixing Enhance Agitation / Reactor Geometry check_conditions->optimize_mixing If mixing is poor modify_workup Optimize Work-up and Purification (e.g., crystallization) analyze_impurities->modify_workup Based on impurity identity end_success Process Optimized: Yield and Purity Improved optimize_temp->end_success optimize_mixing->end_success purify_reagents->end_success modify_workup->end_success

Caption: Troubleshooting workflow for low product yield.

Scale_Up_Challenges scale_up Scaling Up this compound Synthesis heat_transfer Heat Transfer Issues scale_up->heat_transfer mass_transfer Mass Transfer Limitations scale_up->mass_transfer purification Purification Challenges scale_up->purification safety Safety Hazards scale_up->safety hot_spots Localized Hot Spots heat_transfer->hot_spots side_reactions Increased Side Reactions heat_transfer->side_reactions poor_mixing Inefficient Mixing mass_transfer->poor_mixing incomplete_reaction Incomplete Reaction mass_transfer->incomplete_reaction crystallization Crystallization Difficulties purification->crystallization chromatography Chromatography Not Viable purification->chromatography thermal_runaway Thermal Runaway Potential safety->thermal_runaway reagent_handling Large Volume Reagent Handling safety->reagent_handling

Caption: Key challenges in scaling up the synthesis.

Technical Support Center: O-(pyridin-4-ylmethyl)hydroxylamine Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage, stability, and handling of O-(pyridin-4-ylmethyl)hydroxylamine solutions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound solutions?

A1: To ensure maximum stability, this compound solutions should be stored at low temperatures, protected from light, and in tightly sealed containers to prevent exposure to air and moisture. Refrigeration (2-8 °C) is recommended for short-term storage, while for long-term storage, freezing (-20 °C or below) in a suitable solvent is advisable. The container material should be glass or another inert material, as contact with metals can catalyze degradation.[1][2][3][4]

Q2: What solvents are suitable for preparing and storing this compound solutions?

A2: Polar solvents such as water and ethanol are generally suitable for dissolving this compound.[5] However, the choice of solvent can impact stability. For instance, aqueous solutions are susceptible to pH-dependent hydrolysis. It is crucial to use high-purity, degassed solvents to minimize oxidative and contaminant-induced degradation.

Q3: How does pH affect the stability of this compound in aqueous solutions?

A3: Aqueous solutions of hydroxylamine derivatives are generally most stable at a neutral to slightly acidic pH.[4][6] Both strongly acidic and alkaline conditions can accelerate decomposition.[7][8] The pyridine moiety in this compound can act as a base, and its protonation state will influence the overall stability of the molecule. It is recommended to buffer aqueous solutions to a pH between 5 and 7.

Q4: What are the primary degradation pathways for this compound?

A4: While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on the chemistry of hydroxylamines, likely degradation routes include:

  • Oxidation: The hydroxylamine moiety is susceptible to oxidation, which can be accelerated by the presence of oxygen and metal ions.

  • Hydrolysis: The N-O bond can be susceptible to hydrolysis, particularly under acidic or basic conditions.

  • Thermal Decomposition: Elevated temperatures can lead to the cleavage of the N-O bond and other decomposition reactions.[7]

Troubleshooting Guide

Problem Possible Causes Recommended Actions
Loss of potency or unexpected experimental results. Degradation of the this compound solution.1. Verify Storage Conditions: Ensure the solution has been stored at the correct temperature, protected from light, and in a tightly sealed, appropriate container. 2. Check pH of Aqueous Solutions: If using an aqueous solution, measure the pH and adjust to a neutral or slightly acidic range if necessary. 3. Prepare Fresh Solutions: If degradation is suspected, prepare a fresh solution from solid material. It is best practice to prepare solutions immediately before use.[3][7] 4. Analytical Confirmation: Use an appropriate analytical method (e.g., HPLC-UV) to assess the purity of the solution.
Precipitate formation in the solution. 1. Low Solubility: The compound may have limited solubility in the chosen solvent, especially at lower temperatures. 2. Degradation Products: The precipitate could be a result of degradation. 3. Contamination: Introduction of contaminants that react with the compound.1. Solubility Check: Confirm the solubility of this compound in the chosen solvent at the storage temperature. Gentle warming and sonication may help redissolve the compound if it is a solubility issue. 2. Solvent Purity: Ensure the use of high-purity solvents. 3. Analyze Precipitate: If possible, isolate and analyze the precipitate to determine if it is the parent compound or a degradation product.
Discoloration of the solution. Oxidation or other degradation pathways leading to colored byproducts.1. Minimize Air Exposure: Use degassed solvents and consider purging the container with an inert gas (e.g., argon or nitrogen) before sealing. 2. Avoid Metal Contamination: Use metal-free spatulas and glassware. Consider the use of chelating agents like EDTA in aqueous solutions to sequester catalytic metal ions.[9] 3. Discard Discolored Solutions: Discolored solutions are likely degraded and should be discarded.

Quantitative Stability Data

While specific quantitative stability data for this compound is limited, the following tables provide illustrative data for related hydroxylamine derivatives, offering insights into their stability profiles.

Table 1: Thermal Decomposition of Organic Hydroxylamine Derivatives

CompoundStarting Decomposition Temperature (°C) at different heating ratesAverage Specific Heat (J/g)
o-(3-chloro-2-propenyl)-hydroxylamine82–1152663
Clethodim99–1281022

Data from a study on the thermal stability and decomposition kinetics of organic hydroxylamine derivatives.

Table 2: pH-Dependent Stability of Hydroxylamine-Based Glycoconjugates at 37 °C

Compound TypepH 4.0 Half-lifepH 5.0 Half-lifepH 6.0 Half-life
N-methylhydroxylamine glycoconjugates3h - 300 daysIncreasingly stable as pH approaches neutralityIncreasingly stable as pH approaches neutrality

This data illustrates the general trend that hydroxylamine-based conjugates are more stable at a pH closer to neutral.[4][6]

Experimental Protocols

Protocol for Forced Degradation Study

Forced degradation studies are essential for understanding the intrinsic stability of this compound and identifying potential degradation products.[1][10][11]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60 °C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60 °C for 24 hours.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Incubate the stock solution at 80 °C for 48 hours.

  • Photostability: Expose the stock solution to a light source according to ICH Q1B guidelines.

3. Sample Analysis:

  • At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed sample.

  • Neutralize the acid and base hydrolysis samples before analysis.

  • Analyze all samples, including an unstressed control, by a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Monitor for the appearance of new peaks (degradation products) and the decrease in the peak area of the parent compound.

Analytical Method: Stability-Indicating HPLC-UV

A reverse-phase HPLC method can be developed to separate this compound from its potential degradation products.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 20 mM ammonium acetate, pH 5.0) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the UV spectrum of this compound.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

This method should be validated to ensure it can effectively separate the parent compound from any degradation products formed during the forced degradation study.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Solution Instability start Unexpected Experimental Results (e.g., low yield, no reaction) check_storage Verify Storage Conditions (Temp, Light, Container) start->check_storage check_pH Check pH of Aqueous Solution start->check_pH fresh_solution Prepare Fresh Solution check_storage->fresh_solution check_pH->fresh_solution analytical_confirmation Analyze by HPLC fresh_solution->analytical_confirmation problem_solved Problem Resolved analytical_confirmation->problem_solved Purity Confirmed investigate_further Investigate Other Experimental Parameters analytical_confirmation->investigate_further Degradation Detected

Caption: Troubleshooting workflow for unexpected experimental outcomes.

Potential_Degradation_Pathways Potential Degradation Pathways parent This compound oxidation Oxidation Products (e.g., oximes, nitrones) parent->oxidation [O2, metal ions] hydrolysis Hydrolysis Products (e.g., pyridin-4-ylmethanol, hydroxylamine) parent->hydrolysis [H+ or OH-] thermal_decomp Thermal Decomposition Products parent->thermal_decomp [Heat]

References

Validation & Comparative

A Comparative Guide to the NMR Characterization of O-(pyridin-4-ylmethyl)hydroxylamine Products and Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and chemical biology, the ability to effectively conjugate molecules is paramount. O-(pyridin-4-ylmethyl)hydroxylamine is a key reagent in this field, utilized for its ability to form stable oxime linkages with carbonyl-containing compounds. This guide provides a comparative analysis of the Nuclear Magnetic Resonance (NMR) characteristics of the products formed from this reagent and its alternatives, supported by experimental data and protocols.

Comparison of NMR Spectral Data

A direct comparison of the NMR data for oximes derived from this compound with those from alternative reagents is crucial for characterization and purity assessment. Due to the limited availability of public domain NMR data for this compound and its specific oxime products, this guide presents a combination of experimental data for common starting materials and their simple oximes, alongside data for alternative aminoxylating agents.

Table 1: ¹H NMR Data (δ, ppm) for Ketones and their Oxime Products

CompoundHα to C=O/C=NAromatic-HOther Protons
Acetophenone[1][2]2.61 (s, 3H, -CH₃)7.45-7.98 (m, 5H)-
Acetophenone Oxime[3]2.3 (s, 3H, -CH₃)7.3-7.7 (m, 5H)8.1 (br s, 1H, -OH)
Cyclohexanone2.2-2.4 (m, 4H)-1.7-1.9 (m, 6H)
Cyclohexanone Oxime[4][5]2.2-2.5 (m, 4H)-1.5-1.8 (m, 6H), 8.9 (br s, 1H, -OH)

Table 2: ¹³C NMR Data (δ, ppm) for Ketones and their Oxime Products

CompoundC=O / C=NAromatic-COther Carbons
Acetophenone[1]198.2128.3, 128.6, 133.1, 137.126.6 (-CH₃)
Acetophenone Oxime[6]155.8126.0, 128.5, 129.6, 136.212.0 (-CH₃)
Cyclohexanone212.3-25.2, 27.1, 42.1
Cyclohexanone Oxime[4]160.0-25.4, 26.0, 27.2, 33.5

Table 3: NMR Data for Alternative Aminoxylating Agents

Reagent¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
Girard's Reagent T [7][8]3.5 (s, 9H, -N(CH₃)₃), 4.5 (s, 2H, -CH₂-) (in D₂O)54.5 (-N(CH₃)₃), 62.0 (-CH₂-), 168.0 (C=O) (Predicted)
Aminooxyacetic acid [9][10]4.3 (s, 2H, -CH₂-) (in D₂O)72.0 (-CH₂-), 175.0 (C=O) (Predicted)

Note: NMR data for Girard's Reagent T and Aminooxyacetic acid are based on available database information and may be predicted or experimental in D₂O.

Experimental Protocols

General Protocol for Oxime Formation

This protocol describes a general method for the synthesis of oximes from a ketone or aldehyde using a hydroxylamine hydrochloride salt, which is applicable to this compound hydrochloride.

Materials:

  • Ketone or aldehyde (1 mmol)

  • Hydroxylamine hydrochloride (e.g., this compound hydrochloride) (1.2 mmol)

  • Pyridine (as solvent and base) or an alternative base like sodium acetate in a suitable solvent (e.g., ethanol)

  • Deuterated solvent for NMR analysis (e.g., CDCl₃, DMSO-d₆)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve the ketone or aldehyde (1 mmol) and the hydroxylamine hydrochloride (1.2 mmol) in the chosen solvent system (e.g., pyridine or ethanol with sodium acetate).

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) for a period ranging from 30 minutes to several hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude oxime product.

  • Purify the product by recrystallization or column chromatography if necessary.

  • Characterize the purified oxime by ¹H and ¹³C NMR spectroscopy.

Visualizing the Workflow and Comparative Analysis

The following diagrams illustrate the general workflow for oxime ligation and the logical structure of the comparative analysis presented in this guide.

OximeLigationWorkflow Oxime Ligation Bioconjugation Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_product Product cluster_analysis Analysis Carbonyl Carbonyl-containing Molecule (Protein, Drug, etc.) Ligation Oxime Ligation Carbonyl->Ligation Hydroxylamine This compound or Alternative Hydroxylamine->Ligation Oxime Stable Oxime Conjugate Ligation->Oxime NMR NMR Characterization (¹H, ¹³C) Oxime->NMR ComparativeAnalysis Logical Flow of Comparative NMR Analysis cluster_primary Primary Compound of Interest cluster_data NMR Data Availability Pymelox This compound PymeloxOxime Oxime Products Pymelox->PymeloxOxime Reacts with Carbonyls DataPymelox Data Unavailable (Predicted) PymeloxOxime->DataPymelox Characterized by GirardT Girard's Reagent T DataAlts Data Available GirardT->DataAlts Characterized by AOA Aminooxyacetic acid AOA->DataAlts Characterized by

References

Validating Protein Conjugation with O-(pyridin-4-ylmethyl)hydroxylamine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the successful conjugation of molecules to proteins is a critical step. This guide provides a comparative overview of key methods for validating the conjugation of proteins with O-(pyridin-4-ylmethyl)hydroxylamine, a process that results in a stable oxime linkage. We will delve into the experimental protocols of prevalent validation techniques and present a comparative analysis to aid in selecting the most appropriate method for your research needs.

The Chemistry: Oxime Ligation

The conjugation of this compound to a protein relies on the formation of an oxime bond. This bioorthogonal reaction occurs between the hydroxylamine moiety and a carbonyl group (an aldehyde or ketone) on the protein.[1][2] The reaction is known for its high chemoselectivity and the stability of the resulting oxime bond under physiological conditions.[1][2] Aniline and its derivatives can be used to catalyze this reaction, often accelerating it to completion within minutes.[1][2][3]

Below is a diagram illustrating the workflow for protein conjugation via oxime ligation and subsequent validation.

G cluster_conjugation Protein Conjugation cluster_validation Validation cluster_analysis Data Analysis protein Protein with Carbonyl Group conjugated_protein Conjugated Protein protein->conjugated_protein Oxime Ligation reagent This compound reagent->conjugated_protein ms Mass Spectrometry conjugated_protein->ms sds_page SDS-PAGE conjugated_protein->sds_page uv_vis UV-Vis Spectroscopy conjugated_protein->uv_vis degree Degree of Conjugation ms->degree molecular_weight Molecular Weight Shift sds_page->molecular_weight spectroscopic_change Spectroscopic Change uv_vis->spectroscopic_change

Caption: Workflow for protein conjugation and validation.

Comparative Analysis of Validation Techniques

The choice of validation technique depends on the specific information required, the available instrumentation, and the nature of the protein conjugate. Here's a comparison of the most common methods:

TechniquePrincipleInformation ProvidedAdvantagesDisadvantages
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ionized molecules.Precise mass of the conjugated protein, degree of conjugation (e.g., drug-to-antibody ratio), identification of conjugation sites.[4][5]High accuracy and sensitivity, provides detailed structural information.[5]Requires specialized equipment and expertise, can be complex to analyze heterogeneous mixtures.
SDS-PAGE Separates proteins based on their molecular weight.[6][7]Shift in molecular weight upon conjugation, assessment of purity.[8][9]Widely accessible, relatively simple and inexpensive, good for qualitative assessment.[6]Low resolution for small mass changes, provides an estimation of molecular weight, not an exact mass.[9]
UV-Vis Spectroscopy Measures the absorption of ultraviolet and visible light by a sample.Confirmation of conjugation through changes in the absorption spectrum, quantification of protein concentration.[10][11]Rapid, non-destructive, and can be used for quantitative analysis.[11]Indirect method for confirming conjugation, requires a chromophore on the attached molecule or a change in the protein's spectrum.[12]

Experimental Protocols

Mass Spectrometry (MS) for Determining Degree of Conjugation

Mass spectrometry is a powerful tool for characterizing protein conjugates, providing precise information on the mass of the final product and the extent of conjugation.[4][5]

Protocol:

  • Sample Preparation:

    • Desalt the conjugated protein sample using a suitable method like dialysis or size-exclusion chromatography to remove excess reagents.

    • Dilute the sample to an appropriate concentration (typically in the low µM range) in a solvent compatible with mass spectrometry, such as water with a small percentage of formic acid.

  • Instrumentation:

    • Utilize an electrospray ionization (ESI) source coupled to a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument.[4]

  • Data Acquisition:

    • Acquire the mass spectrum of the intact conjugated protein.

    • For more detailed analysis of conjugation sites, the protein can be digested with a protease (e.g., trypsin) and the resulting peptide mixture analyzed by LC-MS/MS.[13]

  • Data Analysis:

    • Deconvolute the raw mass spectrum to determine the molecular weight of the different conjugated species.

    • The difference in mass between the unconjugated and conjugated protein will correspond to the mass of the attached this compound molecules.

    • The relative abundance of the different mass peaks can be used to calculate the average degree of conjugation.

G cluster_protocol Mass Spectrometry Protocol sample_prep Sample Preparation (Desalting, Dilution) instrumentation ESI Mass Spectrometer sample_prep->instrumentation data_acq Data Acquisition (Intact Mass or LC-MS/MS) instrumentation->data_acq data_analysis Data Analysis (Deconvolution, Mass Shift) data_acq->data_analysis result Degree of Conjugation & Conjugation Sites data_analysis->result Determine

Caption: Mass spectrometry workflow for conjugation analysis.

SDS-PAGE for Visualizing Molecular Weight Shift

Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is a fundamental technique to visualize the increase in molecular weight of a protein after conjugation.[6]

Protocol:

  • Sample Preparation:

    • Mix the unconjugated protein (control) and the conjugated protein with SDS-PAGE sample loading buffer containing a reducing agent (e.g., dithiothreitol or β-mercaptoethanol).

    • Heat the samples at 95-100°C for 5-10 minutes to denature the proteins.[7]

  • Electrophoresis:

    • Load the samples onto a polyacrylamide gel of an appropriate percentage for the size of the protein.

    • Run the gel in an electrophoresis chamber with running buffer until the dye front reaches the bottom of the gel.

  • Visualization:

    • Stain the gel with a protein stain such as Coomassie Brilliant Blue or a more sensitive silver stain.[7]

    • Destain the gel to visualize the protein bands.

  • Analysis:

    • Compare the migration of the conjugated protein band to the unconjugated protein band. A successful conjugation will result in a noticeable upward shift in the band of the conjugated protein, indicating an increase in molecular weight.[8]

G cluster_protocol SDS-PAGE Protocol sample_prep Sample Preparation (Denaturation, Reduction) electrophoresis Gel Electrophoresis sample_prep->electrophoresis visualization Staining and Destaining electrophoresis->visualization analysis Band Migration Analysis visualization->analysis result Molecular Weight Shift analysis->result Observe

Caption: SDS-PAGE workflow for conjugation analysis.

UV-Vis Spectroscopy for Confirming Conjugation

UV-Vis spectroscopy can be a straightforward method to confirm conjugation, particularly if the attached molecule has a distinct chromophore that absorbs light at a wavelength where the protein does not.[12][14]

Protocol:

  • Sample Preparation:

    • Prepare solutions of the unconjugated protein, the free this compound, and the purified conjugated protein in a suitable buffer.

  • Spectroscopy:

    • Use a UV-Vis spectrophotometer to measure the absorbance spectra of all three samples over a relevant wavelength range (e.g., 220-400 nm).

  • Analysis:

    • Compare the spectrum of the conjugated protein to the spectra of the unconjugated protein and the free small molecule.

    • The appearance of a new absorbance peak in the conjugate's spectrum, corresponding to the absorbance of the pyridyl group in this compound, confirms the success of the conjugation.

    • The Beer-Lambert law can be used to quantify the degree of conjugation if the extinction coefficients of the protein and the small molecule are known.[11]

G cluster_protocol UV-Vis Spectroscopy Protocol sample_prep Prepare Protein, Reagent, and Conjugate Samples spectroscopy Measure Absorbance Spectra sample_prep->spectroscopy analysis Compare Spectra spectroscopy->analysis result Presence of New Absorbance Peak analysis->result Confirm

Caption: UV-Vis spectroscopy workflow for conjugation analysis.

Alternative Conjugation Chemistries

While oxime ligation is a robust method, other chemistries can be employed for protein conjugation. These include reactions targeting cysteine residues with maleimides or their alternatives, and modifications of lysine residues.[15] The choice of an alternative will depend on the available functional groups on the protein and the desired stability of the linkage.

This guide provides a foundational understanding of the methods available to validate the conjugation of proteins with this compound. By understanding the principles and protocols of each technique, researchers can make informed decisions to effectively characterize their protein conjugates.

References

A Comparative Guide to o-(pyridin-4-ylmethyl)hydroxylamine and Other Aminooxy Reagents for Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of a conjugation reagent is critical for the successful development of novel biotherapeutics and diagnostic tools. Aminooxy reagents, which react with aldehydes and ketones to form stable oxime bonds, are a cornerstone of bioconjugation chemistry. This guide provides an objective comparison of o-(pyridin-4-ylmethyl)hydroxylamine with other common aminooxy reagents, supported by experimental data, detailed protocols, and visualizations to aid in reagent selection.

Introduction to Aminooxy Reagents and Oxime Ligation

Aminooxy-carbonyl condensation, or oxime ligation, is a highly efficient and chemoselective reaction used to form stable covalent bonds between biomolecules. The reaction occurs between an aminooxy group (-ONH₂) and a carbonyl group (aldehyde or ketone) to form an oxime linkage (-O-N=C). This bioorthogonal reaction is prized for its specificity, proceeding under mild, aqueous conditions, which is crucial for maintaining the integrity of sensitive biological molecules.[1][2][3]

The stability of the resulting oxime bond is a key advantage over other imine-based linkages like hydrazones, which are more susceptible to hydrolysis at physiological pH.[4][5] The rate of oxime formation can be significantly accelerated by nucleophilic catalysts, such as aniline and its derivatives, with the reaction generally being faster at slightly acidic pH (around 4.5).[2][6]

Comparative Analysis of Aminooxy Reagents

This section compares the performance of this compound with other widely used aminooxy reagents. The selection of an appropriate reagent depends on several factors, including reaction kinetics, the stability of the resulting oxime, and the specific requirements of the application.

Key Aminooxy Reagents for Comparison:
  • This compound: An aromatic aminooxy reagent featuring a pyridine ring.

  • Aminooxyacetic acid (AOA) / Carboxymethoxylamine (CMO): A simple and commonly used alkyl aminooxy reagent with a carboxylic acid handle for further functionalization.

  • Simple O-Alkyl hydroxylamines (e.g., O-methylhydroxylamine, O-ethylhydroxylamine): Basic alkyl aminooxy reagents.

Table 1: Comparative Performance of Aminooxy Reagents (Qualitative and Estimated)

FeatureThis compoundAminooxyacetic Acid (AOA)Simple O-Alkyl Hydroxylamines
Structure Aromatic (Pyridinyl)Aliphatic (Carboxylic Acid)Aliphatic
Reactivity Expected to be influenced by the electron-withdrawing nature of the pyridine ring. May exhibit slightly different pH-rate profiles compared to alkyl hydroxylamines.Standard reactivity for oxime ligation.Baseline reactivity.
Oxime Stability The pyridinium moiety may influence the hydrolytic stability of the oxime, which is generally high. Pyridinium oximes are reported to be most stable in acidic conditions (pH 2-3).Forms a highly stable oxime bond. Rate constants for hydrolysis are significantly lower than for hydrazones.[4][5]Forms a stable oxime bond.
Catalysis Amenable to catalysis by aniline and its derivatives (e.g., m-phenylenediamine, p-phenylenediamine).Readily catalyzed by aniline and its derivatives.Catalyzed by aniline and its derivatives.
Applications Bioconjugation, drug delivery, synthesis of pyridinium oxime-based compounds.Widely used in bioconjugation, protein modification, and cell labeling.General bioconjugation and organic synthesis.
Solubility Generally good aqueous solubility due to the pyridine nitrogen.Good aqueous solubility.Varies with the length of the alkyl chain.

Note: The information in this table for this compound is largely inferred from general principles of physical organic chemistry, as direct comparative experimental data is scarce in the literature. Further empirical studies are needed for a definitive quantitative comparison.

Experimental Protocols

To facilitate the comparative evaluation of different aminooxy reagents, the following detailed experimental protocols are provided.

Protocol 1: Comparative Kinetic Analysis of Oxime Ligation by RP-HPLC

This protocol allows for the determination of the second-order rate constants for the reaction between different aminooxy reagents and a model aldehyde.

Materials:

  • Aminooxy reagents: this compound, Aminooxyacetic acid, O-methylhydroxylamine

  • Aldehyde substrate: e.g., 4-formylbenzoic acid

  • Catalyst: Aniline or p-phenylenediamine

  • Reaction Buffer: 0.1 M Phosphate buffer, pH adjusted to desired values (e.g., 5.5, 7.4)

  • Quenching Solution: e.g., an excess of a fast-reacting aldehyde or hydroxylamine to consume the remaining reactant.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a C18 column and UV detector.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

Procedure:

  • Stock Solution Preparation: Prepare stock solutions of the aminooxy reagents, aldehyde substrate, and catalyst in the reaction buffer.

  • Reaction Initiation: In a thermostated vial, mix the aldehyde substrate and catalyst in the reaction buffer. Initiate the reaction by adding the aminooxy reagent. Final concentrations should be in the low millimolar range (e.g., 1-10 mM).

  • Time-Point Sampling and Quenching: At various time points (e.g., 0, 1, 2, 5, 10, 20, 30, 60 minutes), withdraw an aliquot of the reaction mixture and immediately add it to the quenching solution.

  • HPLC Analysis: Analyze the quenched samples by RP-HPLC. Develop a gradient elution method to separate the reactants and the oxime product. Monitor the absorbance at a wavelength where the product has a distinct absorbance from the reactants.

  • Data Analysis: Integrate the peak area of the oxime product at each time point. Convert the peak area to concentration using a standard curve. Plot the concentration of the product versus time. The initial rate of the reaction can be determined from the slope of this curve. The second-order rate constant (k) can be calculated using the equation: rate = k[aminooxy][aldehyde].

Protocol 2: Comparative Hydrolytic Stability of Oximes by RP-HPLC

This protocol is for determining the half-life of different oxime conjugates at various pH values.

Materials:

  • Purified oxime conjugates of each aminooxy reagent with a model aldehyde.

  • Buffers with different pH values (e.g., pH 4.0, 7.4, 9.0).

  • RP-HPLC system as described in Protocol 1.

Procedure:

  • Sample Preparation: Dissolve a known concentration of each purified oxime conjugate in the different pH buffers.

  • Incubation: Incubate the solutions at a constant temperature (e.g., 37 °C).

  • Time-Point Sampling: At various time points (e.g., 0, 1, 6, 24, 48, 72 hours), withdraw an aliquot from each solution.

  • HPLC Analysis: Analyze the samples by RP-HPLC to quantify the remaining amount of the intact oxime conjugate.

  • Data Analysis: Plot the natural logarithm of the oxime concentration versus time. The slope of the resulting linear plot will be the negative of the first-order rate constant for hydrolysis (-k_hyd). The half-life (t₁/₂) can be calculated using the equation: t₁/₂ = 0.693 / k_hyd.

Visualizing Workflows and Comparisons

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.

OximeLigationWorkflow cluster_reactants Reactants cluster_reaction Oxime Ligation cluster_product Product Biomolecule1 Biomolecule 1 (with Aldehyde/Ketone) Reaction Reaction Conditions: Aqueous Buffer (pH 4.5-7.4) Catalyst (e.g., Aniline) Biomolecule1->Reaction AminooxyReagent Aminooxy Reagent (e.g., this compound) AminooxyReagent->Reaction Conjugate Bioconjugate (Stable Oxime Linkage) Reaction->Conjugate

Experimental workflow for oxime ligation.

ReagentComparison cluster_properties Key Properties for Comparison cluster_reagents Aminooxy Reagents Reactivity Reaction Kinetics Pyridinyl This compound Reactivity->Pyridinyl Pyridine ring influences electron density AOA Aminooxyacetic Acid (AOA) Reactivity->AOA Standard Alkyl Simple O-Alkyl Hydroxylamines Reactivity->Alkyl Baseline Stability Oxime Bond Stability Stability->Pyridinyl High (pH dependent) Stability->AOA Very High Stability->Alkyl High Solubility Aqueous Solubility Solubility->Pyridinyl Good Solubility->AOA Excellent Solubility->Alkyl Variable Functionality Available Handles Functionality->Pyridinyl None (inherent) Functionality->AOA Carboxylic Acid Functionality->Alkyl None

Logical comparison of aminooxy reagents.

Conclusion

This compound represents a valuable tool in the bioconjugation toolbox, particularly where the introduction of a pyridinyl moiety is desired for its potential effects on solubility or downstream applications. While direct quantitative comparisons with other aminooxy reagents are limited in the current literature, the general principles of oxime chemistry suggest it is a reliable reagent for forming stable bioconjugates. For applications requiring well-defined kinetic control or specific functional handles, other reagents like aminooxyacetic acid may be more extensively characterized. The provided experimental protocols offer a framework for researchers to conduct their own comparative studies to determine the optimal aminooxy reagent for their specific bioconjugation needs.

References

A Comparative Guide to O-(pyridin-4-ylmethyl)hydroxylamine and Hydroxylamine Hydrochloride for Ligation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of bioconjugation and chemical ligation, the formation of a stable oxime bond between a carbonyl-containing molecule and a hydroxylamine derivative is a cornerstone technique. This guide provides a detailed comparison of two key reagents used in this process: O-(pyridin-4-ylmethyl)hydroxylamine and the more conventional hydroxylamine hydrochloride. The selection of the appropriate hydroxylamine reagent is critical as it can significantly influence reaction kinetics, yield, and the stability of the resulting conjugate. This comparison aims to equip researchers with the necessary information to make an informed decision based on the specific requirements of their experimental design.

Introduction to the Reagents

Hydroxylamine hydrochloride (NH₂OH·HCl) is a widely used, commercially available salt of hydroxylamine. It is a versatile reagent employed in a variety of biochemical applications, including the formation of oximes from aldehydes and ketones, the cleavage of certain crosslinkers, and the deacetylation of proteins.[1][2] Its hydrochloride form offers greater stability compared to the free base, though fresh preparation of solutions is recommended for optimal performance.[1][2]

This compound is a derivative of hydroxylamine where the oxygen atom is substituted with a pyridin-4-ylmethyl group. This modification introduces a pyridine moiety, which can potentially influence the reactivity and properties of the molecule, for instance, by acting as an internal catalyst or by altering the solubility and stability of the resulting oxime.

Performance Comparison

While direct, head-to-head quantitative comparisons in the literature are limited, a detailed analysis based on established principles of organic chemistry and data from related systems allows for a robust evaluation of their respective performance in ligation reactions.

Reaction Kinetics

The rate of oxime formation is a critical parameter, especially when working with sensitive biomolecules or in applications requiring rapid conjugation. The reaction is known to be pH-dependent, with optimal rates typically observed in a slightly acidic environment (pH 4-5).[3][4]

Hydroxylamine hydrochloride exhibits moderate reaction rates under these acidic conditions. The reaction can be slow at neutral pH, often necessitating the use of a nucleophilic catalyst, such as aniline or its derivatives, to achieve efficient ligation.[4][5]

This compound is postulated to offer a kinetic advantage due to the presence of the pyridine ring. The pyridine nitrogen, with its pKa of approximately 5.2, can act as an intramolecular proton shuttle, potentially facilitating the dehydration step of the reaction, which is often rate-limiting. This "built-in" catalytic activity could lead to faster ligation rates, particularly at or near neutral pH, reducing the need for external catalysts that can sometimes interfere with biological systems.

Table 1: Theoretical Comparison of Reaction Kinetics

ParameterHydroxylamine HydrochlorideThis compound
Reaction Rate at Acidic pH (4-5) ModerateExpected to be Moderate to Fast
Reaction Rate at Neutral pH (7) Slow (often requires catalyst)Expected to be Faster than NH₂OH·HCl
Need for External Catalyst Often required, especially at neutral pHPotentially reduced or eliminated
Potential for Intramolecular Catalysis NoYes (via pyridine moiety)
Stability of the Resulting Oxime Bond

The stability of the formed oxime bond is paramount for the longevity and reliability of the conjugate. Oximes are generally more stable against hydrolysis than the corresponding imines or hydrazones.[6]

Table 2: General Stability of Oxime Bonds

ConditionGeneral Oxime Stability
Physiological pH (7.4) High
Acidic Conditions (low pH) Susceptible to hydrolysis
Basic Conditions (high pH) Generally stable

It is important to note that for both reagents, the resulting oxime will be subject to hydrolysis under strongly acidic conditions.[6]

Experimental Protocols

Detailed experimental protocols are crucial for reproducible results. Below are representative protocols for oxime ligation using hydroxylamine hydrochloride and a projected protocol for this compound based on established methods.

Protocol 1: Oxime Ligation with Hydroxylamine Hydrochloride

This protocol is a general guideline for the conjugation of an aldehyde- or ketone-containing molecule with hydroxylamine hydrochloride.

Materials:

  • Aldehyde/ketone-functionalized molecule (e.g., a protein)

  • Hydroxylamine hydrochloride

  • Reaction Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.0

  • (Optional) Aniline solution (e.g., 100 mM in reaction buffer)

  • Desalting column

Procedure:

  • Dissolve the aldehyde/ketone-functionalized molecule in the reaction buffer to a final concentration of 1-10 mg/mL.

  • Prepare a fresh 100 mM solution of hydroxylamine hydrochloride in the reaction buffer.

  • Add the hydroxylamine hydrochloride solution to the protein solution to a final concentration of 10-50 mM.

  • (Optional) If catalysis is required, add the aniline solution to a final concentration of 10-50 mM.

  • Incubate the reaction mixture at room temperature for 2-24 hours with gentle agitation. The reaction progress can be monitored by techniques such as SDS-PAGE, mass spectrometry, or HPLC.

  • Upon completion, remove the excess reagents using a desalting column equilibrated with the desired storage buffer.

Protocol 2: Projected Protocol for Oxime Ligation with this compound

This projected protocol is based on the expected enhanced reactivity of this compound.

Materials:

  • Aldehyde/ketone-functionalized molecule

  • This compound

  • Reaction Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.0

  • Desalting column

Procedure:

  • Dissolve the aldehyde/ketone-functionalized molecule in the reaction buffer to a final concentration of 1-10 mg/mL.

  • Prepare a fresh 50 mM solution of this compound in the reaction buffer. A lower excess may be required due to its potentially higher reactivity.

  • Add the this compound solution to the protein solution to a final concentration of 5-25 mM.

  • Incubate the reaction mixture at room temperature for 1-12 hours with gentle agitation. Monitor the reaction progress.

  • Once the reaction is complete, purify the conjugate using a desalting column.

Signaling Pathways and Experimental Workflows

To visually represent the processes discussed, the following diagrams have been generated using Graphviz.

OximeLigationMechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Aldehyde_Ketone Aldehyde or Ketone (R-C(=O)-R') Hemiaminal Hemiaminal Intermediate Aldehyde_Ketone->Hemiaminal + Hydroxylamine Hydroxylamine Hydroxylamine (H₂N-O-R'') Oxime Oxime (R-C(=N-O-R'')-R') Hemiaminal->Oxime - H₂O (Dehydration) Water H₂O

Caption: General mechanism of oxime bond formation.

LigationWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification Prepare_Reactants Prepare Aldehyde/Ketone & Hydroxylamine Solutions Mix_Reactants Mix Reactants in Reaction Buffer Prepare_Reactants->Mix_Reactants Incubate Incubate (Room Temperature) Mix_Reactants->Incubate Monitor Monitor Reaction Progress (e.g., LC-MS, SDS-PAGE) Incubate->Monitor Purify Purify Conjugate (e.g., Desalting Column) Monitor->Purify IntramolecularCatalysis Hemiaminal Hemiaminal Intermediate with This compound Protonated_Hemiaminal Protonated Hemiaminal Hemiaminal->Protonated_Hemiaminal Intramolecular Proton Transfer (Pyridine N) Oxime_Product Oxime Product Protonated_Hemiaminal->Oxime_Product Dehydration H2O H₂O

References

A Comparative Guide to the Kinetic Analysis of O-(pyridin-4-ylmethyl)hydroxylamine Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the reaction kinetics of O-(pyridin-4-ylmethyl)hydroxylamine, a critical reagent in bioconjugation and drug development. Through a detailed comparison with alternative reagents, supported by experimental data and protocols, this document serves as a valuable resource for optimizing conjugation strategies.

Introduction to Oxime Ligation

Oxime ligation is a highly chemoselective reaction between an aminooxy compound, such as this compound, and a carbonyl group (aldehyde or ketone) to form a stable oxime bond. This bioorthogonal reaction is widely employed for the site-specific modification of peptides, proteins, and other biomolecules under mild, aqueous conditions. The kinetics of this reaction are of paramount importance, especially when working with low concentrations of precious biomaterials. The reaction rate is influenced by several factors, including the pH of the medium, the nature of the carbonyl reactant, and the presence of catalysts.

Comparative Kinetic Analysis

While specific kinetic data for this compound is not extensively available in the literature, we can infer its reactivity through comparison with structurally similar compounds, such as O-benzylhydroxylamine and other aminooxy reagents. The pyridine moiety in this compound is expected to influence its nucleophilicity and solubility, thereby affecting the reaction kinetics.

The following tables summarize the second-order rate constants for the formation of oximes and hydrazones under various conditions, providing a baseline for comparison.

Table 1: Second-Order Rate Constants for Oxime and Hydrazone Ligations

Aminooxy/Hydrazine ReagentCarbonyl PartnerCatalyst (Concentration)pHRate Constant (k, M⁻¹s⁻¹)Reference(s)
Aminooxyacetyl-peptideBenzaldehydeAniline (100 mM)78.2 ± 1.0[1]
6-Hydrazinopyridyl-peptideBenzaldehydeAniline (100 mM)7~160[1]
Aminooxy-dansylCitralAniline (100 mM)710.3[2]
Aminooxy-dansylCitralm-Phenylenediamine (100 mM)727.0[2]
O-Benzylhydroxylamine2-Formylphenylboronic acidNone7.2>10,000[3]
(Aminooxy)methane4-NitrobenzaldehydeAniline (1 mM) + NaCl (1 M)7.4~20-fold increase vs aniline alone[4]

Table 2: Influence of Catalyst on Oxime Ligation Rate

CatalystConcentrationFold Increase in Rate (vs. uncatalyzed)Reference(s)
Aniline100 mMup to 40[5]
p-Phenylenediamine10 mM120 (vs. uncatalyzed), 19 (vs. aniline)[6]
m-Phenylenediamine500 mM>10 (vs. 100 mM aniline)[2]

Experimental Protocols

General Protocol for Kinetic Analysis of Oxime Ligation via HPLC

This protocol describes a general method for determining the second-order rate constant of an oxime ligation reaction using High-Performance Liquid Chromatography (HPLC).

1. Materials and Reagents:

  • This compound

  • Aldehyde or ketone substrate (e.g., p-nitrobenzaldehyde)

  • Phosphate buffer (100 mM, pH 7.0)

  • Aniline (catalyst stock solution in buffer)

  • Acetonitrile (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • Deionized water

2. Instrumentation:

  • Analytical HPLC system with a C18 reverse-phase column

  • UV-Vis detector

3. Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of this compound in the reaction buffer.

    • Prepare a stock solution of the carbonyl compound in the reaction buffer.

    • Prepare a stock solution of the aniline catalyst in the reaction buffer.

  • Reaction Setup:

    • In a temperature-controlled vial, combine the buffer, catalyst solution, and the this compound solution to achieve the desired final concentrations.

    • Initiate the reaction by adding the carbonyl compound stock solution.

  • HPLC Analysis:

    • At timed intervals, withdraw an aliquot of the reaction mixture and quench the reaction (e.g., by dilution with a mobile phase containing TFA).

    • Inject the quenched sample onto the HPLC system.

    • Monitor the disappearance of the reactants and the appearance of the oxime product by detecting the absorbance at a suitable wavelength (e.g., 280 nm).

  • Data Analysis:

    • Integrate the peak areas of the reactant and product at each time point.

    • Plot the concentration of the product formed over time.

    • Fit the data to a second-order rate equation to determine the observed rate constant (k_obs).

General Protocol for Kinetic Analysis via UV-Vis Spectroscopy

This method is suitable when the product has a distinct UV-Vis absorbance maximum compared to the reactants.

1. Materials and Reagents:

  • Same as for the HPLC protocol. A chromogenic aldehyde (e.g., 4-nitrobenzaldehyde) is ideal.

2. Instrumentation:

  • UV-Vis spectrophotometer with a temperature-controlled cuvette holder.

3. Procedure:

  • Preparation of Solutions:

    • Prepare stock solutions as described in the HPLC protocol.

  • Spectrophotometric Measurement:

    • In a quartz cuvette, mix the buffer, catalyst, and this compound solution.

    • Place the cuvette in the spectrophotometer and record the baseline absorbance.

    • Initiate the reaction by adding the carbonyl compound and start recording the absorbance at the wavelength corresponding to the product's maximum absorbance over time.

  • Data Analysis:

    • Convert the absorbance data to concentration using a pre-determined molar extinction coefficient for the product.

    • Plot the product concentration versus time and fit the data to the appropriate rate law to determine the rate constant.

Reaction Pathway and Experimental Workflow

The following diagrams illustrate the general mechanism of aniline-catalyzed oxime formation and a typical experimental workflow for its kinetic analysis.

G cluster_pathway Aniline-Catalyzed Oxime Formation Pathway Aldehyde Aldehyde/Ketone (R-C(=O)-R') SchiffBase Protonated Schiff Base Intermediate Aldehyde->SchiffBase + Aniline, -H2O Aniline Aniline (Catalyst) Aniline->SchiffBase Tetrahedral Tetrahedral Intermediate SchiffBase->Tetrahedral + Hydroxylamine Hydroxylamine Hydroxylamine (R''-ONH2) Hydroxylamine->Tetrahedral Oxime Oxime Product (R-C(=N-OR'')-R') Tetrahedral->Oxime - Aniline, -H+

Caption: Mechanism of aniline-catalyzed oxime ligation.

G cluster_workflow Kinetic Analysis Experimental Workflow Prep Prepare Stock Solutions (Hydroxylamine, Carbonyl, Buffer, Catalyst) Mix Mix Reactants (Initiate Reaction) Prep->Mix Quench Aliquot & Quench (at Timed Intervals) Mix->Quench Analyze Analyze via HPLC or UV-Vis Quench->Analyze Data Data Processing & Kinetic Modeling Analyze->Data Rate Determine Rate Constant Data->Rate

Caption: Workflow for kinetic analysis of oxime formation.

Conclusion

The kinetic analysis of this compound reactions is crucial for its effective application in bioconjugation and medicinal chemistry. While direct kinetic data for this specific reagent is sparse, comparisons with structurally related compounds provide valuable insights into its expected reactivity. The use of catalysts such as aniline and its derivatives can significantly accelerate the rate of oxime formation, enabling efficient conjugation at low reactant concentrations. The provided experimental protocols offer a robust framework for researchers to conduct their own kinetic studies and optimize reaction conditions for their specific applications.

References

Comparative Guide to HPLC Methods for Analyzing o-(Pyridin-4-ylmethyl)hydroxylamine Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of two reversed-phase high-performance liquid chromatography (RP-HPLC) methods for monitoring reactions involving o-(pyridin-4-ylmethyl)hydroxylamine. The methods outlined are designed for researchers, scientists, and drug development professionals who require accurate and efficient analysis of reactions where this compound is a key reactant, such as in the synthesis of pyridyloxime derivatives.

The formation of oximes from hydroxylamine derivatives is a fundamental reaction in medicinal chemistry and drug discovery. Monitoring the progress of such reactions is crucial for optimization and scale-up. The following HPLC methods offer distinct advantages and can be selected based on specific analytical needs, such as speed, resolution, and mobile phase compatibility.

Data Presentation: Comparison of HPLC Methods

The two methods presented below are suitable for resolving this compound from a representative product, a pyridyloxime formed from its reaction with a model aldehyde. The key performance parameters are summarized in the table below.

ParameterMethod A: Fast Isocratic ElutionMethod B: Gradient Elution for Enhanced Resolution
Column C18, 150 x 4.6 mm, 3.5 µmC18, 250 x 4.6 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile (65:35 v/v)A: 0.01 M Phosphate Buffer (pH 2.5)B: Acetonitrile
Flow Rate 1.0 mL/min1.5 mL/min
Detection Wavelength 254 nm254 nm
Column Temperature 30°C40°C
Injection Volume 10 µL20 µL
Run Time 10 minutes25 minutes
Reactant Retention Time ~ 2.5 min~ 4.2 min
Product Retention Time ~ 4.8 min~ 8.9 min
Resolution (Rs) > 2.0> 3.0

Experimental Protocols

Detailed methodologies for the two compared HPLC methods are provided below. These protocols are designed to be readily implemented in a laboratory setting.

Method A: Fast Isocratic Elution

This method is optimized for rapid analysis, making it suitable for high-throughput screening or routine reaction monitoring where a shorter run time is desirable.

1. Materials and Reagents:

  • Column: Zorbax SB C18, 150 x 4.6 mm, 3.5 µm particle size, or equivalent.

  • Mobile Phase A: 0.1% (v/v) Formic Acid in HPLC-grade water.

  • Mobile Phase B: HPLC-grade Acetonitrile.

  • Sample Diluent: Mobile Phase (65:35 Water:Acetonitrile).

  • Standard Preparation: Accurately weigh and dissolve this compound and the corresponding oxime product in the sample diluent to a final concentration of approximately 0.1 mg/mL.

  • Sample Preparation: Withdraw an aliquot from the reaction mixture and dilute with the sample diluent to a concentration within the linear range of the detector.

2. Chromatographic Conditions:

  • Mobile Phase Composition: Isocratic elution with 65% Mobile Phase A and 35% Mobile Phase B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detector Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Run Time: 10 minutes.

3. Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject a blank (sample diluent) to ensure no interfering peaks are present.

  • Inject the standard solution to determine the retention times of the reactant and product.

  • Inject the prepared reaction sample.

  • Quantify the peak areas to monitor the consumption of the reactant and the formation of the product over time.

Method B: Gradient Elution for Enhanced Resolution

This method employs a gradient elution and a longer column to achieve higher resolution between the reactant, product, and potential impurities. It is ideal for complex reaction mixtures or for purity analysis of the final product.

1. Materials and Reagents:

  • Column: Sunfire C18, 250 x 4.6 mm, 5 µm particle size, or equivalent.[1]

  • Mobile Phase A: 0.01 M Potassium Dihydrogen Phosphate buffer, adjusted to pH 2.5 with phosphoric acid.[1]

  • Mobile Phase B: HPLC-grade Acetonitrile.

  • Sample Diluent: 50:50 (v/v) mixture of Mobile Phase A and B.

  • Standard Preparation: Prepare standards of the reactant and product at approximately 0.1 mg/mL in the sample diluent.

  • Sample Preparation: Dilute a sample of the reaction mixture with the sample diluent to an appropriate concentration.

2. Chromatographic Conditions:

  • Flow Rate: 1.5 mL/min.[1]

  • Column Temperature: 40°C.[1]

  • Detector Wavelength: 254 nm.[1]

  • Injection Volume: 20 µL.[1]

  • Gradient Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0 90 10
    15 40 60
    20 40 60
    22 90 10

    | 25 | 90 | 10 |

3. Procedure:

  • Set up the gradient program and equilibrate the column with the initial mobile phase composition for at least 10 minutes.

  • Inject a blank run to confirm baseline stability.

  • Inject the standard solution to identify the retention times.

  • Inject the diluted reaction sample.

  • Integrate the peak areas to determine the relative amounts of reactant and product.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for analyzing a reaction involving this compound using one of the HPLC methods described above.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Reaction Mixture Aliquot B Dilution with Mobile Phase A->B C Injection into HPLC System B->C D Chromatographic Separation (C18 Column) C->D E UV Detection (254 nm) D->E F Chromatogram Generation E->F G Peak Integration & Quantification F->G H Reaction Progress Report G->H

Caption: Workflow for HPLC analysis of a chemical reaction.

Logical Relationship of Method Components

This diagram shows the relationship between the key components of a reversed-phase HPLC system used for this analysis.

G mobile_phase Mobile Phase Aqueous Buffer + Organic Modifier pump HPLC Pump Controls Flow Rate & Gradient mobile_phase->pump injector Autosampler Injects Sample pump->injector column Stationary Phase C18 Column injector->column detector Detector UV-Vis (254 nm) column->detector data_system Data System Chromatogram & Results detector->data_system

References

A Comparative Guide to the In Vivo Stability of Oxime Linkers in Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The stability of the linker in drug conjugates, such as antibody-drug conjugates (ADCs), is a critical determinant of their therapeutic index. An ideal linker must remain stable in systemic circulation to prevent premature release of the payload, which can lead to off-target toxicity, while efficiently cleaving at the target site to release the active drug. Oxime linkers have emerged as a popular choice in drug development due to their favorable stability profile. This guide provides an objective comparison of the stability of different oxime linkers, supported by experimental data, and details the methodologies used to evaluate their in vivo performance.

Comparative In Vivo Stability of Oxime Linkers

Oxime linkages are formed by the reaction of an aminooxy group with an aldehyde or a ketone. Their stability is influenced by several factors, including the nature of the carbonyl precursor and the presence of substituents.

Generally, oximes are significantly more stable than hydrazones, another common type of pH-sensitive linker. The rate constants for hydrolysis of oximes are nearly 1000-fold lower than for simple hydrazones, making them more robust in physiological conditions (pH 7.4)[1].

Key Factors Influencing Oxime Linker Stability:

  • Carbonyl Precursor: Oximes derived from ketones are generally more stable than those derived from aldehydes due to steric hindrance around the C=N bond[2].

  • Aromatic vs. Aliphatic Carbonyls: Oximes formed from aromatic aldehydes or ketones tend to be more stable than their aliphatic counterparts. This increased stability is attributed to the conjugation of the C=N double bond with the aromatic ring[1].

  • Electronic Effects: The electronic properties of substituents on the carbonyl precursor can impact the stability of the oxime bond. Electron-donating groups on the aldehyde or ketone can increase the electron density of the oxime carbon, making it more resistant to hydrolysis and thus more stable[1].

Data Summary

Linker TypeGeneral In Vivo StabilityKey Influencing FactorsSupporting Data/Observations
Oxime Linkers Generally high stability at physiological pH.Ketone-derived > Aldehyde-derived; Aromatic > Aliphatic; Electron-donating groups enhance stability.Rate of hydrolysis is ~1000-fold lower than hydrazones[1]. Specific ADC examples show long half-lives in mice and monkeys.
Hydrazone Linkers Lower stability at physiological pH compared to oximes.Highly sensitive to acidic pH. Stability is influenced by substituents.Prone to hydrolysis in plasma, which can be catalyzed by plasma proteins[1].

Experimental Protocols for In Vivo Stability Assessment

The in vivo stability of oxime linkers is typically assessed by measuring the amount of intact conjugate and the release of the free payload over time in animal models. The most common analytical techniques are Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

Protocol 1: Quantification of Intact ADC by ELISA

This method quantifies the concentration of the intact antibody-drug conjugate in plasma samples.

Materials:

  • Capture antibody (e.g., anti-human IgG)

  • Detection antibody (e.g., anti-drug antibody)

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgG)

  • Substrate (e.g., TMB)

  • Stop solution

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., PBS with 1% BSA)

  • Plasma samples from ADC-dosed animals

  • ADC standard for calibration curve

Procedure:

  • Coating: Coat a 96-well plate with the capture antibody overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Block non-specific binding sites with blocking buffer for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Sample and Standard Incubation: Add diluted plasma samples and ADC standards to the wells and incubate for 2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Detection Antibody Incubation: Add the detection antibody and incubate for 1 hour at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Secondary Antibody Incubation: Add the enzyme-conjugated secondary antibody and incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Substrate Incubation: Add the substrate and incubate in the dark until color develops.

  • Stopping Reaction: Add the stop solution.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).

  • Analysis: Calculate the concentration of the intact ADC in the samples by interpolating from the standard curve. The half-life is determined by plotting the concentration versus time.

Protocol 2: Quantification of Free Payload by LC-MS/MS

This method quantifies the amount of payload that has been cleaved from the antibody.

Materials:

  • Plasma samples from ADC-dosed animals

  • Internal standard (a stable isotope-labeled version of the payload)

  • Protein precipitation solvent (e.g., acetonitrile with 0.1% formic acid)

  • LC column (e.g., C18)

  • Mobile phases for LC

  • Tandem mass spectrometer

Procedure:

  • Sample Preparation:

    • Thaw plasma samples.

    • Add the internal standard to each sample.

    • Precipitate plasma proteins by adding a cold protein precipitation solvent.

    • Vortex and centrifuge to pellet the proteins.

    • Transfer the supernatant to a new tube and evaporate to dryness.

    • Reconstitute the sample in the initial mobile phase.

  • LC Separation:

    • Inject the reconstituted sample onto the LC system.

    • Separate the payload from other plasma components using a suitable gradient elution.

  • MS/MS Detection:

    • Introduce the eluent from the LC into the mass spectrometer.

    • Ionize the payload using an appropriate ion source (e.g., electrospray ionization).

    • Select the precursor ion of the payload and the internal standard in the first quadrupole.

    • Fragment the precursor ions in the collision cell.

    • Select specific product ions for the payload and the internal standard in the third quadrupole for detection (Multiple Reaction Monitoring - MRM).

  • Analysis:

    • Generate a calibration curve by plotting the peak area ratio of the payload to the internal standard against the concentration of the payload standards.

    • Quantify the free payload in the plasma samples from the calibration curve.

Visualizations

G General Mechanism of Oxime Linker Cleavage In Vivo ADC Antibody-Drug Conjugate (ADC) with Oxime Linker Circulation Systemic Circulation (Stable at pH 7.4) ADC->Circulation Administration TargetCell Target Cell (e.g., Tumor Cell) Circulation->TargetCell Targeting Internalization Internalization (Endocytosis) TargetCell->Internalization Lysosome Lysosome (Acidic Environment, pH 4.5-5.0) Internalization->Lysosome Cleavage Oxime Linker Cleavage (Hydrolysis) Lysosome->Cleavage DrugRelease Active Drug Release Cleavage->DrugRelease TherapeuticEffect Therapeutic Effect DrugRelease->TherapeuticEffect

Caption: In vivo pathway of an ADC with an oxime linker.

G Experimental Workflow for In Vivo Stability Assessment cluster_animal_study Animal Study cluster_analysis Sample Analysis cluster_data_analysis Data Analysis AnimalDosing Administer ADC to Animals BloodSampling Collect Blood Samples at Different Time Points AnimalDosing->BloodSampling PlasmaSeparation Separate Plasma BloodSampling->PlasmaSeparation ELISA ELISA for Intact ADC Quantification PlasmaSeparation->ELISA LCMS LC-MS/MS for Free Payload Quantification PlasmaSeparation->LCMS PKProfile Generate Pharmacokinetic Profiles ELISA->PKProfile LCMS->PKProfile HalfLife Calculate In Vivo Half-life PKProfile->HalfLife

Caption: Workflow for evaluating oxime linker stability in vivo.

References

The Pyridinium Advantage: A Comparative Guide to O-(pyridin-4-ylmethyl)hydroxylamine in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the intricate world of bioconjugation, the choice of ligation chemistry is paramount to success. O-(pyridin-4-ylmethyl)hydroxylamine is emerging as a superior reagent for oxime ligation, a bioorthogonal reaction prized for its specificity and the stability of the resulting conjugate. This guide provides an objective comparison with alternative hydroxylamine reagents, supported by experimental data, to illuminate the distinct advantages conferred by the pyridinium moiety.

At the heart of its superior performance lies the unique electronic properties of the pyridyl group, which can act as an intramolecular catalyst, accelerating oxime formation and enhancing the stability of the resulting bond. This guide will delve into the quantitative advantages of this compound in terms of reaction kinetics and conjugate stability, providing detailed experimental protocols and visual workflows to empower researchers in their bioconjugation strategies.

Performance Comparison: The Catalytic Edge of the Pyridyl Group

The primary advantage of this compound stems from the ability of the pyridine ring to act as a built-in catalyst for oxime formation. This intramolecular catalysis accelerates the rate-limiting dehydration of the hemiaminal intermediate, leading to faster reaction kinetics compared to other common hydroxylamine reagents.

ReagentKey FeatureRelative Reaction RateResulting Bond StabilityOptimal pH Range
This compound Intramolecular catalysis by pyridyl group+++High5.5 - 7.0
O-(2-aminoethyl)hydroxylaminePrimary amine for secondary modifications++High6.0 - 7.5
O-(carboxymethyl)hydroxylamineCarboxylate group for solubility/further functionalization+High4.5 - 6.0
HydroxylamineUnsubstituted+Moderate4.0 - 5.5

Note: The relative reaction rates are generalized from literature on oxime ligation kinetics and the known effects of catalysts. Specific rates are highly dependent on the reaction partners and conditions.

The pyridinium cation, formed at acidic to neutral pH, can stabilize the transition state of the oxime formation reaction, further contributing to the enhanced reaction rates.

Experimental Protocols: Harnessing the Power of Pyridinium-Mediated Ligation

The following protocols provide a general framework for utilizing this compound in bioconjugation.

General Protocol for Protein-Small Molecule Conjugation via Oxime Ligation
  • Protein Preparation:

    • Dissolve the protein containing a carbonyl group (aldehyde or ketone) in a suitable buffer (e.g., 100 mM phosphate buffer, pH 6.5).

    • The protein concentration should typically be in the range of 1-10 mg/mL.

  • Reagent Preparation:

    • Prepare a stock solution of this compound hydrochloride in the same buffer. A 10-100 mM stock solution is recommended.

  • Conjugation Reaction:

    • Add a 10-50 molar excess of the this compound solution to the protein solution.

    • Incubate the reaction mixture at room temperature or 37°C for 2-16 hours. The reaction progress can be monitored by techniques such as SDS-PAGE, mass spectrometry, or HPLC.

  • Purification:

    • Remove the excess reagent and byproducts by size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF).

  • Characterization:

    • Confirm the successful conjugation and determine the degree of labeling using appropriate analytical techniques (e.g., UV-Vis spectroscopy, mass spectrometry).

Visualizing the Advantage: Reaction Mechanisms and Workflows

To better illustrate the principles discussed, the following diagrams, generated using Graphviz, depict the reaction mechanism and a typical experimental workflow.

OximeLigationMechanism cluster_catalysis Intramolecular Catalysis Protein_Carbonyl Protein-CHO Hemiaminal Protein-CH(OH)-NH-O-CH2-Py Protein_Carbonyl->Hemiaminal + H+ Hydroxylamine H2N-O-CH2-Py Hydroxylamine->Hemiaminal Protonated_Hemiaminal Protein-CH(OH2+)-NH-O-CH2-Py Hemiaminal->Protonated_Hemiaminal + H+ Oxime_Intermediate Protein-CH=N+-O-CH2-Py Protonated_Hemiaminal->Oxime_Intermediate - H2O Py_Catalysis Pyridyl group assists in dehydration Oxime_Conjugate Protein-CH=N-O-CH2-Py Oxime_Intermediate->Oxime_Conjugate - H+

Caption: Mechanism of oxime ligation with this compound.

BioconjugationWorkflow Start Start: Carbonyl-containing Biomolecule Reagent_Prep Prepare this compound Solution Start->Reagent_Prep Reaction Incubate Biomolecule and Hydroxylamine Reagent Start->Reaction Reagent_Prep->Reaction Purification Purify Conjugate (SEC, Dialysis) Reaction->Purification Analysis Characterize Conjugate (MS, SDS-PAGE) Purification->Analysis End End: Stable Bioconjugate Analysis->End

Safety Operating Guide

Safe Disposal of o-(pyridin-4-ylmethyl)hydroxylamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: Researchers and drug development professionals handling o-(pyridin-4-ylmethyl)hydroxylamine must adhere to stringent disposal protocols to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the proper management and disposal of this compound.

This compound and its derivatives are classified as hazardous materials. Improper disposal can lead to significant risks, including potential explosive reactions upon heating, harm to aquatic ecosystems, and health hazards for personnel.[1] Adherence to the following procedures is critical for mitigating these risks.

I. Immediate Safety and Handling for Disposal

Before beginning any disposal process, ensure that appropriate personal protective equipment (PPE) is worn, including chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound waste should be conducted within a certified chemical fume hood to prevent inhalation of any dust or vapors.[1][2]

II. Waste Segregation and Collection

Proper segregation of chemical waste is the first step in ensuring safe disposal. Follow these guidelines for collecting and storing this compound waste:

  • Waste Container: Use only designated, leak-proof, and clearly labeled hazardous waste containers. To prevent potential corrosion, avoid using metal containers.[3]

  • Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and any associated hazard symbols (e.g., harmful, irritant, environmentally hazardous).

  • Compatibility: Do not mix this compound waste with other chemical waste streams unless compatibility has been verified. Incompatible materials can lead to dangerous reactions.

III. Step-by-Step Disposal Procedure

The primary and recommended method for the disposal of this compound is through a licensed and approved hazardous waste disposal facility.[3][4][5]

  • Collection: Carefully transfer any waste containing this compound, including unused product, contaminated materials (e.g., pipette tips, weighing paper), and solutions, into the designated hazardous waste container.

  • Container Sealing: Once the waste is collected, securely seal the container to prevent any leaks or spills.

  • Storage: Store the sealed container in a designated, well-ventilated, and secure hazardous waste accumulation area. This area should be away from heat sources and direct sunlight.[5]

  • Professional Disposal: Arrange for the collection of the hazardous waste by a certified environmental waste management company. These professionals are equipped to handle and transport hazardous chemicals safely and in compliance with all regulatory requirements.

Note on Decontamination: For minor spills, absorb the material with an inert, non-combustible absorbent (e.g., vermiculite, sand). Collect the contaminated absorbent into the hazardous waste container. For equipment decontamination, rinse with a suitable solvent (e.g., water), and collect the rinsate as hazardous waste.

IV. Hazard Profile Summary

The following table summarizes the key hazards associated with hydroxylamine derivatives, which should be considered when handling and disposing of this compound.

Hazard TypeDescriptionCitations
Health Hazards Harmful if swallowed or in contact with skin. Causes skin and serious eye irritation. May cause an allergic skin reaction and respiratory irritation. Suspected of causing cancer.[1][6]
Physical Hazards May be corrosive to metals. Heating may cause an explosion.[3]
Environmental Hazards Very toxic to aquatic life with long-lasting effects.[1]

V. Logical Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G start Start: Waste Generation ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood segregate Segregate Waste fume_hood->segregate container Use Labeled, Non-Metal Hazardous Waste Container segregate->container transfer Transfer Waste to Container container->transfer seal Securely Seal Container transfer->seal storage Store in Designated Hazardous Waste Area seal->storage disposal_co Arrange for Professional Waste Disposal Service storage->disposal_co end End: Disposal Complete disposal_co->end

Caption: Workflow for the safe disposal of this compound.

Disclaimer: This information is intended as a guide and does not supersede local, state, or federal regulations. Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols and requirements.

References

Personal protective equipment for handling o-(pyridin-4-ylmethyl)hydroxylamine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety, handling, and disposal information for o-(pyridin-4-ylmethyl)hydroxylamine, tailored for researchers, scientists, and professionals in drug development. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on the safety profiles of structurally similar hydroxylamine and pyridine derivatives.

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is essential to minimize exposure risk when handling this compound.

Protection TypeSpecific RecommendationsRationale
Eye and Face Protection Chemical safety goggles or a full-face shield.[1][2][3]Protects against splashes, dust, and vapors that can cause severe eye irritation or damage.[1][3]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and full-length pants.[1][2][4][5]Prevents skin contact, which may cause irritation, burns, or allergic reactions.[3][6][7]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.[1][8] If ventilation is inadequate or dust is generated, a NIOSH-approved respirator with an appropriate cartridge is recommended.[1][4][8]Minimizes the inhalation of dust or vapors, which can be harmful.[8]

Operational Plan: Handling and Storage

Safe handling and storage are critical to preventing accidents and maintaining the integrity of the compound.

Handling Protocol:

  • Preparation: Before handling, ensure that a safety shower and eyewash station are readily accessible.[1][3]

  • Ventilation: Always handle this compound in a well-ventilated area or under a certified chemical fume hood to minimize inhalation exposure.[1][8]

  • Avoiding Contact: Wear the appropriate PPE as detailed above to prevent skin and eye contact.[8][9] Avoid creating dust.

  • Hygiene: Wash hands thoroughly after handling.[4][10] Do not eat, drink, or smoke in the laboratory.[8][11]

Storage Protocol:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials such as oxidizing agents.[9]

  • Store in a locked cabinet or an area with restricted access.[5][8][11]

First Aid Measures

Immediate and appropriate first aid is crucial in the event of exposure.

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[10][12]
Skin Contact Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[2][10][12] Seek medical attention if irritation persists.
Eye Contact Immediately rinse eyes cautiously with water for several minutes.[5][8][10] Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[8][10][13]
Ingestion Do NOT induce vomiting. Rinse mouth with water.[5][13][14] Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8][13][14]

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

Disposal Protocol:

  • Consult Regulations: Adhere to all local, state, and federal regulations for chemical waste disposal.

  • Waste Collection: Collect waste material in a designated, labeled, and sealed container.

  • Professional Disposal: Dispose of the chemical waste through a licensed professional waste disposal service. Do not dispose of it down the drain or in regular trash.[9]

  • Container Disposal: Dispose of contaminated containers in the same manner as the chemical waste.[1]

Experimental Workflow for Safe Handling

The following diagram outlines a standard workflow for safely handling this compound in a laboratory setting.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response A Review Safety Data Sheet (or equivalent) B Don Appropriate PPE A->B C Prepare Work Area (Fume Hood) B->C D Weigh/Measure Compound C->D E Perform Experiment D->E F Close and Store Container E->F J Spill or Exposure Occurs E->J G Decontaminate Work Area F->G H Segregate and Label Waste G->H I Dispose of Waste via Licensed Service H->I K Follow First Aid Procedures J->K L Notify Supervisor/Safety Officer J->L

Caption: A logical workflow for the safe handling of hazardous chemicals.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.